(R)-2-Acetylamino-3-cyclopropylpropionic acid
Beschreibung
Eigenschaften
IUPAC Name |
(2R)-2-acetamido-3-cyclopropylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-5(10)9-7(8(11)12)4-6-2-3-6/h6-7H,2-4H2,1H3,(H,9,10)(H,11,12)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTFPQYGJPTFQH-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650611 | |
| Record name | N-Acetyl-3-cyclopropyl-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121786-36-5 | |
| Record name | N-Acetyl-3-cyclopropyl-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (R)-2-Acetylamino-3-cyclopropylpropionic Acid
Introduction and Core Chemical Identity
(R)-2-Acetylamino-3-cyclopropylpropionic acid is a chiral, non-proteinogenic amino acid derivative. Its structure is distinguished by a cyclopropyl group, a motif of significant interest in medicinal chemistry for its ability to impart conformational rigidity and metabolic stability, and an N-acetyl group which protects the amine functionality. As a chiral building block, it serves as a valuable starting material for the synthesis of more complex molecules, particularly in the development of novel therapeutics. Its utility is analogous to other specialized amino acid derivatives, such as (2R)-2-acetamido-3-methoxypropanoic acid, which is a key intermediate in the synthesis of the anticonvulsant drug Lacosamide.[1][2] This guide provides a comprehensive overview of its chemical properties, a proposed synthetic protocol, and its potential applications for researchers in drug discovery and chemical synthesis.
Chemical Structure
The molecular structure features a stereocenter at the alpha-carbon, designated as (R), which is critical for its application in stereospecific synthesis.
Caption: Chemical structure of (R)-2-Acetylamino-3-cyclopropylpropionic acid.
Nomenclature and Identifiers
Precise identification is crucial for procurement and regulatory purposes. The compound is defined by the following identifiers.
| Identifier | Value | Source(s) |
| IUPAC Name | (2R)-2-(acetylamino)-3-cyclopropylpropanoic acid | |
| Synonyms | N-Acetyl-3-cyclopropyl-D-alanine | [3] |
| CAS Number | 121786-36-5 | [3] |
| Molecular Formula | C₈H₁₃NO₃ | [4][5] |
| Molecular Weight | 171.19 g/mol | [4][5] |
| InChI Key | ZVTFPQYGJPTFQH-SSDOTTSWSA-N | [3] |
| Canonical SMILES | CC(=O)NC(=O)O | [4] |
| MDL Number | MFCD09878740 |
Note: The racemic mixture, (RS)-2-Acetylamino-3-cyclopropylpropionic acid, has a different CAS number: 133992-69-5.[4][6]
Physicochemical and Predicted Properties
The physical and chemical properties dictate the compound's handling, storage, and behavior in reaction systems. Much of the publicly available data is predicted, necessitating experimental verification for critical applications.
| Property | Value | Source(s) |
| Physical Form | Solid | [5][6] |
| Boiling Point | 411.5 ± 28.0 °C (Predicted) | [6] |
| Density | 1.211 ± 0.06 g/cm³ (Predicted) | [6] |
| pKa | 3.65 ± 0.10 (Predicted) | [6] |
| Purity | Typically ≥97.0% | [4] |
Field Insights:
-
The predicted pKa of 3.65 is characteristic of a carboxylic acid, indicating that the molecule will be deprotonated and negatively charged at physiological pH.[6] This is a key consideration for designing biochemical assays or formulating drug delivery systems.
-
The compound is a solid at room temperature and should be stored in a cool environment (2-8°C) to ensure long-term stability.[6]
Synthesis and Purification Protocol
While this compound is commercially available, an in-house synthesis may be required for specific research needs or scale-up. A robust and logical synthetic route proceeds via the N-acetylation of the parent amino acid, (R)-2-amino-3-cyclopropylpropanoic acid. This method is well-established for amino acids and provides a high yield of the desired product with good purity.
Proposed Synthetic Workflow
The causality behind this choice is straightforward: the primary amine of the parent amino acid is a strong nucleophile that readily reacts with an acetylating agent like acetic anhydride. The reaction is typically performed under basic conditions to deprotonate the amine, enhancing its nucleophilicity, and to neutralize the acetic acid byproduct.
Sources
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- 2. Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (R)-2-Acetylamino-3-cyclopropylpropionic acid | CymitQuimica [cymitquimica.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 2-acetylamino-3-cyclopropyl-propionic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-ACETYLAMINO-3-CYCLOPROPYLPROPIONIC ACID CAS#: 133992-69-5 [amp.chemicalbook.com]
A Technical Guide to the Structure Elucidation of (R)-2-Acetylamino-3-cyclopropylpropionic acid
Abstract: This guide provides a comprehensive, technically-grounded framework for the complete structure elucidation of (R)-2-Acetylamino-3-cyclopropylpropionic acid. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, integrating a multi-technique approach to establish not only the molecular formula and atomic connectivity but also the definitive absolute stereochemistry. Each described protocol is presented as a self-validating system, ensuring scientific integrity and trustworthy results.
Introduction
(R)-2-Acetylamino-3-cyclopropylpropionic acid is a non-proteinogenic amino acid featuring a cyclopropyl moiety, a functional group of increasing interest in medicinal chemistry for its ability to impart unique conformational constraints and metabolic stability. As with any novel chemical entity intended for pharmaceutical development, unambiguous confirmation of its three-dimensional structure is a critical, non-negotiable prerequisite. This process ensures identity, purity, and provides the foundational data for subsequent structure-activity relationship (SAR) studies and computational modeling.
This whitepaper outlines a logical, multi-pillar strategy for the complete structural characterization of this molecule, beginning with the determination of its fundamental constitution and culminating in the confirmation of its absolute configuration at the chiral center.
Part 1: Determination of Molecular Constitution and Connectivity
The initial phase of structure elucidation focuses on answering two fundamental questions: What is the molecular formula? And how are the atoms connected? A synergistic application of mass spectrometry and spectroscopic techniques provides a robust and cross-verifiable answer.
High-Resolution Mass Spectrometry (HRMS): Defining the Elemental Formula
The first step is to establish the precise elemental composition. High-resolution mass spectrometry, typically using electrospray ionization (ESI), is the definitive technique for this purpose. Unlike unit-resolution mass spectrometry, HRMS provides a mass measurement with sufficient accuracy to distinguish between isobaric compounds (molecules with the same nominal mass but different elemental formulas).
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The analyte will typically be observed as the protonated molecule, [M+H]⁺.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Processing: Compare the measured monoisotopic mass of the [M+H]⁺ ion to the theoretical mass calculated for the proposed formula, C₈H₁₄NO₃⁺.
Data Presentation: HRMS Results
| Parameter | Value |
| Proposed Formula | C₈H₁₃NO₃ |
| Calculated Mass [M+H]⁺ | 172.0968 |
| Observed Mass [M+H]⁺ | 172.0971 |
| Mass Error | +1.7 ppm |
An observed mass error of less than 5 ppm provides high confidence in the assigned elemental formula of C₈H₁₃NO₃.[1]
Infrared (IR) Spectroscopy: Rapid Functional Group Identification
Fourier-transform infrared (FTIR) spectroscopy provides a rapid "fingerprint" of the molecule, confirming the presence of key functional groups predicted by the molecular formula.[2] Because each type of bond vibrates at a characteristic frequency, an IR spectrum allows for the identification of moieties such as hydroxyl (O-H), amine (N-H), and carbonyl (C=O) groups.[3]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Background: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum.
-
Interpretation: Identify characteristic absorption bands corresponding to the molecule's functional groups.
Data Presentation: Key IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3300 (sharp) | N-H stretch | Secondary Amide |
| ~1710 | C=O stretch | Carboxylic Acid |
| ~1650 | C=O stretch (Amide I) | Secondary Amide |
| ~1540 | N-H bend (Amide II) | Secondary Amide |
The presence of these bands corroborates the N-acetylated amino acid structure. The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule.[5] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) experiments provides an unambiguous map of the proton and carbon skeleton.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
¹H NMR: Acquire a standard proton NMR spectrum. Analyze chemical shifts, integration (proton count), and splitting patterns (J-coupling) to identify proton environments.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.
-
2D COSY (Correlation Spectroscopy): Acquire a COSY spectrum to identify protons that are coupled to each other (typically on adjacent carbons).[6]
-
2D HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate each proton with its directly attached carbon atom.
Data Presentation: Expected NMR Data (in DMSO-d₆)
| Signal | ¹H Chemical Shift (ppm), Multiplicity, Integration | ¹³C Chemical Shift (ppm) | COSY Correlations | HSQC Correlation |
| a | ~8.1, d, 1H (NH) | - | b | - |
| b | ~4.2, m, 1H (α-CH) | ~52 | a , c | b |
| c | ~1.5, m, 2H (β-CH₂) | ~35 | b , d | c |
| d | ~0.4, m, 1H (γ-CH) | ~8 | c , e , f | d |
| e | ~0.3, m, 2H (δ-CH₂) | ~4 | d , f | e |
| f | ~0.1, m, 2H (δ'-CH₂) | ~4 | d , e | f |
| g | ~1.8, s, 3H (Acetyl CH₃) | ~22 | - | g |
| h | - | ~173 | - | - |
| i | - | ~170 | - | - |
Note: Chemical shifts are predictive and may vary.
Interpretation and Visualization The data from these experiments are integrated to build the molecular structure.
-
The COSY spectrum is critical. It will show a correlation from the amide proton (a ) to the alpha-proton (b ). The alpha-proton (b ) will correlate to the beta-methylene protons (c ), which in turn will correlate to the gamma-methine proton (d ) of the cyclopropyl ring, confirming the H-N-CαH-CβH₂-CγH- fragment.
-
The HSQC spectrum links each proton signal to its corresponding carbon, confirming the carbon backbone.
-
The singlet at ~1.8 ppm (g ) with an integration of 3H is characteristic of the N-acetyl methyl group.
Sources
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- 2. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. Hydration of amino acids: FTIR spectra and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. users.cs.duke.edu [users.cs.duke.edu]
- 6. di.univr.it [di.univr.it]
(R)-2-Acetylamino-3-cyclopropylpropionic acid CAS number 121786-36-5
An In-Depth Technical Guide to (R)-2-Acetylamino-3-cyclopropylpropionic Acid
Abstract
(R)-2-Acetylamino-3-cyclopropylpropionic acid is a chiral, non-proteinogenic amino acid that has garnered significant interest within the pharmaceutical and biotechnological sectors. Its unique structural feature—a cyclopropyl ring—imparts conformational rigidity, making it a valuable building block for designing peptides and small molecule drugs with enhanced stability and biological activity. This guide provides a comprehensive technical overview, covering the molecule's physicochemical properties, synthesis and chiral resolution, in-depth analytical methodologies, and its applications in modern drug discovery. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of this compound.
Introduction: The Significance of Constrained Amino Acids
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer precise control over conformation is paramount. Non-natural amino acids containing strained ring systems, such as the cyclopropyl group, are crucial in this endeavor. The cyclopropane ring, the smallest of the cycloalkanes, introduces a significant degree of conformational constraint when incorporated into a peptide backbone or a small molecule. This rigidity can lock the molecule into a bioactive conformation, enhancing its binding affinity to a biological target and simultaneously increasing its resistance to enzymatic degradation.[1][2]
(R)-2-Acetylamino-3-cyclopropylpropionic acid, also known as N-Acetyl-3-cyclopropyl-D-alanine, represents a stereochemically pure building block designed for this purpose. The N-acetyl group serves as a stable protecting group for the amine, making it amenable to standard peptide coupling chemistries while preventing unwanted side reactions. The '(R)' configuration at the alpha-carbon is critical, as stereochemistry fundamentally dictates biological interactions. This guide delves into the core technical aspects of this compound, providing the foundational knowledge required for its effective application in research and development.
Physicochemical Properties and Characterization
The fundamental properties of (R)-2-Acetylamino-3-cyclopropylpropionic acid are summarized below. While some suppliers provide the product for early discovery research without extensive analytical data, these parameters are based on its chemical structure and available information.[3]
| Property | Value | Source |
| CAS Number | 121786-36-5 | [4] |
| Molecular Formula | C₈H₁₃NO₃ | [3][4] |
| Molecular Weight | 171.19 g/mol | [3][4] |
| IUPAC Name | (2R)-2-acetamido-3-cyclopropylpropanoic acid | [5] |
| Synonyms | N-Acetyl-3-cyclopropyl-D-alanine | [4] |
| Appearance | Solid (Typically a white or off-white powder) | [3] |
| InChI Key | ZVTFPQYGJPTFQH-SSDOTTSWSA-N | [4] |
| Canonical SMILES | CC(=O)NC(=O)O | N/A |
Synthesis and Chiral Resolution: A Strategic Approach
The synthesis of enantiomerically pure cyclopropyl amino acids is a non-trivial task that requires a carefully planned strategy. While numerous methods exist for creating the cyclopropyl moiety, the primary challenge lies in establishing the correct stereochemistry at the α-carbon.[6] A common and robust approach involves the synthesis of a racemic mixture followed by a high-fidelity chiral resolution step.
Proposed Synthetic Workflow
A logical and field-proven pathway to (R)-2-Acetylamino-3-cyclopropylpropionic acid involves three main stages: synthesis of the racemic N-acetylated amino acid, followed by enzymatic or chromatographic resolution.
Causality in Experimental Design
-
Choice of Starting Materials: Diethyl acetamidomalonate is an ideal starting material. The two ester groups activate the central carbon for alkylation, and the acetamido group is already in place. Cyclopropylmethyl bromide is a commercially available reagent for introducing the required side chain.
-
Alkylation and Deprotection: The malonic ester synthesis is a classic and reliable method for forming α-substituted carboxylic acids. The subsequent hydrolysis of the esters and decarboxylation under acidic conditions is a standard procedure to yield the final amino acid structure.
-
The Criticality of Chiral Resolution: Since the initial synthesis is not stereoselective, it produces a 50:50 mixture of the (R) and (S) enantiomers. For pharmaceutical applications, a single enantiomer is almost always required. Chiral resolution is the process of separating these enantiomers.[7] While diastereomeric salt crystallization is a common method, enzymatic resolution offers high selectivity and milder conditions. An enzyme like D-aminoacylase could theoretically be used, which would selectively de-acetylate the undesired (S)-enantiomer, leaving the desired N-acetylated (R)-enantiomer intact. The resulting difference in chemical properties (the (S)-enantiomer becomes a free amine) allows for easy separation.
Applications in Drug Discovery and Peptide Science
The incorporation of (R)-2-Acetylamino-3-cyclopropylpropionic acid into lead compounds serves several strategic purposes in drug design.
-
Enzyme Inhibitors: The constrained cyclopropyl group can mimic transition states or specific binding conformations, making it a valuable component for designing potent enzyme inhibitors.[1][2]
-
Peptide Stabilization: Natural peptides are often poor drug candidates due to rapid cleavage by proteases. Introducing conformationally rigid amino acids like this one can shield the peptide backbone from enzymatic attack, thereby increasing its in-vivo half-life.[1]
-
Bioactive Conformation: By reducing the number of rotatable bonds, the cyclopropyl group helps to lock a molecule into its most active shape, reducing the entropic penalty upon binding to a receptor and potentially increasing potency. Chiral amino acids with cyclopropyl fragments are considered crucial drug candidates for this reason.[8]
-
Novel Scaffolds: This compound acts as a unique building block for exploring new chemical space, moving beyond traditional amino acid structures to create novel therapeutics.
Key Experimental Protocols
To ensure the quality and suitability of (R)-2-Acetylamino-3-cyclopropylpropionic acid for its intended application, rigorous analytical control is necessary. The most critical parameter is its enantiomeric purity.
Protocol: Enantiomeric Purity Assessment by Chiral HPLC
This protocol describes a self-validating system for determining the enantiomeric excess (e.e.) of the target compound. The choice of a teicoplanin-based chiral stationary phase is based on its proven efficacy in separating N-acetyl amino acid enantiomers.[9]
Objective: To separate and quantify the (R) and (S) enantiomers of 2-Acetylamino-3-cyclopropylpropionic acid.
Instrumentation & Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector.
-
Chiral Stationary Phase (CSP) Column: CHIROBIOTIC T (Teicoplanin-based), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: To be empirically determined, but a typical starting point would be a polar organic mode (e.g., Methanol/Acetonitrile/Acetic Acid/Triethylamine).
-
Sample: (R)-2-Acetylamino-3-cyclopropylpropionic acid dissolved in mobile phase (approx. 1 mg/mL).
-
Reference Standard: Racemic (R,S)-2-Acetylamino-3-cyclopropylpropionic acid.
Workflow:
Step-by-Step Methodology:
-
System Preparation: Equilibrate the CHIROBIOTIC T column with the chosen mobile phase until a stable baseline is achieved. Set the UV detector to an appropriate wavelength (e.g., 210 nm).
-
System Suitability Test (SST):
-
Inject the racemic standard.
-
Causality: This step is crucial to validate the method's resolving power. A successful resolution (typically a resolution factor, Rs, > 1.5) between the two enantiomer peaks confirms that the chromatographic system is capable of distinguishing between them. Without this confirmation, any results from the test sample are meaningless.
-
Identify the retention times for the (R) and (S) enantiomers.
-
-
Sample Analysis: Inject the sample of (R)-2-Acetylamino-3-cyclopropylpropionic acid.
-
Data Acquisition and Analysis:
-
Record the chromatogram.
-
Identify the major peak corresponding to the (R)-enantiomer and look for any presence of the (S)-enantiomer at its expected retention time.
-
Integrate the areas of both peaks.
-
-
Calculation: Calculate the enantiomeric excess using the formula: % e.e. = [Area(R) - Area(S)] / [Area(R) + Area(S)] * 100
Safety and Handling
Based on available Safety Data Sheets (SDS), (R)-2-Acetylamino-3-cyclopropylpropionic acid and its racemic form are classified as harmful if swallowed.[3][5] Standard laboratory precautions should be observed.
-
Hazard Statement: H302: Harmful if swallowed. May cause skin, eye, and respiratory irritation.[3][5][10][11]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[10][11]
-
Handling: Avoid breathing dust. Use in a well-ventilated area or fume hood. Wash hands thoroughly after handling.[10][11]
-
Storage: Store in a tightly closed container in a cool, dry place.
Conclusion and Future Perspectives
(R)-2-Acetylamino-3-cyclopropylpropionic acid is more than just a chemical reagent; it is a strategic tool for molecular design. Its value lies in the predictable conformational constraint imparted by the cyclopropyl ring, offering a reliable method to enhance the drug-like properties of peptides and small molecules. The synthetic and analytical protocols outlined in this guide provide a framework for its effective and controlled use in a research setting.
Future research will likely focus on incorporating this and similar constrained amino acids into a broader range of therapeutic modalities, including peptide-drug conjugates, macrocyclic peptides, and PROTACs. As our understanding of structure-activity relationships deepens, the demand for such precisely engineered, stereochemically pure building blocks will undoubtedly continue to grow, solidifying the role of (R)-2-Acetylamino-3-cyclopropylpropionic acid in the future of drug discovery.
References
- EP0135429A1 - The synthesis of cyclopropane amino acids and peptides - Google P
-
WO/1985/000809 THE SYNTHESIS OF CYCLOPROPANE AMINO ACIDS AND PEPTIDES - WIPO Patentscope. (URL: [Link])
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Reissig, H.-U., & Zimmer, R. (2003). Synthesis and Applications of β-Aminocarboxylic Acids Containing a Cyclopropane Ring. Chemical Reviews, 103(4), 1151–1196. (URL: [Link])
-
Kutateladze, A. G. (2015). Synthesis of Amino Acids of Cyclopropylglycine Series. Russian Journal of Organic Chemistry, 51, 1063–1092. (URL: [Link])
-
Yu, Y.-P., & Wu, W.-H. (2001). Simultaneous analysis of enantiomeric composition of amino acids and N-acetyl-amino acids by enantioselective chromatography. Chirality, 13(5), 231–235. (URL: [Link])
-
Chiral resolution - Wikipedia. (URL: [Link])
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- 4. (R)-2-Acetylamino-3-cyclopropylpropionic acid | CymitQuimica [cymitquimica.com]
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- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 9. Simultaneous analysis of enantiomeric composition of amino acids and N-acetyl-amino acids by enantioselective chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Synthesis and Characterization of N-Acetyl-3-cyclopropyl-D-alanine
Introduction: The Significance of Constrained Unnatural Amino Acids
In the landscape of modern drug discovery and peptide chemistry, unnatural amino acids (UAAs) serve as indispensable building blocks for creating novel therapeutics with enhanced pharmacological profiles.[1][2] These designer molecules, when incorporated into peptides, can induce specific secondary structures, improve metabolic stability, and modulate receptor affinity and selectivity.[3][4] Among the vast arsenal of UAAs, those containing conformationally constrained side chains are of particular interest.
The cyclopropyl group, a three-membered carbocycle, is a bioisostere of various functional groups and acts as a rigid structural element.[5] Its incorporation into an amino acid side chain, as in 3-cyclopropyl-alanine, restricts the rotational freedom, which can lock the molecule into a bioactive conformation and enhance binding to biological targets.[6][7] Furthermore, the use of the D-enantiomer is a well-established strategy to confer resistance to proteolytic degradation by endogenous peptidases, thereby extending the in-vivo half-life of peptide-based drugs.
This technical guide provides a comprehensive overview of a robust synthetic route to N-Acetyl-3-cyclopropyl-D-alanine, a key derivative for further peptide synthesis. It details the underlying chemical principles, provides step-by-step experimental protocols, and outlines a rigorous analytical workflow for the structural and stereochemical characterization of the final compound.
Part 1: Synthesis of N-Acetyl-3-cyclopropyl-D-alanine
The synthesis of a chiral, non-proteinogenic amino acid requires a strategy that can construct the unique side chain while precisely controlling the stereochemistry at the alpha-carbon. While numerous methods exist for UAA synthesis[8], we will focus on a robust and scalable approach that combines a classical malonic ester synthesis for side-chain construction with a highly selective enzymatic resolution to establish the desired D-stereochemistry.
Retrosynthetic Analysis & Strategy
Our strategy hinges on the late-stage resolution of a racemic intermediate. The target molecule, N-Acetyl-3-cyclopropyl-D-alanine, can be disconnected at the Cα-N bond, revealing its precursor, a racemic mixture of N-acetyl-3-cyclopropylalanine. This racemic amino acid can be synthesized from diethyl acetamidomalonate, a common starting material in amino acid synthesis. The cyclopropylmethyl side chain is introduced via alkylation with an allyl halide, followed by cyclopropanation of the alkene. This approach is advantageous as it builds the carbon skeleton efficiently before addressing the stereochemical challenge.
The key step for achieving high enantiopurity is the enzymatic kinetic resolution. Acylase I from Aspergillus oryzae, for instance, exhibits high stereoselectivity, catalyzing the deacetylation of the L-enantiomer of an N-acetyl amino acid much faster than the D-enantiomer.[2] This leaves the desired N-Acetyl-3-cyclopropyl-D-alanine largely unreacted and allows for its separation from the resulting free L-amino acid.
Synthetic Workflow Diagram
Caption: Synthetic pathway from diethyl acetamidomalonate to the target compound.
Experimental Protocol
Step 1: Synthesis of Diethyl 2-acetamido-2-(prop-2-en-1-yl)malonate
-
To a solution of sodium ethoxide (prepared by dissolving 1.05 eq of sodium in anhydrous ethanol), add diethyl acetamidomalonate (1.0 eq) at 0 °C.
-
Stir the mixture for 30 minutes until a clear solution is obtained.
-
Add allyl bromide (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, neutralize with acetic acid and remove the ethanol under reduced pressure.
-
Extract the product into ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product, which can be purified by column chromatography.
Causality: The sodium ethoxide acts as a strong base to deprotonate the acidic α-carbon of the malonate ester, generating a nucleophilic enolate. This enolate then undergoes an Sₙ2 reaction with allyl bromide to form the new C-C bond, effectively introducing the precursor to our cyclopropyl side chain.
Step 2: Synthesis of Diethyl 2-acetamido-2-(cyclopropylmethyl)malonate
-
Dissolve the product from Step 1 (1.0 eq) in anhydrous dichloromethane.
-
Add a solution of diethylzinc (1.5 eq) followed by diiodomethane (1.5 eq) dropwise at 0 °C under an inert atmosphere (e.g., Argon).
-
Stir the reaction at room temperature for 24 hours. The Simmons-Smith reaction is a classic method for cyclopropanation.[9]
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography.
Causality: The Simmons-Smith reaction generates an organozinc carbenoid (iodomethyl)zinc iodide, which adds across the double bond in a concerted, stereospecific manner to form the cyclopropane ring without inserting into other C-H bonds.
Step 3: Synthesis of N-Acetyl-DL-3-cyclopropylalanine
-
Suspend the cyclopropanated malonate ester (1.0 eq) in an aqueous solution of sodium hydroxide (3.0 eq).
-
Heat the mixture to reflux for 4-6 hours to facilitate the hydrolysis of both ester groups and the decarboxylation of the resulting malonic acid intermediate.
-
Cool the reaction mixture to 0 °C and carefully acidify with concentrated HCl to pH 2-3.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Causality: Saponification with NaOH hydrolyzes the esters to a dicarboxylate salt. Upon acidification, the unstable geminal diacid is formed, which readily undergoes decarboxylation when heated to yield the final racemic N-acetylated amino acid.
Step 4: Enzymatic Resolution and Isolation of N-Acetyl-3-cyclopropyl-D-alanine
-
Dissolve the racemic N-Acetyl-DL-3-cyclopropylalanine in deionized water and adjust the pH to 7.5 with a dilute LiOH solution.
-
Add Acylase I from Aspergillus oryzae (enzyme activity and loading to be optimized based on supplier specifications).
-
Incubate the mixture at 37 °C, maintaining the pH at 7.5 by the controlled addition of LiOH (as the reaction produces a free carboxylic acid, the pH will drop).
-
Monitor the reaction progress by chiral HPLC. The reaction is complete when approximately 50% of the starting material is consumed.
-
Terminate the reaction by boiling the solution for 5 minutes to denature the enzyme. Centrifuge to remove the precipitated protein.
-
Acidify the supernatant to pH ~5. At this pH, the L-amino acid is near its isoelectric point and will have minimal charge.
-
Apply the solution to a Dowex-1 anion-exchange resin. Elute the free L-amino acid with water.
-
Subsequently, elute the desired N-Acetyl-3-cyclopropyl-D-alanine with a gradient of acetic acid (e.g., 0.1 M to 1 M).
-
Combine the fractions containing the product, and lyophilize to obtain the final product as a white solid.
Causality: The enzyme's active site is chiral and selectively binds and hydrolyzes the L-enantiomer. The separation relies on the difference in charge between the resulting zwitterionic L-amino acid and the anionic N-acetyl-D-amino acid at a slightly acidic pH, allowing for effective separation via ion-exchange chromatography.
Part 2: Characterization
Rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized N-Acetyl-3-cyclopropyl-D-alanine. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.
Analytical Workflow Diagram
Caption: Workflow for the comprehensive characterization of the final product.
Spectroscopic and Chromatographic Data
Table 1: Expected Physicochemical and Spectroscopic Data
| Parameter | Expected Value |
| Molecular Formula | C₈H₁₃NO₃ |
| Molecular Weight | 171.19 g/mol |
| HRMS (ESI+) | m/z 172.0968 [M+H]⁺, 194.0788 [M+Na]⁺ |
| ¹H NMR (500 MHz, D₂O) | δ 4.3-4.4 (m, 1H, Cα-H), 2.05 (s, 3H, Acetyl-CH₃), 1.6-1.8 (m, 2H, Cβ-H₂), 0.7-0.9 (m, 1H, Cγ-H), 0.4-0.5 (m, 2H, Cyclopropyl-CH₂), 0.1-0.2 (m, 2H, Cyclopropyl-CH₂). The cyclopropyl protons typically appear at a high field (0-1 ppm).[10] |
| ¹³C NMR (125 MHz, D₂O) | δ 175-176 (Carboxyl C=O), 173-174 (Amide C=O), 53-54 (Cα), 35-36 (Cβ), 22-23 (Acetyl-CH₃), 8-10 (Cγ), 4-5 (Cyclopropyl-CH₂). |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch, amide), ~3000-2800 (C-H stretch), ~1720 (C=O stretch, carboxylic acid), ~1650 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II). |
Chiral HPLC Analysis
This is the definitive method for confirming the enantiomeric purity of the final product.
-
Objective: To separate the D- and L-enantiomers of N-Acetyl-3-cyclopropylalanine and quantify the enantiomeric excess (e.e.) of the D-form.
-
Methodology:
-
Column: A chiral stationary phase (CSP) is required. A teicoplanin-based column, such as CHIROBIOTIC T, is highly effective for separating N-acetylated amino acids.[11][12]
-
Mobile Phase: A polar ionic mode is typically used. A mixture of methanol, acetic acid, and triethylamine (e.g., 100/0.1/0.1 v/v/v) can be an effective starting point. The exact composition should be optimized for best resolution.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a small amount of the final product in the mobile phase. Also, prepare a sample of the racemic intermediate (from Step 3) to establish the retention times of both enantiomers.
-
-
Expected Results:
-
The racemic sample should show two well-resolved peaks of approximately equal area.
-
The final product sample should show one major peak corresponding to the D-enantiomer, with a very small peak, if any, for the L-enantiomer.
-
The enantiomeric excess is calculated as: e.e. (%) = ([Area_D - Area_L] / [Area_D + Area_L]) x 100. A successful resolution should yield an e.e. of >99%.
-
Conclusion
This guide has outlined a comprehensive and reliable pathway for the synthesis and characterization of N-Acetyl-3-cyclopropyl-D-alanine. By employing a strategy that combines classical organic synthesis with a highly selective enzymatic resolution, this valuable unnatural amino acid can be produced with high chemical and enantiomeric purity. The detailed analytical workflow, utilizing NMR, MS, IR, and chiral HPLC, provides a robust, self-validating system to ensure the quality of the final compound, making it suitable for demanding applications in pharmaceutical research and peptide synthesis.
References
-
Perdih, A., & Šolmajer, M. (2011). Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. Current Organic Chemistry, 15(18), 3245-3276. [Source: Google Scholar, URL: [Link]]
-
Ager, D. J., & Fotheringham, I. G. (2001). Methods for the synthesis of unnatural amino acids. Current Opinion in Drug Discovery & Development, 4(6), 800-807. [Source: PubMed, URL: [Link]]
-
Perdih, A., & Dolenc, M. S. (2007). Recent Advances in the Synthesis of Unnatural α-Amino Acids. Current Organic Chemistry, 11(9), 801-832. [Source: ResearchGate, URL: [Link]]
-
Lee, W., Kim, S. J., Kim, M. G., & Lee, W. (2001). Simultaneous analysis of enantiomeric composition of amino acids and N-acetyl-amino acids by enantioselective chromatography. Chirality, 13(5), 231-235. [Source: PubMed, URL: [Link]]
-
BioAscent. (2024). Highlights in synthesis - unnatural amino acids. BioAscent Blog. [Source: BioAscent, URL: [Link]]
-
Dutta, D., & Kumar, V. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Advances, 11(60), 38105-38121. [Source: RSC Publishing, URL: [Link]]
-
Davankov, V. A., & Vauchskii, Y. P. (2000). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. Journal of Chromatography A, 875(1-2), 13-23. [Source: ResearchGate, URL: [Link]]
-
Al-Harrasi, A., & Reissig, H. U. (2006). Synthesis and Applications of β-Aminocarboxylic Acids Containing a Cyclopropane Ring. Chemical Reviews, 106(7), 2825-2842. [Source: ACS Publications, URL: [Link]]
-
Johnson, M. G., & Charette, A. B. (2022). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Organic Letters, 24(1), 221-226. [Source: NIH, URL: [Link]]
-
Wikipedia contributors. (2023, December 28). Cyclopropanation. In Wikipedia, The Free Encyclopedia. [Source: Wikipedia, URL: [Link]]
-
Zhang, W., et al. (2021). In vitro characterization of a nitro-forming oxygenase involved in 3-(trans-2'-aminocyclopropyl)alanine biosynthesis. Journal of Biological Chemistry, 297(6), 101345. [Source: PubMed Central, URL: [Link]]
-
Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data. [Source: University of Wisconsin, URL: [Link]]
Sources
- 1. Highlights in synthesis - unnatural amino acids - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 2. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vitro characterization of a nitro-forming oxygenase involved in 3-(trans-2’-aminocyclopropyl)alanine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for the synthesis of unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. Simultaneous analysis of enantiomeric composition of amino acids and N-acetyl-amino acids by enantioselective chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to the Physical Characteristics of (R)-2-Acetamido-3-cyclopropylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Acetamido-3-cyclopropylpropanoic acid, a derivative of the non-proteinogenic amino acid cyclopropylalanine, is a compound of significant interest in medicinal chemistry and drug discovery. The incorporation of the cyclopropyl moiety into amino acid structures can impart unique conformational constraints, enhance metabolic stability, and improve biological activity. As a chiral building block, the precise understanding of its physical and chemical properties is paramount for its effective utilization in the synthesis of novel therapeutics. This technical guide provides a comprehensive overview of the core physical characteristics of (R)-2-Acetamido-3-cyclopropylpropanoic acid, supported by established experimental protocols for their determination.
Core Molecular Attributes
A foundational understanding of the molecule begins with its basic structural and chemical identifiers.
| Property | Value | Source |
| IUPAC Name | (2R)-2-acetamido-3-cyclopropylpropanoic acid | N/A |
| CAS Number | 133992-69-5 | N/A |
| Molecular Formula | C₈H₁₃NO₃ | N/A |
| Molecular Weight | 171.19 g/mol | N/A |
| Synonyms | 2-ACETYLAMINO-3-CYCLOPROPYLPROPIONIC ACID, N-Ac-R-3-Cyclopropylalanine | N/A |
Physicochemical Properties
Melting Point
The melting point is a critical indicator of purity. For crystalline solids like N-acetylated amino acids, a sharp melting range is expected.
Expected Range: Crystalline amino acid derivatives typically melt with decomposition at elevated temperatures. A melting point in the range of 120-180 °C would be anticipated.
Solubility Profile
The solubility of (R)-2-Acetamido-3-cyclopropylpropanoic acid is dictated by the interplay of its polar carboxylic acid and amide groups with the nonpolar cyclopropyl and acetyl moieties.
Expected Solubility:
-
Water: Moderately soluble, with solubility likely increasing with pH due to the deprotonation of the carboxylic acid.
-
Polar Organic Solvents (e.g., Methanol, Ethanol): Good solubility is expected due to hydrogen bonding capabilities.
-
Nonpolar Organic Solvents (e.g., Hexane, Toluene): Low solubility is anticipated.
Optical Rotation
As a chiral compound, (R)-2-Acetamido-3-cyclopropylpropanoic acid will rotate plane-polarized light. The specific rotation is a fundamental property for confirming enantiomeric purity.
Expected Optical Rotation: The direction and magnitude of rotation must be determined experimentally. There is no direct correlation between the (R/S) designation and the sign of optical rotation (+/-).
Acid Dissociation Constant (pKa)
The pKa value of the carboxylic acid group is essential for understanding the ionization state of the molecule at different pH values, which influences its solubility, lipophilicity, and biological interactions.
Expected pKa: The pKa of the carboxylic acid group in N-acetylated amino acids is typically in the range of 3-5.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for structural elucidation and confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the cyclopropyl protons, the α-proton, the acetyl methyl protons, and the amide proton. The chemical shifts and coupling patterns will be characteristic of the molecule's structure.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms present, including the carbonyl carbons of the acid and amide, the α-carbon, the cyclopropyl carbons, and the acetyl methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected vibrations include:
-
O-H stretch (carboxylic acid): A broad band around 2500-3300 cm⁻¹
-
C=O stretch (carboxylic acid): Around 1700-1725 cm⁻¹
-
C=O stretch (amide I): Around 1630-1680 cm⁻¹
-
N-H bend (amide II): Around 1515-1570 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at m/z 172.2.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the experimental determination of the key physical characteristics of (R)-2-Acetamido-3-cyclopropylpropanoic acid.
Protocol 1: Melting Point Determination
This protocol describes the use of a capillary melting point apparatus.
-
Apparatus: Capillary melting point apparatus, capillary tubes.
-
Procedure:
-
Ensure the sample is completely dry by placing it under a high vacuum for several hours.
-
Finely powder a small amount of the sample.
-
Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rate of 10-20 °C/min for a rapid initial determination.
-
Observe the approximate melting range.
-
For an accurate determination, repeat the measurement with a fresh sample, heating at a slower rate of 1-2 °C/min starting from approximately 20 °C below the approximate melting point.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
-
Protocol 2: Specific Rotation Measurement
This protocol details the measurement of optical rotation using a polarimeter.
-
Apparatus: Polarimeter, volumetric flask, analytical balance, polarimeter cell (e.g., 1 dm).
-
Procedure:
-
Accurately weigh a sample of (R)-2-Acetamido-3-cyclopropylpropanoic acid (e.g., 100 mg).
-
Dissolve the sample in a suitable solvent (e.g., methanol) in a volumetric flask (e.g., 10 mL) and dilute to the mark.
-
Calibrate the polarimeter with a blank solution (the pure solvent).
-
Rinse and fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.
-
Place the cell in the polarimeter and measure the observed rotation (α).
-
Calculate the specific rotation [α] using the formula: [α] = α / (c × l) where:
-
α is the observed rotation in degrees.
-
c is the concentration in g/mL.
-
l is the path length of the cell in decimeters (dm).
-
-
Report the specific rotation along with the temperature (T), wavelength (λ, typically the sodium D-line at 589 nm), and solvent used.
-
Protocol 3: pKa Determination by Potentiometric Titration
This protocol describes the determination of the acid dissociation constant.
-
Apparatus: pH meter with a combination electrode, burette, magnetic stirrer and stir bar, beaker, standardized strong base solution (e.g., 0.1 M NaOH).
-
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Accurately weigh a sample of the acid and dissolve it in a known volume of deionized water in a beaker.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
-
Fill the burette with the standardized NaOH solution.
-
Record the initial pH of the acid solution.
-
Add the NaOH solution in small increments (e.g., 0.1-0.2 mL), recording the pH after each addition.
-
Continue the titration past the equivalence point (the point of the steepest pH change).
-
Plot a titration curve of pH versus the volume of NaOH added.
-
The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).
-
Conclusion
(R)-2-Acetamido-3-cyclopropylpropanoic acid is a valuable chiral building block with significant potential in drug development. A thorough understanding and empirical determination of its physical characteristics are crucial for its successful application. The protocols and expected values presented in this guide provide a solid framework for researchers to characterize this compound with high scientific rigor. The application of these standardized methods will ensure the generation of reliable and reproducible data, facilitating further research and development efforts.
References
-
Ningbo Inno Pharmchem Co., Ltd. The Chemistry of L-Cyclopropylalanine: Synthesis, Properties, and Industrial Significance. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Exploring Cyclopropylalanine: A Versatile Compound for Chemical Synthesis and Beyond. [Link]
-
LookChem. L-CYCLOPROPYLALANINE(102735-53-5). [Link]
Beyond the Canonical 20: A Technical Guide to Non-Proteinogenic Amino Acids in Peptide Design
Abstract
The therapeutic potential of peptides is often constrained by inherent limitations such as poor metabolic stability and conformational flexibility, which can hinder their journey from the lab to the clinic. The strategic incorporation of non-proteinogenic amino acids (NPAAs)—those not found among the 20 standard protein-coding amino acids—has emerged as a transformative strategy in modern peptide drug design. This guide provides an in-depth exploration of the core principles, experimental methodologies, and quantifiable impact of leveraging NPAAs to engineer next-generation peptide therapeutics with enhanced stability, potency, and bioavailability. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical protocols with field-proven insights to empower the rational design of superior peptide-based drugs.
The Rationale: Why Venture Beyond Nature's Toolkit?
Peptides offer a compelling therapeutic modality due to their high selectivity and low intrinsic toxicity.[1] However, native peptides are often poor drug candidates because they are rapidly degraded by proteases and may lack a stable, bioactive conformation. Non-proteinogenic amino acids (NPAAs) provide a powerful chemical toolkit to overcome these liabilities.[2] By introducing novel side-chain functionalities, stereochemistries, and backbone structures, NPAAs can fundamentally reshape a peptide's pharmacological profile.[3][4]
The core advantages of incorporating NPAAs can be categorized as follows:
-
Enhanced Proteolytic Stability: The introduction of NPAAs can render peptides resistant to degradation by endogenous proteases, a critical factor in extending a drug's in vivo half-life.[5] This is achieved through several mechanisms, including the use of D-amino acids, which are not recognized by the stereospecific active sites of most proteases, and sterically hindered residues like α-aminoisobutyric acid (Aib) that shield adjacent peptide bonds from enzymatic attack.[5][6]
-
Conformational Constraint: Many NPAAs can induce and stabilize specific secondary structures, such as helices and turns.[7] By locking the peptide into its bioactive conformation, these residues can significantly increase receptor binding affinity and potency. Aib, for instance, is a potent helix inducer due to the steric hindrance imposed by its gem-dimethyl group.[3][7][8]
-
Improved Pharmacokinetic Profiles: Modifications with NPAAs can modulate a peptide's lipophilicity, hydrogen bonding capacity, and overall charge.[9] These changes can lead to enhanced membrane permeability and improved oral bioavailability, two of the most significant challenges in peptide drug development.[10]
-
Novel Functionalities: NPAAs can introduce unique chemical handles for site-specific modifications, such as PEGylation, glycosylation, or the attachment of fluorescent probes, without interfering with the peptide's primary sequence.[11]
Strategic Incorporation: A Methodological Overview
The primary method for synthesizing peptides containing NPAAs is Solid-Phase Peptide Synthesis (SPPS) , most commonly employing the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.[12][13][14] This approach involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[15]
The SPPS Workflow for NPAA Incorporation
The iterative cycle of SPPS remains the same, but the unique nature of many NPAAs necessitates specific adjustments to standard protocols.
Causality in Experimental Choices: Overcoming Synthetic Hurdles
The incorporation of NPAAs often presents challenges not encountered with standard proteinogenic amino acids. Understanding the "why" behind protocol modifications is key to success.
-
Steric Hindrance (e.g., Aib, N-methylated amino acids): The bulky nature of these residues can significantly slow down the coupling reaction.
-
Why it's a problem: Standard coupling reagents may not be potent enough to overcome the steric barrier, leading to incomplete reactions and the accumulation of deletion sequences (peptides missing an amino acid).[6][16]
-
The Solution: Employ more powerful, third-generation aminium/uronium-based coupling reagents like HATU or COMU .[3][12][17] These reagents form highly reactive OAt- or Oxyma-esters, respectively, which can efficiently acylate even sterically hindered amines.[12][18] Double coupling (repeating the coupling step) is also a common and effective strategy to drive the reaction to completion.[19]
-
-
Altered Reactivity (e.g., β-amino acids): The altered backbone structure of β-amino acids can affect coupling kinetics.
-
Why it's a problem: The nucleophilicity of the β-amino group can differ from its α-counterpart, and the increased distance to the carboxyl group can change reaction dynamics.
-
The Solution: Extended coupling times and the use of highly efficient coupling reagents are often necessary. Monitoring the reaction progress with a qualitative test like the Kaiser test (which detects free primary amines) is crucial to ensure completion before proceeding to the next cycle.[20]
-
-
Orthogonal Protection Schemes: When designing complex peptides with multiple modification sites (e.g., for cyclization or branching), an orthogonal protection strategy is essential.
-
Why it's a problem: A standard Fmoc/tBu strategy only allows for two levels of deprotection (base-labile Fmoc and acid-labile tBu/Trt). To selectively deprotect a specific side chain on the resin, a third, mutually exclusive protecting group is needed.[8][11]
-
The Solution: Employ protecting groups like Alloc (allyloxycarbonyl), which is removed by Pd(0) catalysis, or Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl), which is removed by hydrazine.[21] This allows for selective side-chain manipulation while the Nα-Fmoc and other acid-labile side-chain groups remain intact.
-
Quantitative Impact: From Theory to Therapeutic Reality
The strategic use of NPAAs translates into quantifiable improvements in the pharmacodynamic and pharmacokinetic properties of peptide drugs. The following tables summarize the impact of NPAA incorporation on key drug parameters for representative peptides.
Table 1: Impact of NPAA Incorporation on Metabolic Stability
| Peptide | Modification | Matrix | t1/2 (Native) | t1/2 (NPAA Analog) | Fold Improvement | Reference(s) |
| GLP-1 (7-36) | Aib8 substitution | DPP-4 Enzyme | ~2 min | > 240 min | > 120x | [1] |
| Compstatin | N-terminal Sarcosine & N-methylation | Primate Plasma | Degraded rapidly | 9.3 - 11.8 h | Significant | [14] |
| Linear Peptide (LP1) | Head-to-tail Cyclization | 10% FBS in media | ~1 h | > 25 h | > 25x | [2] |
| Generic Peptide | D-Ala substitution | Liver Microsomes | < 2.5 min | ~60 min | ~24x | [4] |
Table 2: Impact of NPAA Incorporation on Receptor Binding and Potency
| Peptide Family | Modification | Target | Kd / IC50 (Native) | Kd / IC50 (NPAA Analog) | Change | Reference(s) |
| Compstatin | 1-Me-Trp, Sarcosine | Complement C3 | ~280 nM | 0.5 nM | ~560x Increase in Affinity | [14] |
| GLP-1 Analog | Various NPAA substitutions | GLP-1 Receptor | - | Showed increased potency | Potency Increased | [1] |
| Tachykinin Analog | Multiple Aib substitutions | Insect Receptors | - | Potent oral aphicidal activity | Efficacy Demonstrated | [22] |
Case Study: NPAAs in a GPCR Signaling Pathway
G-protein coupled receptors (GPCRs) are a major class of drug targets, and many are modulated by peptide ligands.[23] The glucagon-like peptide-1 receptor (GLP-1R), a key target in type 2 diabetes and obesity, provides an excellent example of how NPAAs can enhance therapeutic efficacy.[24][25]
Native GLP-1 is rapidly degraded by the enzyme dipeptidyl peptidase-4 (DPP-4), which cleaves the peptide after the Alanine at position 8.[1] Replacing this Ala with a sterically hindered NPAA like α-aminoisobutyric acid (Aib) prevents this cleavage, dramatically extending the peptide's half-life and duration of action.[1] The resulting long-acting agonist can then persistently stimulate the GLP-1R.
Upon agonist binding, the GLP-1R couples primarily to the Gαs subunit, activating adenylyl cyclase (AC), which converts ATP to cyclic AMP (cAMP).[24][26] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates multiple downstream targets to potentiate glucose-dependent insulin secretion from pancreatic β-cells.[27]
Experimental Protocols: A Self-Validating System
The successful design and synthesis of NPAA-containing peptides rely on robust and verifiable experimental protocols.
Protocol: Fmoc-SPPS of a Peptide Containing a Sterically Hindered NPAA (Aib)
This protocol outlines the manual synthesis of a peptide incorporating the sterically hindered Aib residue, requiring optimized coupling conditions.
Materials:
-
Rink Amide resin (for C-terminal amide)[19]
-
Fmoc-protected proteinogenic amino acids
-
Fmoc-Aib-OH[19]
-
N,N-Dimethylformamide (DMF), synthesis grade[20]
-
20% (v/v) Piperidine in DMF[9]
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)[3][18]
-
Base: N,N-Diisopropylethylamine (DIPEA)[19]
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)[11]
-
Cold diethyl ether
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system[28]
-
Mass spectrometer (e.g., ESI-MS)[2]
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.[20]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 20 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF (5x).[9]
-
Amino Acid Coupling (Proteinogenic AA):
-
In a separate vial, pre-activate the Fmoc-protected amino acid (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 1-2 minutes.
-
Add the activation mixture to the deprotected resin and agitate for 1-2 hours.
-
Wash the resin with DMF (5x). Confirm coupling completion with a negative Kaiser test.
-
-
Amino Acid Coupling (Fmoc-Aib-OH):
-
Causality: Due to steric hindrance, a more potent activation and longer reaction time are required.
-
In a separate vial, pre-activate Fmoc-Aib-OH (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.
-
Add the activation mixture to the deprotected resin and agitate for 4-6 hours.
-
Wash the resin with DMF (5x).
-
Self-Validation: Perform a second coupling (double coupling) under the same conditions for 2 hours to maximize yield and minimize deletion byproducts.[19]
-
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DCM and dry it. Treat the peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.[11]
-
Peptide Precipitation: Filter the cleavage solution and precipitate the crude peptide by adding it to a large volume of cold diethyl ether. Centrifuge to pellet the peptide.
-
Purification and Characterization: Purify the crude peptide by preparative RP-HPLC.[28] Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry.[2][13]
Protocol: Characterization of Secondary Structure by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid, non-destructive technique to assess the secondary structure of peptides in solution, which is particularly useful for confirming the conformational effects of NPAA incorporation.[18][29]
Materials:
-
Purified peptide (≥95% purity)
-
CD-transparent buffer (e.g., 10 mM sodium phosphate, pH 7.4)[18]
-
Quartz cuvette (e.g., 0.1 cm path length)[17]
-
CD Spectropolarimeter
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the peptide in the CD buffer. The final concentration should be between 0.1-0.2 mg/mL for a 0.1 cm cuvette.[16]
-
Causality: The concentration must be precise, as it is used to calculate molar ellipticity. The buffer must be transparent in the far-UV region (below 250 nm) to avoid interfering signals.[18]
-
Filter the sample (0.2 µm filter) to remove any aggregates that could cause light scattering.
-
-
Instrument Setup:
-
Purge the instrument with nitrogen gas.
-
Set the measurement parameters: Wavelength range (e.g., 190-260 nm), data pitch (e.g., 0.5 nm), scan speed (e.g., 50 nm/min), and accumulations (e.g., 3-5 scans).[17]
-
-
Data Acquisition:
-
Record a baseline spectrum using the buffer alone in the same cuvette.
-
Record the spectrum of the peptide sample.
-
-
Data Processing and Analysis:
-
Subtract the buffer baseline from the sample spectrum.
-
Convert the raw data (millidegrees) to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (mdeg × 100) / (c × l × n), where 'c' is the molar concentration, 'l' is the path length in cm, and 'n' is the number of amino acid residues.[17]
-
Interpretation: Analyze the resulting spectrum. A characteristic α-helical structure will show two negative minima around 208 nm and 222 nm, and a strong positive maximum around 192 nm. A β-sheet will show a negative band around 218 nm.[17] This provides empirical validation of the conformational constraints imposed by the NPAA.
-
Conclusion
The incorporation of non-proteinogenic amino acids represents a paradigm shift in peptide drug discovery, moving beyond the limitations of nature's canonical set of building blocks.[30] By providing rational control over stability, conformation, and pharmacokinetics, NPAAs empower scientists to transform promising peptide leads into robust clinical candidates. The methodologies and principles detailed in this guide—from the causal logic behind synthetic choices to the quantitative validation of their impact—offer a foundational framework for harnessing the full potential of this versatile chemical space. As synthetic and analytical techniques continue to advance, the strategic application of NPAAs will undoubtedly remain a cornerstone of next-generation peptide therapeutic development.
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Artificial Cell-Penetrating Peptide Containing Periodic α-Aminoisobutyric Acid with Long-Term Internalization Efficiency in Human and Plant Cells. (2020). ACS Biomaterials Science & Engineering. [Link]
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Kelly, S. M., Jess, T. J., & Price, N. C. (2005). Using circular dichroism spectra to estimate protein secondary structure. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]
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Greenfield, N. J. (2007). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols. [Link]
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Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols. [Link]
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How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide. MtoZ Biolabs. [Link]
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A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. (2024). Groupe Français des Peptides et des Protéines - GFPP. [Link]
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Unusual Amino Acids: α-Aminoisobutyric Acid. (2025). LifeTein Peptide Blog. [Link]
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Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2014). Solid-phase peptide synthesis. Chemical Society Reviews. [Link]
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2-Aminoisobutyric acid. Wikipedia. [Link]
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Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
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Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids. [Link]
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5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). Biomatik. [Link]
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Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols. [Link]
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Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]
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Non-proteinogenic amino acids – Knowledge and References. Taylor & Francis. [Link]
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N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (2017). Current Organic Chemistry. [Link]
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The stereochemistry of peptides containing alpha-aminoisobutyric acid. (1990). PubMed. [Link]
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Metabolic stability of the peptides. ResearchGate. [Link]
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alpha-aminoisobutyric acid aib: Topics by Science.gov. Science.gov. [Link]
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Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. (2017). Frontiers in Microbiology. [Link]
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Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. (2000). LSU Scholarly Repository. [Link]
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On the Importance of Metabolic Stability to Achieve High Oral Exposures for Cyclic Peptides. (2019). Science Repository. [Link]
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Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (2020). PubMed Central. [Link]
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Metabolic Stability Analysis of Peptide Drug. Protheragen. [Link]
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Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. (2020). MDPI. [Link]
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Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PubMed Central. [Link]
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Nonpeptidic ligands for peptide-activated G protein-coupled receptors. (2007). Monash University. [Link]
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Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. (2025). PubMed. [Link]
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The mechanism for ligand activation of the GPCR–G protein complex. (2022). PubMed Central. [Link]
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In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation. (2022). MDPI. [Link]
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Mechanistic Pathways and Clinical Implications of GLP-1 Receptor Agonists in Type 1 Diabetes Management. (2024). MDPI. [Link]
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Prospects of In vivo Incorporation of non-canonical amino acids for the chemical diversification of antimicrobial peptides. (2017). University of Groningen research portal. [Link]
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Structure and Function Studies of GPCRs by Site-Specific Incorporation of Unnatural Amino Acids. (2025). ResearchGate. [Link]
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Structural insights into the activation and modulation of a class B1 GPCR by small molecule ligands. (2024). YouTube. [Link]
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Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function. Frontiers in Endocrinology. [Link]
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Signaling Pathways of GLP-1 Receptor Agonism: Mechanisms & Impacts. (2025). Creative Biolabs. [Link]
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Beyond In Vivo, Pharmaceutical Molecule Production in Cell-Free Systems and the Use of Noncanonical Amino Acids Therein. ACS Publications. [Link]
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Integrated Genetic and Protein Mechanisms Underlying Glucagon-like Peptide-1 Receptor Agonists in Treating Diabetes Mellitus and Weight Loss. (2025). PubMed Central. [Link]
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Conformational Analysis of N-Acetylated Cyclopropyl Amino Acids: A Synergistic Approach for Drug Discovery
An In-Depth Technical Guide
Introduction: The Strategic Value of Conformational Constraint
In the landscape of modern medicinal chemistry, the pursuit of therapeutic agents with enhanced potency, selectivity, and metabolic stability is paramount. Non-natural amino acids have become indispensable tools in this endeavor, and among them, cyclopropyl amino acids stand out for their unique structural and electronic properties. The incorporation of a cyclopropane ring into a molecule imparts significant conformational rigidity, a characteristic that can lock a molecule into its bioactive conformation, thereby improving binding affinity and reducing off-target effects.[1] This inherent strain and rigidity can profoundly influence the three-dimensional structure of peptides and small molecules.[1][2] Furthermore, the cyclopropyl group often enhances metabolic stability by being resistant to common metabolic degradation pathways, which can lead to a longer in vivo half-life for drug candidates.[1][3]
The N-acetylation of these amino acids serves a dual purpose in their analysis. It neutralizes the charge of the amino group and introduces a simple amide bond, effectively creating a minimal peptide mimic. This allows researchers to study the intrinsic conformational preferences of the amino acid residue itself, governed by the interplay between the backbone dihedrals (φ, ψ) and the side-chain torsions (χ), without the confounding influence of a larger peptide chain.[4] Understanding these preferences is critical, as the conformation of a single residue can dictate the secondary structure of a peptide and its ability to interact with a biological target.[5][6]
This guide provides a comprehensive framework for the conformational analysis of N-acetylated cyclopropyl amino acids, targeted at researchers, scientists, and drug development professionals. We will delve into the core experimental and computational methodologies, emphasizing not just the procedural steps but the underlying scientific rationale and the critical importance of integrating these techniques for a holistic and validated understanding.
Part I: Experimental Approaches to Uncover Conformational Landscapes
Experimental techniques provide the empirical foundation for any conformational analysis. They offer tangible data on the behavior of molecules, either in solution or in the solid state, serving as the ultimate benchmark for all theoretical models.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Dynamic View in Solution
NMR spectroscopy is the most powerful technique for determining the solution-state structure and dynamics of molecules.[7] For N-acetylated cyclopropyl amino acids, it provides a time-averaged picture of the conformational ensemble present in a given solvent.
Core Principles & Causality: The analysis hinges on two key NMR parameters: the scalar coupling constant (³J) and the Nuclear Overhauser Effect (NOE).
-
³J-Coupling Constants: The magnitude of the coupling constant between two protons separated by three bonds (e.g., H-N-Cα-H) is dependent on the dihedral angle between them, a relationship described by the Karplus equation. By measuring these couplings, one can derive crucial information about the backbone (φ) and side-chain (χ) torsional angles.
-
Nuclear Overhauser Effect (NOE): An NOE is the transfer of nuclear spin polarization from one nucleus to another through space. The intensity of an NOE is inversely proportional to the sixth power of the distance between the nuclei (r⁻⁶). Observing an NOE between two protons indicates they are close in space (typically < 5 Å), providing critical distance restraints for structure calculation.
Experimental Protocol: 1D and 2D NMR Analysis
-
Sample Preparation:
-
Dissolve 5-25 mg of the N-acetylated cyclopropyl amino acid in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a high-quality NMR tube.[8]
-
Causality: The choice of solvent is critical as it can significantly influence conformational equilibria. DMSO is a polar aprotic solvent that is an excellent hydrogen bond acceptor, while chloroform is less polar. Analyzing the compound in multiple solvents provides insight into environmental effects on conformation.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[8]
-
-
Data Acquisition:
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum to assess sample purity and identify all proton resonances.
-
Acquire a two-dimensional (2D) Correlation Spectroscopy (COSY) experiment to establish through-bond proton-proton connectivities, which is essential for assigning the signals.
-
Acquire a 2D Rotating-frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY) experiment.
-
Causality: ROESY is often preferred for small-to-medium-sized molecules as it avoids the complication of zero-crossing NOEs that can occur in NOESY experiments.[7] These experiments are crucial for identifying through-space correlations that define the molecule's three-dimensional fold.
-
-
Data Analysis & Interpretation:
-
Assign all proton signals using the COSY spectrum.
-
Measure the ³J coupling constants from the high-resolution 1D ¹H spectrum. Use the Karplus equation to translate these values into ranges of possible dihedral angles.
-
Integrate the cross-peaks in the ROESY/NOESY spectrum to generate a set of interproton distance restraints.
-
Use this collection of angular and distance restraints to build a model of the predominant solution-state conformation.
-
Self-Validation System: The protocol is self-validating through the consistency of the data. The distance restraints derived from ROESY/NOESY must be compatible with the dihedral angle restraints derived from J-couplings. Conflicting data may indicate the presence of significant conformational averaging, requiring a more complex analysis involving multiple states.
X-ray Crystallography: The Atomic-Resolution Snapshot
While NMR reveals the conformational landscape in solution, X-ray crystallography provides a precise, high-resolution, static image of the molecule in its solid, crystalline state.[9] This structure represents a single, low-energy conformation, offering an invaluable benchmark for computational methods.
Core Principles & Causality: The technique involves directing a beam of X-rays onto a single, well-ordered crystal. The electrons in the molecules of the crystal diffract the X-rays in a specific pattern. By measuring the positions and intensities of these diffracted spots, one can calculate an electron density map of the molecule and, from that, determine the precise position of each atom. The resulting model provides highly accurate bond lengths, bond angles, and torsional angles.
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystallization:
-
Grow single crystals of the N-acetylated cyclopropyl amino acid. This is often the most challenging step and requires screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Causality: The goal is to encourage the molecules to pack in a highly ordered, repeating lattice. The quality of the crystal directly determines the resolution of the final structure.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer in an X-ray diffractometer.[9]
-
Cool the crystal in a stream of cold nitrogen gas (typically ~100 K) to minimize thermal motion and radiation damage.
-
Collect diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.[10][11]
-
Solve the "phase problem" to generate an initial electron density map.
-
Build an atomic model into the electron density map and refine it until the calculated diffraction pattern matches the experimentally observed one.
-
Self-Validation System: The quality of a crystal structure is validated by several statistical metrics, primarily the R-factor and R-free, which measure the agreement between the crystallographic model and the experimental X-ray diffraction data. A low R-factor (typically < 0.1 for small molecules) indicates a good fit. The final model must also be chemically sensible, with reasonable bond lengths and angles.
Data Presentation: Example Crystallographic Data
| Parameter | Example Value | Description |
| Formula | C₈H₁₃NO₃ | Molecular formula of the compound. |
| Space Group | P2₁/c | Describes the symmetry of the crystal lattice. |
| a, b, c (Å) | 8.54, 10.21, 9.87 | Dimensions of the unit cell. |
| α, β, γ (°) | 90, 105.4, 90 | Angles of the unit cell. |
| Resolution (Å) | 0.75 | A measure of the level of detail observed. |
| R-factor | 0.045 | A measure of agreement between model and data. |
Part II: Computational Chemistry: Modeling Energy and Dynamics
Computational methods are essential for exploring the full conformational space of a molecule, calculating the relative energies of different conformers, and understanding its dynamic behavior—often with a level of detail that is inaccessible to experiment alone.
Density Functional Theory (DFT) Calculations: Mapping the Potential Energy Surface
DFT is a quantum mechanical method used to accurately calculate the electronic structure and energy of molecules.[12] It is the gold standard for obtaining reliable geometries and relative energies of the stable conformers of small molecules like N-acetylated amino acids.
Core Principles & Causality: DFT calculations solve an approximation of the Schrödinger equation to find the electron density and, from that, the energy of a given atomic arrangement. By systematically changing the dihedral angles and minimizing the energy at each step, one can map out the molecule's potential energy surface (PES) and identify all the low-energy minima, which correspond to stable conformers.[4]
Experimental Protocol: Conformational Search and Optimization
-
Initial Conformational Search:
-
Perform a systematic or stochastic search of the conformational space by rotating all key dihedral angles (φ, ψ, χ₁, χ₂, etc.). This is often done with a computationally cheaper method, like molecular mechanics, to generate hundreds or thousands of potential starting structures.
-
Causality: A thorough initial search is crucial to ensure that no significant low-energy conformations are missed before proceeding to more computationally expensive calculations.
-
-
Geometry Optimization:
-
Optimize the geometry of each starting structure using a DFT method. A common and reliable choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d).[4][13]
-
This step refines each initial guess, allowing the atoms to move until they reach the nearest local energy minimum on the PES.
-
-
Frequency Calculation and Energy Analysis:
-
Perform a vibrational frequency calculation on each optimized geometry.
-
Causality & Validation: This step is essential for two reasons. First, it confirms that the structure is a true minimum (all real, positive frequencies) and not a transition state (one imaginary frequency). Second, it provides the zero-point vibrational energy (ZPVE) and thermal corrections, which are used to calculate the Gibbs free energy of each conformer, giving the most accurate prediction of their relative populations at a given temperature.[14]
-
Molecular Dynamics (MD) Simulations: Simulating Molecular Motion
While DFT provides a static picture of discrete energy minima, MD simulations offer a dynamic view, simulating the movement of every atom in the molecule over time.[15] This is particularly useful for understanding conformational flexibility and the transitions between different states in a simulated physiological environment.[16][17]
Core Principles & Causality: MD simulations solve Newton's equations of motion for a system of atoms and molecules. A "force field" (a set of parameters describing the potential energy of the system) is used to calculate the forces on each atom at a given time step.[15] Integrating these equations over time generates a trajectory that describes how the positions and velocities of the atoms evolve.
Experimental Protocol: Simulating a Solvated Molecule
-
System Setup:
-
Select a starting conformation (often the lowest energy one from DFT).
-
Assign force field parameters to all atoms.
-
Place the molecule in the center of a periodic box and fill the box with explicit solvent molecules (e.g., water).
-
Causality: Explicitly simulating the solvent is crucial as solvent-solute interactions can have a profound impact on the conformational preferences of the molecule.
-
-
Minimization and Equilibration:
-
Perform an energy minimization of the entire system to remove any bad contacts or steric clashes.
-
Gradually heat the system to the desired temperature and then equilibrate the pressure, allowing the solvent molecules to relax around the solute. This is typically done in stages using NVT (constant volume) and NPT (constant pressure) ensembles.
-
-
Production Simulation:
-
Run the simulation for a sufficiently long time (nanoseconds to microseconds) to sample the relevant conformational space.
-
Save the coordinates of the system at regular intervals to generate a trajectory.
-
-
Trajectory Analysis:
-
Analyze the trajectory to understand the conformational behavior. This can include plotting the dihedral angles over time, performing cluster analysis to identify the most populated conformational states, and calculating the root-mean-square deviation (RMSD) to assess structural stability.
-
Self-Validation System: A key validation metric is the convergence of the simulation. One must run the simulation long enough to ensure that the properties being measured (e.g., the population of a specific conformer) have stabilized and are no longer drifting.[18] The ultimate validation is the comparison of simulation results—such as the average J-couplings or the distribution of interproton distances—with experimental data from NMR.
Part III: The Power of Integration: A Synergistic Approach
The most robust and reliable conformational analysis is achieved not by using any single technique in isolation, but by integrating them into a synergistic workflow. Each method has unique strengths and weaknesses, and by combining them, the weaknesses of one are compensated by the strengths of another.
A Self-Validating Ecosystem:
-
The X-ray crystal structure provides a highly accurate geometric benchmark. Any valid computational model (DFT or MD) must be able to reproduce this structure with a high degree of accuracy.
-
NMR data provides information on the time-averaged conformational ensemble in solution. This is the primary experimental data used to validate MD simulations and to assess whether the relative energies predicted by DFT are accurate.
-
DFT calculations provide a quantum-mechanically rigorous assessment of the relative energies of different conformers, helping to rationalize the populations observed by NMR.
-
MD simulations bridge the gap between static structures (X-ray, DFT minima) and dynamic solution behavior (NMR), providing a detailed, atomistic picture of conformational transitions and flexibility.
Conclusion
The conformational analysis of N-acetylated cyclopropyl amino acids is a multi-faceted challenge that requires a sophisticated, integrated approach. By leveraging the strengths of NMR spectroscopy for solution dynamics, X-ray crystallography for solid-state precision, DFT for energetic accuracy, and MD simulations for dynamic insight, researchers can build a comprehensive and rigorously validated model of a molecule's conformational behavior. This detailed understanding is not merely an academic exercise; it is a foundational element of rational drug design. Knowing the preferred shapes and flexibility of these crucial building blocks allows medicinal chemists to design more effective peptidomimetics and small-molecule inhibitors with optimized pre-organization for target binding, ultimately accelerating the discovery of next-generation therapeutics.[19][20]
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Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
- Vertex AI Search. (n.d.). Computational Strategies for Designing Peptide Therapeutics with High Binding Affinity and Stability.
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Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
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Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved January 13, 2026, from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved January 13, 2026, from [Link]
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Luo, R., & Li, H. (2019). Computational Methods for Studying Conformational Behaviors of Cyclic Peptides. Methods in Molecular Biology, 2001, 61–71. [Link]
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Yang, C., Xu, X., & Xiang, C. (2024). Current Computational Methods for Protein-peptide Complex Structure Prediction. Current Medicinal Chemistry, 31(26), 4058-4078. [Link]
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Filizola, M., Centeno, N. B., & Perez, J. J. (1997). Computational study of the conformational domains of peptide T. Journal of Peptide Science, 3(2), 85–92. [Link]
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Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50. [Link]
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Uehara, S., et al. (2017). Validation of Molecular Dynamics Simulations for Prediction of Three-Dimensional Structures of Small Proteins. International Journal of Molecular Sciences, 18(12), 2748. [Link]
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Das, P., & Nishikawa, T. (2022). Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. The Journal of Physical Chemistry A, 126(48), 8968–8978. [Link]
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Mori, T., et al. (2022). Protein Structure Validation Derives a Smart Conformational Search in a Physically Relevant Configurational Subspace. Journal of Chemical Information and Modeling, 62(24), 6436–6446. [Link]
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Hu, J., et al. (2024). Cobalt-Catalyzed Enantioselective Reductive Addition of Ketimine with Cyclopropyl Chloride to Construct Chiral Amino Esters Bearing Cyclopropyl Fragments. Organic Chemistry Frontiers, 11, 6311–6318. [Link]
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Han, S. H., et al. (2006). Expression, crystallization and preliminary X-ray crystallographic analyses of two N-terminal acetyltransferase-related proteins from Thermoplasma acidophilum. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 62(Pt 11), 1127–1130. [Link]
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Han, S. H., et al. (2006). Expression, crystallization and preliminary X-ray crystallographic analyses of two N-terminal acetyltransferase-related proteins from Thermoplasma acidophilum. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 62(Pt 11), 1127–1130. [Link]
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Jolit, M., & Gillaizeau, I. (2022). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Organic Letters, 24(31), 5779–5783. [Link]
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Liu, D., et al. (2024). Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. Catalysts, 14(5), 321. [Link]
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Zamuner, S., et al. (2003). Exploration of the Full Conformational Space of N-Acetyl-L-glutamine-N-methylamide. An ab Initio and Density Functional Theory Study. The Journal of Physical Chemistry A, 107(29), 5691–5700. [Link]
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Waluk, J., & Williams, J. P. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Molecular Biosciences, 8, 810795. [Link]
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An In-depth Technical Guide to the Potential Applications of (R)-2-Acetylamino-3-cyclopropylpropionic Acid
Foreword: The Untapped Potential of Structurally Unique Amino Acids
In the landscape of modern drug discovery, the pursuit of novel chemical entities with enhanced therapeutic profiles is relentless. Non-proteinogenic amino acids, particularly those with constrained topologies, have emerged as invaluable building blocks for crafting next-generation therapeutics. The incorporation of a cyclopropane ring, for instance, can bestow molecules with increased metabolic stability, conformational rigidity, and unique binding interactions. This guide delves into the potential applications of a fascinating, yet underexplored molecule: (R)-2-Acetylamino-3-cyclopropylpropionic acid. We will journey from its fundamental structural attributes to a compelling hypothesis for its mode of action, culminating in a detailed roadmap for its experimental validation as a potential therapeutic agent.
The Molecular Architecture: A Blend of Stability and Functionality
(R)-2-Acetylamino-3-cyclopropylpropionic acid is a chiral, non-proteinogenic amino acid derivative. Its structure is characterized by three key features:
-
A Cyclopropyl Group: This three-membered ring introduces conformational rigidity, which can be advantageous for locking the molecule into a bioactive conformation, thereby enhancing its binding affinity and selectivity for a biological target. The cyclopropyl moiety is also known to be resistant to metabolic degradation, potentially leading to an improved in vivo half-life.
-
An Acetylamino Group: Acetylation is a common metabolic process for compounds containing primary amines. The presence of the N-acetyl group can influence the molecule's polarity, solubility, and interaction with biological targets. Endogenously, N-acetylated amino acids are also observed, suggesting a role in cellular processes.
-
A Carboxylic Acid Moiety: This functional group is a key feature of many biologically active molecules, including the well-known arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs). Crucially, the carboxylic acid can act as a zinc-binding group, a feature central to the hypothesis presented in this guide.
Central Hypothesis: A Novel Scaffold for Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Their aberrant activity is implicated in the pathogenesis of various diseases, most notably cancer, making them a prime target for therapeutic intervention. Several HDAC inhibitors have been approved for clinical use, and many more are in development.
A common pharmacophore model for class I and II HDAC inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region that occupies a hydrophobic channel, and a "cap" group that interacts with the surface of the enzyme.
We hypothesize that (R)-2-Acetylamino-3-cyclopropylpropionic acid possesses the requisite structural features to function as an HDAC inhibitor.
-
The carboxylic acid can serve as the zinc-binding group .
-
The acetylated aminopropyl backbone can function as the linker .
-
The cyclopropyl group can act as a novel "cap" group , providing a unique interaction with the surface of the enzyme's active site.
The rigid nature of the cyclopropyl group could enforce a specific conformation that is favorable for binding to the HDAC active site.
Below is a diagram illustrating this proposed interaction based on the general HDAC inhibitor pharmacophore.
Caption: Proposed binding model of (R)-2-Acetylamino-3-cyclopropylpropionic acid to an HDAC active site.
A Roadmap for Experimental Validation
To rigorously test our hypothesis, a multi-pronged experimental approach is necessary. This section outlines a series of in vitro, cell-based, and in silico experiments designed to elucidate the potential of (R)-2-Acetylamino-3-cyclopropylpropionic acid as an HDAC inhibitor.
Part 1: In Vitro Characterization of HDAC Inhibition
The initial step is to determine if the compound directly inhibits the enzymatic activity of HDACs.
Experimental Protocol: Fluorogenic HDAC Inhibition Assay
-
Reagents and Materials: Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8), fluorogenic HDAC substrate (e.g., Fluor-de-Lys™), Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control, assay buffer, developer solution, and black 96-well microplates.
-
Compound Preparation: Prepare a stock solution of (R)-2-Acetylamino-3-cyclopropylpropionic acid in a suitable solvent (e.g., DMSO) and create a serial dilution series.
-
Assay Procedure: a. In the wells of the microplate, add the assay buffer, the serially diluted compound or control, and the recombinant HDAC enzyme. b. Incubate for a predetermined time at 37°C to allow for compound-enzyme interaction. c. Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate. d. Incubate for a specific duration at 37°C. e. Stop the reaction and generate the fluorescent signal by adding the developer solution. f. Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation: Hypothetical IC50 Values
The results of the in vitro HDAC inhibition assays can be summarized in a table for easy comparison across different HDAC isoforms.
| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | HDAC6 IC50 (µM) | HDAC8 IC50 (µM) |
| (R)-2-Acetylamino-3-cyclopropylpropionic acid | 5.2 | 8.1 | 12.5 | 25.7 | > 50 |
| Vorinostat (SAHA) | 0.02 | 0.03 | 0.04 | 0.01 | 0.1 |
This table presents hypothetical data for illustrative purposes.
Part 2: Cellular Activity and Target Engagement
Demonstrating that the compound can inhibit HDACs within a cellular context and induce a downstream biological effect is a critical next step.
Experimental Workflow: Cellular Assay Cascade
The following diagram outlines a logical workflow for assessing the cellular effects of the compound.
Caption: A streamlined workflow for evaluating the cellular efficacy of a potential HDAC inhibitor.
Experimental Protocol: Western Blot for Acetylated Proteins
-
Cell Culture and Treatment: Culture selected cancer cell lines (e.g., HCT116 for solid tumors, HL-60 for hematological malignancies) and treat with various concentrations of (R)-2-Acetylamino-3-cyclopropylpropionic acid for a specified time.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate with primary antibodies specific for acetylated histone H3, acetylated α-tubulin, and a loading control (e.g., GAPDH or β-actin). c. Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities to determine the relative levels of acetylated proteins.
Part 3: In Silico Docking and Molecular Modeling
Computational methods can provide valuable insights into the potential binding mode of (R)-2-Acetylamino-3-cyclopropylpropionic acid within the HDAC active site and help rationalize the experimental findings.
Methodology: Molecular Docking
-
Protein and Ligand Preparation: Obtain the crystal structure of a relevant HDAC isoform (e.g., HDAC1) from the Protein Data Bank. Prepare the (R)-2-Acetylamino-3-cyclopropylpropionic acid structure by generating a 3D conformation and assigning appropriate charges.
-
Docking Simulation: Use a molecular docking program (e.g., AutoDock Vina) to dock the ligand into the defined active site of the HDAC enzyme.
-
Analysis of Results: Analyze the predicted binding poses, paying close attention to the interactions between the ligand and key active site residues. Calculate the predicted binding affinity. This can help to visualize how the carboxylic acid coordinates with the zinc ion and how the cyclopropyl group interacts with the surface of the enzyme.
Discussion and Future Perspectives
The experimental roadmap outlined above provides a robust framework for evaluating (R)-2-Acetylamino-3-cyclopropylpropionic acid as a potential HDAC inhibitor. If the hypothesis is validated, this molecule could serve as a novel scaffold for the development of new anti-cancer agents. The unique cyclopropyl "cap" group may offer advantages in terms of selectivity and pharmacokinetic properties compared to existing HDAC inhibitors.
Beyond its potential as an HDAC inhibitor, the unique structure of this molecule suggests other avenues for exploration:
-
Peptidomimetic Building Block: The incorporation of this conformationally constrained amino acid into peptides could enhance their metabolic stability and biological activity.
-
Prodrug Development: The carboxylic acid moiety could be modified to create prodrugs with improved oral bioavailability or targeted delivery.
-
Modulator of Other Enzymes: The propionic acid scaffold is present in inhibitors of other enzymes, such as cyclooxygenases. Therefore, screening against a broader panel of enzymes could uncover additional biological activities.
Conclusion
(R)-2-Acetylamino-3-cyclopropylpropionic acid represents a compelling starting point for a drug discovery program. Its unique combination of a cyclopropyl group for conformational rigidity and metabolic stability, along with functional groups amenable to biological interactions, makes it a molecule of significant interest. The hypothesis that it may function as an HDAC inhibitor provides a clear and testable path forward. The successful execution of the proposed experimental plan will not only elucidate the therapeutic potential of this specific compound but also contribute to the broader understanding of how unique chemical motifs can be leveraged in the design of novel therapeutics.
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The Rise of the Three-Membered Ring: A Technical Guide to the Discovery and History of Cyclopropyl Amino Acid Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-proteinogenic amino acids into peptides and small molecules represents a cornerstone of modern medicinal chemistry. Among these, cyclopropyl amino acid analogues have emerged as exceptionally powerful tools for modulating biological activity. The cyclopropane ring, the smallest of the cycloalkanes, imparts a unique and potent combination of conformational rigidity and metabolic stability.[1][2][3] This guide provides an in-depth exploration of the discovery, history, and synthetic evolution of these critical building blocks. We will examine the foundational principles that make the cyclopropyl moiety a "versatile player" in drug design, delve into the key synthetic methodologies that have enabled their widespread use, and survey their impact on drug discovery through illustrative examples.[2] This technical analysis is designed to equip researchers with a thorough understanding of the causality behind experimental choices and the strategic advantages of employing these conformationally constrained analogues.
Introduction: The Strategic Value of Conformational Constraint
In the intricate dance of molecular recognition, the three-dimensional shape, or conformation, of a drug molecule is paramount. Flexible molecules can adopt a multitude of shapes, only one of which may be the "bioactive conformation" responsible for its therapeutic effect. This conformational ambiguity can lead to entropic penalties upon binding to a target and potential interactions with off-target proteins, resulting in unwanted side effects.
Cyclopropyl amino acid analogues address this challenge by introducing a rigid three-membered ring into the amino acid structure.[1][2][3] This seemingly simple modification has profound consequences:
-
Pre-organization for Binding: The cyclopropyl group locks a portion of the molecule into a more defined conformation, reducing the entropic cost of binding to a biological target and potentially increasing potency.[2][3]
-
Enhanced Metabolic Stability: The strained C-H bonds of the cyclopropane ring are stronger and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, often leading to improved pharmacokinetic profiles and a longer in vivo half-life.[3][4]
-
Novel Vectorial Orientation: The rigid ring structure orients amino acid side chains in distinct spatial arrangements that are inaccessible to their linear counterparts, allowing for the exploration of new chemical space and potentially novel biological activities.[5][6][7][8]
-
Peptidomimetic Applications: When incorporated into peptides, these analogues can induce specific secondary structures, such as turns or helices, and protect against proteolytic degradation.[2][3][5]
The journey of these unique molecules began not in the chemist's flask, but in the world of botany.
A Natural Precedent: The Discovery of 1-Aminocyclopropane-1-carboxylic Acid (ACC)
The story of cyclopropyl amino acids begins with the discovery of 1-aminocyclopropane-1-carboxylic acid (ACC), a non-proteinogenic amino acid first identified in apples and pears.[9] For years, its biological role remained a mystery. The breakthrough came in 1979 when Adams and Yang identified ACC as the direct biosynthetic precursor to ethylene, a crucial plant hormone that regulates a vast array of processes from fruit ripening to stress responses.[9][10][11]
This discovery was pivotal. It demonstrated that nature had already harnessed the unique chemistry of the cyclopropane ring. ACC is synthesized from S-adenosyl-L-methionine (SAM) by the enzyme ACC synthase (ACS) and is then converted to ethylene by ACC oxidase (ACO).[10][12][13] The elucidation of this pathway not only solved a major puzzle in plant biology but also brought the unique structure of ACC to the attention of the broader scientific community, sparking interest in its potential as a synthetic building block.[10][11][12][13] More recent research has even suggested that ACC itself can act as a signaling molecule, independent of its role as an ethylene precursor.[10][11][12][13][14]
The Synthetic Challenge: Building the Strained Ring
The inherent ring strain of cyclopropanes, while bestowing valuable properties, also presents a significant synthetic challenge. The development of efficient and stereocontrolled methods for constructing the cyclopropane ring fused to an amino acid backbone has been a major focus of organic synthesis.
Foundational Methodologies
Early and still relevant approaches often involve the cyclopropanation of olefinic precursors.
The Simmons-Smith Reaction: One of the most classic and reliable methods for cyclopropanation is the Simmons-Smith reaction, first reported in 1958.[15] This reaction typically involves treating an alkene with diiodomethane and a zinc-copper couple to generate a zinc carbenoid species (ICH2ZnI), which then adds to the double bond in a stereospecific manner.[15] The Furukawa modification, using diethylzinc (Et2Zn) and CH2I2, is a widely used variant.[15][16][17]
Workflow: Simmons-Smith Cyclopropanation of an Allylic Amine Precursor
Caption: General workflow for Simmons-Smith cyclopropanation.
Protocol: Example Simmons-Smith Cyclopropanation [18]
-
Preparation: To a solution of the protected alkene substrate (e.g., an N-Boc protected allylic amine, 1.0 eq) in an anhydrous solvent like dichloromethane (DCM) at -15 °C under an inert atmosphere (e.g., Nitrogen), add dichloroacetic acid (catalytic amount).
-
Reagent Addition: Slowly add a solution of diethylzinc (Et2Zn, ~3.4 eq) followed by the dropwise addition of diiodomethane (CH2I2, ~3.2 eq), maintaining the temperature between -15 °C and 15 °C.
-
Reaction: Stir the reaction mixture at room temperature and monitor for completion by a suitable method (e.g., TLC or LC-MS). Incomplete conversion can be a challenge, leaving structurally similar starting material that is difficult to remove.[18]
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
The Kulinkovich Reaction: Discovered by Oleg Kulinkovich in 1989, this reaction provides an efficient route to 1-substituted cyclopropanols from esters using Grignard reagents in the presence of a titanium(IV) alkoxide catalyst, typically Ti(OiPr)4.[19][20][21] The cyclopropanols are versatile intermediates that can be further elaborated into cyclopropyl amino acids. The reaction proceeds through the formation of a key titanacyclopropane intermediate.[19][20][22]
Protocol: Example Kulinkovich Hydroxycyclopropanation [21]
-
Catalyst & Substrate: To a solution of the ester substrate (1.0 eq) and titanium(IV) isopropoxide (Ti(OiPr)4, 1.0 eq) in an anhydrous ether solvent (e.g., THF or Et2O) under an inert atmosphere, cool the mixture to the appropriate temperature (e.g., -78 °C).
-
Grignard Addition: Add the Grignard reagent (e.g., Ethylmagnesium bromide, ~2.0 eq) dropwise, maintaining the low temperature.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.
-
Workup: Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extraction & Purification: Dilute with an appropriate organic solvent (e.g., EtOAc) and extract the product. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Purify the resulting cyclopropanol by flash column chromatography.
Asymmetric Synthesis: Controlling Stereochemistry
For applications in drug development, controlling the absolute stereochemistry of the newly formed chiral centers on the cyclopropane ring is critical. This has driven the development of numerous asymmetric methodologies.
-
Chiral Catalysts: Asymmetric cyclopropanation can be achieved using chiral catalysts. For instance, chiral (Salen)Ru(II) complexes have been successfully used to catalyze the reaction between styrenes and diazoacetates to produce trans-cyclopropyl derivatives with high enantioselectivity.[23] Similarly, Co(II)-based metalloradical catalysis with D2-symmetric chiral amidoporphyrin ligands enables the asymmetric cyclopropanation of dehydroaminocarboxylates.[24]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the cyclopropanation reaction to occur from a specific face of the molecule. While effective, this strategy requires additional steps for attaching and removing the auxiliary.
-
Intramolecular Ring Closure: Synthesizing enantiomerically-enriched trans-cyclopropane amino acids can also be achieved via intramolecular ring closure of optically active precursors, avoiding the use of transition metals in the key cyclization step.[25]
Impact on Medicinal Chemistry: Case Studies and Applications
The unique properties of cyclopropyl amino acids have been leveraged to great effect in drug discovery, addressing challenges from potency to pharmacokinetics.[2][3] The cyclopropyl group can enhance metabolic stability, increase brain permeability, and reduce plasma clearance.[3]
Conformational Mimicry and Bioactivity
The rigid cyclopropane scaffold can mimic the bioactive conformation of natural amino acid side chains or peptide backbones. For example, 2,3-methanoamino acids, which are cyclopropyl analogues of proteinogenic amino acids, serve as valuable probes for studying the bioactive conformations of peptides.[26] By restricting the conformational freedom of a peptide ligand, these analogues can lock it into a shape that is optimal for receptor binding, thereby increasing affinity and selectivity.[26][27]
Diagram: Conformational Restriction by a Cyclopropyl Group
Caption: A cyclopropyl group reduces conformational flexibility.
Notable Examples in Drug Development
The cyclopropyl motif is present in numerous approved drugs and clinical candidates, highlighting its broad utility. While not always in an amino acid context, these examples underscore the value of the cyclopropyl group in medicinal chemistry.
| Drug (Class) | Role of Cyclopropyl Group | Therapeutic Area |
| Grazoprevir (HCV Protease Inhibitor) | Part of a cyclopropyl-acylsulfonamide warhead that binds to the enzyme active site. The cyclopropylglycine moiety provides conformational constraint.[28] | Hepatitis C |
| Simeprevir (HCV Protease Inhibitor) | Contains a vinylcyclopropane element; the ring provides rigidity and contributes to the overall shape for binding. | Hepatitis C |
| Betrixaban (Factor Xa Inhibitor) | The cyclopropyl group serves as a rigid linker, correctly positioning other binding elements within the enzyme's active site. | Anticoagulant |
| Ropanicant (Antidepressant) | A precursor to this drug undergoes Simmons-Smith cyclopropanation, indicating the core importance of the ring structure.[29] | Depression |
This table is illustrative and not exhaustive.
Conclusion and Future Outlook
From a naturally occurring plant metabolite to a privileged scaffold in modern drug discovery, the journey of cyclopropyl amino acid analogues has been remarkable. Their ability to impose conformational constraint, enhance metabolic stability, and present unique side-chain vectors has solidified their role as indispensable tools for medicinal chemists.[1][30] The continued development of novel, efficient, and highly stereoselective synthetic methods will further expand their accessibility and application.[5][23][24][31] As our understanding of complex biological systems grows, the precision offered by these rigid analogues will be increasingly critical for designing the next generation of highly selective and potent therapeutics.
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Young, G. R., et al. Preparation of a Tricyclopropylamino Acid Derivative via Simmons–Smith Cyclopropanation with Downstream Intramolecular Aminoacetoxylation for Impurity Control. Organic Process Research & Development. [Link]
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Debnath, P., et al. Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study. Frontiers in Plant Science. [Link]
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Ousaka, N., et al. Helix-forming aliphatic homo-δ-peptide foldamers based on conformational restriction of cyclopropane. ChemRxiv. [Link]
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Reissig, H.-U., et al. Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Chemical Reviews. [Link]
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Toniolo, C., et al. The Effect of the Cyclopropyl Group on the Conformation of Chemotactic Formyl Tripeptides. International Journal of Peptide and Protein Research. [Link]
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Talele, T. T. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]
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Burgess, K., et al. Asymmetric Syntheses of 2,3-Methano Amino Acids. Synlett. [Link]
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Shanu-Wilson, J. Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
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Talele, T. T. The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]
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Debnath, P., et al. Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study. PubMed Central. [Link]
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Ousaka, N., et al. (a) Conformational restriction by steric effects due to the structural... ResearchGate. [Link]
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Ousaka, N., et al. (a) Conformational restriction by steric effects due to the structural... ResearchGate. [Link]
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Polko, J. K., et al. 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. ResearchGate. [Link]
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Reissig, H.-U., et al. Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. ResearchGate. [Link]
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Reissig, H.-U., et al. Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. ACS Publications. [Link]
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Ample Organics. The Biological Significance of Cyclopropane-Containing Amino Acids. Ample Organics. [Link]
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Głowacka, I. E., et al. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules. [Link]
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Hughes, A. B. 6 Synthesis of N-Alkyl Amino Acids. Monash University. [Link]
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Methodological & Application
Synthesis of (R)-2-Acetylamino-3-cyclopropylpropionic Acid: An Application Note and Detailed Protocol
Abstract
(R)-2-Acetylamino-3-cyclopropylpropionic acid is a chiral non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and drug development. Its unique cyclopropyl moiety imparts conformational rigidity and metabolic stability to peptides and small molecule therapeutics. This document provides a comprehensive guide for its synthesis, intended for researchers, scientists, and drug development professionals. The protocol is designed to be self-validating, with detailed experimental procedures and in-depth explanations of the chemical principles involved. We present a robust, two-part synthetic strategy commencing with the asymmetric synthesis of the precursor, (R)-2-amino-3-cyclopropylpropionic acid, followed by its N-acetylation.
Introduction
The incorporation of unnatural amino acids into bioactive molecules is a powerful strategy for modulating their pharmacological properties. Cyclopropyl-containing amino acids, in particular, are valued for their ability to introduce conformational constraints, which can lead to enhanced binding affinity, selectivity, and resistance to enzymatic degradation. (R)-2-Acetylamino-3-cyclopropylpropionic acid serves as a key building block in the synthesis of various therapeutic agents. This guide details a reliable and reproducible protocol for its laboratory-scale preparation, emphasizing stereochemical control and purification for high-purity applications.
Overall Synthetic Strategy
The synthesis is approached in two main stages, as depicted in the workflow below. The initial and most critical stage is the establishment of the chiral center in the (R)-configuration during the formation of the cyclopropylalanine core. This is followed by a straightforward N-acetylation to yield the final product.
Caption: Overall workflow for the synthesis of (R)-2-Acetylamino-3-cyclopropylpropionic acid.
PART 1: Asymmetric Synthesis of (R)-2-Amino-3-cyclopropylpropionic Acid
The key to synthesizing the target molecule with the correct stereochemistry lies in a highly diastereoselective alkylation reaction employing a chiral auxiliary. The Evans' oxazolidinone auxiliaries are well-established for their ability to direct the stereochemical outcome of enolate alkylations with high fidelity.[1] This protocol utilizes an (S)-4-benzyl-2-oxazolidinone auxiliary to induce the desired (R)-configuration at the α-carbon of the amino acid.
Protocol 1: Asymmetric Synthesis of (R)-2-Amino-3-cyclopropylpropionic Acid Methyl Ester
This protocol is adapted from established methods for asymmetric alkylation using Evans' chiral auxiliaries.[2]
Materials:
-
(S)-4-Benzyl-2-oxazolidinone
-
n-Butyllithium (n-BuLi) in hexanes
-
Propionyl chloride
-
Lithium diisopropylamide (LDA)
-
Cyclopropylmethyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acylation of the Chiral Auxiliary:
-
Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF under an argon atmosphere and cool to -78 °C.
-
Slowly add n-BuLi (1.05 equiv.) and stir for 30 minutes.
-
Add propionyl chloride (1.1 equiv.) dropwise and allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate under reduced pressure to obtain the N-propionyloxazolidinone.
-
-
Diastereoselective Alkylation:
-
Dissolve the N-propionyloxazolidinone (1.0 equiv.) in anhydrous THF and cool to -78 °C.
-
In a separate flask, prepare LDA by adding n-BuLi (1.1 equiv.) to diisopropylamine (1.15 equiv.) in anhydrous THF at -78 °C and stirring for 30 minutes.
-
Slowly add the LDA solution to the oxazolidinone solution and stir for 1 hour at -78 °C to form the lithium enolate.
-
Add cyclopropylmethyl bromide (1.2 equiv.) and stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography on silica gel to yield the alkylated product.
-
Protocol 2: Hydrolysis to (R)-2-Amino-3-cyclopropylpropionic Acid
The chiral auxiliary is cleaved and the ester is hydrolyzed under basic conditions.[3][4]
Materials:
-
Alkylated N-propionyloxazolidinone from Protocol 1
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂) 30% solution
-
Methanol (MeOH)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Dowex 50WX8 ion-exchange resin
Procedure:
-
Cleavage of the Chiral Auxiliary and Ester Hydrolysis:
-
Dissolve the alkylated product (1.0 equiv.) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C and add LiOH (2.0 equiv.) followed by the slow addition of 30% H₂O₂ (4.0 equiv.).
-
Stir the reaction at room temperature for 4 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate to remove the recovered chiral auxiliary.
-
The aqueous layer containing the crude amino acid is then passed through a column of Dowex 50WX8 resin.
-
Wash the resin with water and then elute the amino acid with a dilute aqueous ammonia solution.
-
Concentrate the ammonia eluate under reduced pressure to obtain crude (R)-2-amino-3-cyclopropylpropionic acid.
-
PART 2: N-Acetylation and Purification
The final step is the N-acetylation of the synthesized amino acid. This is a well-established transformation, typically achieved using acetic anhydride.[5][6]
Protocol 3: N-Acetylation of (R)-2-Amino-3-cyclopropylpropionic Acid
Materials:
-
(R)-2-Amino-3-cyclopropylpropionic acid
-
Acetic anhydride
-
Pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend (R)-2-amino-3-cyclopropylpropionic acid (1.0 equiv.) in anhydrous DCM.
-
Add pyridine (2.0 equiv.) and cool the mixture to 0 °C.
-
Slowly add acetic anhydride (1.5 equiv.) and stir the reaction at room temperature overnight.
-
Wash the reaction mixture with 1 M HCl and then with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 4: Purification by Recrystallization
Purification of the final product is crucial to obtain material suitable for biological and pharmaceutical applications. Recrystallization is an effective method for purifying solid organic compounds.[7][8]
Materials:
-
Crude (R)-2-Acetylamino-3-cyclopropylpropionic acid
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate/hexanes mixture, and dry under vacuum.
Characterization Data
The identity and purity of the synthesized compounds should be confirmed by analytical techniques.
Table 1: Expected Analytical Data
| Compound | Molecular Formula | Expected Mass (HRMS) | Key ¹H NMR Signals (indicative) | Key ¹³C NMR Signals (indicative) |
| (R)-2-Amino-3-cyclopropylpropionic acid | C₆H₁₁NO₂ | [M+H]⁺: 130.0817 | δ ~3.5-3.7 (m, 1H, α-H), ~1.5-1.7 (m, 2H, CH₂), ~0.8-1.0 (m, 1H, CH), ~0.3-0.5 (m, 4H, cyclopropyl CH₂) | δ ~175 (C=O), ~55 (α-C), ~35 (β-C), ~8 (γ-C), ~4-5 (cyclopropyl CH₂) |
| (R)-2-Acetylamino-3-cyclopropylpropionic acid | C₈H₁₃NO₃ | [M+H]⁺: 172.0923 | δ ~8.0-8.2 (d, 1H, NH), ~4.3-4.5 (m, 1H, α-H), ~2.0 (s, 3H, COCH₃), ~1.5-1.7 (m, 2H, CH₂), ~0.8-1.0 (m, 1H, CH), ~0.3-0.5 (m, 4H, cyclopropyl CH₂) | δ ~175 (COOH), ~170 (C=O, acetyl), ~52 (α-C), ~35 (β-C), ~23 (COCH₃), ~8 (γ-C), ~4-5 (cyclopropyl CH₂) |
Causality and Self-Validation
The choice of the (S)-4-benzyl-2-oxazolidinone chiral auxiliary is pivotal as its bulky benzyl group effectively shields one face of the enolate, directing the incoming electrophile (cyclopropylmethyl bromide) to the opposite face, thus ensuring high diastereoselectivity in the alkylation step.[1] The subsequent cleavage of the auxiliary and hydrolysis of the ester are performed under conditions known to minimize racemization.[4]
The N-acetylation with acetic anhydride in the presence of pyridine is a standard and high-yielding reaction. Pyridine acts as a base to neutralize the acetic acid byproduct and can also act as a nucleophilic catalyst.[5]
The protocol is self-validating through the characterization of the intermediates and the final product. The expected NMR and HRMS data provided in Table 1 serve as benchmarks for confirming the successful synthesis and purity of the target molecule. Discrepancies in these data would indicate incomplete reactions, side products, or racemization, prompting further purification or optimization of the reaction conditions.
References
-
Synthesis of (2R)-2-amino-3-cyclohexyl propanoic acid methyl ester hydrochloride. PrepChem. Available at: [Link].
-
Purification by Recrystallization. CUNY. Available at: [Link].
- Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron Letters.
- SUPPORTING INFORMATION: Contents. The Royal Society of Chemistry.
- Wiley-VCH 2008 - Supporting Inform
-
How can I get acetylation with acetic anhydride and prydine? ResearchGate. Available at: [Link].
-
Asymmetric Synthesis. University of York. Available at: [Link].
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Hydrolysis of chiral methyl ester. Reddit. Available at: [Link].
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- asymmetric induction-chiral auxiliary (chemmasters.online). YouTube.
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry.
- Complete assignment of the 1H and 13C NMR spectra and conformational analysis of bonellin dimethyl ester.
-
O-Acetylation using acetic anhydride in pyridine. GlycoPOD. Available at: [Link].
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- A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. Organic & Biomolecular Chemistry.
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What is the best work-up for acetic anhydride/pyradine acetylation? ResearchGate. Available at: [Link].
- COMPLETE H-1 AND C-13 NMR STRUCTURAL ASSIGNMENTS FOR A GROUP OF FOUR GOYAZENSOLIDE-TYPE FURANOHELIANGOLIDES. Química Nova.
- INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. Heterocycles.
- (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses.
- Optical resolution by preferential crystallization of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid and its use in synthesizing optically active 2-amino-2-methyl-3-phenylpropanoic acid. Chemical & Pharmaceutical Bulletin.
- N-Terminus Acetyl
- 1H and 13C NMR Assignments for Acetylsalicylic Acid (Aspirin). University of Utah.
- Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2‐Cyclopropyl‐2‐N‐Boc‐iminoacetate. European Journal of Organic Chemistry.
- Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Pharmaceutics.
- H-NMR and 13 C-NMR spectra data of [(2S,3S)-Hmp] 2 -nodupetide compared to isolated.
- Elucidation of Some Reactions of Methyl 3-(Benzyl(2-hydroxyethyl)amino)propionate using NMR. St Andrews Research Repository.
- High-field NMR spectroscopy and FTICR mass spectrometry. Biogeosciences.
- Information-Rich, Dual Function 13C/2H-Isotopic Crosstalk NMR Assay for Human Serine Racemase (hSR) Provides a PLP Enzyme 'Partitioning Fingerprint' and Reveals Disparate Chemotypes for hSR Inhibition. ACS Chemical Biology.
- 1H and 13C-NMR and Molecular Dynamics Studies of Cyclosporin A Interacting with Magnesium(II) or Cerium(III) in Acetonitrile. Conformational Changes and cis-trans Conversion of Peptide Bonds. Journal of the American Chemical Society.
- Purification, characterization and crystallization in two crystal forms of bovine cyclophilin 40. Acta Crystallographica Section D: Biological Crystallography.
- Application Notes and Protocols for the Recrystallization and Purification of 3-(p-Toluoyl)propionic acid. BenchChem.
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Application Notes and Protocols: Chiral Synthesis of N-Acetyl-3-cyclopropyl-D-alanine
Introduction
N-Acetyl-3-cyclopropyl-D-alanine is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. The incorporation of the cyclopropyl moiety introduces conformational rigidity and unique stereoelectronic properties into peptides and small molecule therapeutics. This can lead to enhanced metabolic stability, improved binding affinity to biological targets, and favorable pharmacokinetic profiles. The D-configuration and N-acetylation are often crucial for specific biological activities. This document provides a detailed guide to the chiral synthesis of N-Acetyl-3-cyclopropyl-D-alanine, focusing on methodologies that offer high enantioselectivity and practical applicability for researchers in the field.
Core Synthetic Strategies
The enantioselective synthesis of N-Acetyl-3-cyclopropyl-D-alanine can be achieved through several strategic approaches. The choice of a particular route often depends on the availability of starting materials, the desired scale of the synthesis, and the specific stereochemical outcome required. This guide will focus on two robust and widely applicable strategies:
-
Asymmetric Hydrogenation of a Prochiral Dehydroamino Acid Precursor: This classic and reliable method involves the synthesis of a prochiral α,β-unsaturated amino acid derivative, followed by hydrogenation using a chiral catalyst to establish the desired stereocenter with high fidelity.
-
Biocatalytic Reductive Amination: Leveraging the exquisite selectivity of enzymes, this approach utilizes a transaminase to catalyze the asymmetric amination of a keto acid precursor, offering a green and highly efficient route to the target molecule.[1][2]
Strategy 1: Asymmetric Hydrogenation
This strategy is predicated on the synthesis of an N-acetylated dehydroamino acid precursor, which is then subjected to enantioselective hydrogenation.
Workflow for Asymmetric Hydrogenation
Caption: Workflow for the asymmetric hydrogenation approach.
Experimental Protocols
Part 1: Synthesis of N-Acetyl-3-cyclopropyl-dehydroalanine Methyl Ester
-
Materials: Cyclopropanecarboxaldehyde, N-acetylglycine, acetic anhydride, sodium acetate, methanol.
-
Procedure:
-
A mixture of cyclopropanecarboxaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and anhydrous sodium acetate (1.0 eq) in acetic anhydride (3.0 eq) is heated to 100 °C for 2 hours.
-
The reaction mixture is cooled to room temperature and carefully poured into ice-cold water with vigorous stirring.
-
The resulting precipitate, the azlactone intermediate, is collected by vacuum filtration and washed thoroughly with cold water.
-
The crude azlactone is suspended in methanol and refluxed for 4 hours to induce ring-opening.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield N-acetyl-3-cyclopropyl-dehydroalanine methyl ester.
-
Part 2: Asymmetric Hydrogenation
-
Materials: N-Acetyl-3-cyclopropyl-dehydroalanine methyl ester, chiral rhodium catalyst (e.g., [Rh(COD)(R,R)-Me-DuPhos)]BF4), methanol, hydrogen gas.
-
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve N-acetyl-3-cyclopropyl-dehydroalanine methyl ester (1.0 eq) and the chiral rhodium catalyst (0.01 eq) in degassed methanol.
-
The vessel is sealed, purged with argon, and then pressurized with hydrogen gas to the recommended pressure (typically 50-100 psi).
-
The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the hydrogen pressure is carefully released, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to afford N-acetyl-3-cyclopropyl-D-alanine methyl ester. The enantiomeric excess (e.e.) can be determined by chiral HPLC analysis.
-
Part 3: Hydrolysis
-
Materials: N-Acetyl-3-cyclopropyl-D-alanine methyl ester, lithium hydroxide (LiOH), tetrahydrofuran (THF), water.
-
Procedure:
-
Dissolve the N-acetyl-3-cyclopropyl-D-alanine methyl ester in a mixture of THF and water.
-
Add LiOH (1.5 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
The reaction mixture is acidified to pH 2-3 with 1M HCl.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-Acetyl-3-cyclopropyl-D-alanine.
-
Strategy 2: Biocatalytic Reductive Amination
This chemoenzymatic route involves the synthesis of a keto acid precursor followed by a key enzymatic amination step. This approach is highly attractive due to its high enantioselectivity and environmentally benign reaction conditions.[2]
Workflow for Biocatalytic Reductive Amination
Caption: Workflow for the biocatalytic reductive amination approach.
Experimental Protocols
Part 1: Synthesis of Cyclopropylglyoxylic Acid Ethyl Ester
-
Materials: Cyclopropylmagnesium bromide, diethyl oxalate, diethyl ether, hydrochloric acid.
-
Procedure:
-
A solution of cyclopropylmagnesium bromide in diethyl ether is added dropwise to a cooled (-10 °C) solution of diethyl oxalate (1.0 eq) in diethyl ether.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The reaction is quenched by the careful addition of dilute hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by distillation or column chromatography to give cyclopropylglyoxylic acid ethyl ester.
-
Part 2: Biocatalytic Reductive Amination
-
Materials: Cyclopropylglyoxylic acid ethyl ester, a D-selective transaminase, pyridoxal-5'-phosphate (PLP), an amine donor (e.g., isopropylamine), buffer solution (e.g., potassium phosphate buffer, pH 7.5).
-
Procedure:
-
In a temperature-controlled reaction vessel, prepare a buffered solution containing PLP and the D-selective transaminase.
-
Add the amine donor to the solution.
-
Initiate the reaction by adding the cyclopropylglyoxylic acid ethyl ester.
-
The reaction is gently agitated at the optimal temperature for the enzyme (typically 25-40 °C) for 24-48 hours. The progress is monitored by HPLC.
-
Upon completion, the enzyme is removed by centrifugation or filtration. The resulting solution contains 3-cyclopropyl-D-alanine ethyl ester.
-
Part 3: Hydrolysis and N-Acetylation
-
Materials: Crude 3-cyclopropyl-D-alanine ethyl ester solution, sodium hydroxide, acetic anhydride.
-
Procedure:
-
To the aqueous solution from the previous step, add sodium hydroxide to hydrolyze the ester.
-
After complete hydrolysis, cool the reaction mixture in an ice bath and add acetic anhydride portion-wise while maintaining a basic pH with the addition of sodium hydroxide solution.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Acidify the reaction mixture with hydrochloric acid and extract the product with a suitable organic solvent.
-
The organic extracts are dried and concentrated to yield N-Acetyl-3-cyclopropyl-D-alanine.
-
Data Presentation
Comparison of Synthetic Routes
| Parameter | Asymmetric Hydrogenation | Biocatalytic Reductive Amination |
| Precursor | N-Acetyl-3-cyclopropyl-dehydroalanine | Cyclopropylglyoxylic acid |
| Catalyst | Chiral Rhodium-phosphine complexes | Transaminase (ω-TA) |
| Stereoselectivity | High (often >95% e.e.) | Excellent (often >99% e.e.) |
| Reaction Conditions | High pressure H₂, organic solvents | Aqueous buffer, mild temperature |
| Key Advantages | Well-established, broad substrate scope | High selectivity, green chemistry |
| Potential Challenges | Cost of precious metal catalysts | Enzyme stability and availability |
Conclusion
Both asymmetric hydrogenation and biocatalytic reductive amination represent powerful and reliable strategies for the chiral synthesis of N-Acetyl-3-cyclopropyl-D-alanine. The choice between these methods will be dictated by the specific requirements of the research, including scale, desired enantiopurity, and available resources. The detailed protocols provided herein offer a solid foundation for researchers, scientists, and drug development professionals to successfully synthesize this valuable non-proteinogenic amino acid for their applications.
References
- Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Wiley.
-
Karle, I. L., & Flippen-Anderson, J. L. (1993). Synthesis of 3-(trans-2'-Nitrocyclopropyl)alanine, a Constituent of the Natural Peptide-Lactone Hormaomycin. The Journal of Organic Chemistry, 58(24), 6833-6836. [Link]
-
Lecinska, P., Rowlands, M., & Moody, T. S. (2010). Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination. Angewandte Chemie International Edition, 49(40), 7264-7266. [Link]
-
Podlech, J., & Seebach, D. (1995). Synthesis of 3-(trans-2'-Nitrocyclopropyl)alanine: An Unusual Natural Amino Acid. Angewandte Chemie International Edition in English, 34(17), 1883-1885. [Link]
-
Sharma, M., Mangas-Sanchez, J., & Turner, N. J. (2017). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ACS Catalysis, 7(10), 7088-7104. [Link]
-
Verho, O., & Bäckvall, J. E. (2015). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 115(1), 136-184. [Link]
-
Vidal-Ferran, A., & Pericàs, M. A. (2012). Catalytic enantioselective synthesis of cyclopropyl α-amino carboxylates and phosphonates. Organic Chemistry Frontiers, 9(1), 23-30. [Link]
Sources
Application Note: HPLC Analysis of Chiral Purity for Cyclopropyl Amino Acids
Abstract
Cyclopropyl amino acids are conformationally constrained, non-proteinogenic amino acids that are critical building blocks in modern drug development. Their rigid cyclopropane scaffold imparts unique structural and metabolic properties, making them valuable in designing peptidomimetics and other pharmacologically active molecules.[1][2] As with most chiral compounds, the biological activity is often enantiomer-specific, necessitating robust and accurate analytical methods to determine enantiomeric purity. This application note provides a comprehensive guide to developing and validating a High-Performance Liquid Chromatography (HPLC) method for the chiral analysis of cyclopropyl amino acids, focusing on both direct and indirect separation strategies.
Introduction: The Significance of Chiral Cyclopropyl Amino Acids
The incorporation of a cyclopropane ring into an amino acid structure dramatically reduces its conformational flexibility. This rigidity can lead to enhanced binding affinity and selectivity for biological targets, such as enzymes and receptors.[1] Furthermore, this structural feature can protect against enzymatic degradation, thereby improving the metabolic stability and pharmacokinetic profile of peptide-based drugs.
However, the synthesis of these valuable compounds can yield racemic mixtures (equal amounts of both enantiomers). Since one enantiomer may be highly active while the other could be inactive or even exert toxic effects, regulatory bodies worldwide mandate strict control over the chiral purity of pharmaceutical ingredients.[3] Therefore, a precise and reliable analytical method is not just a quality control requirement but a critical component of drug safety and efficacy assessment.
Principles of Chiral Separation by HPLC
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation impossible on standard HPLC columns (like C18). Chiral separation is achieved by introducing a chiral environment that allows for the formation of transient, diastereomeric complexes with differing energies, leading to different retention times.[4][5] This can be accomplished in two primary ways:
-
Direct Separation: Utilizes a Chiral Stationary Phase (CSP) where the chiral selector is immobilized on the silica support. The enantiomers interact differently with the CSP, causing one to be retained longer than the other.[6]
-
Indirect Separation: Involves pre-column derivatization of the amino acid enantiomers with an enantiomerically pure chiral derivatizing agent (CDA).[7][8][9] This reaction converts the enantiomeric pair into a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral reversed-phase column.[7][8][9]
For cyclopropyl amino acids, direct separation on a CSP is often preferred as it eliminates the need for an extra derivatization step, which can introduce its own complexities and potential sources of error.[10]
Selecting the Right Chiral Stationary Phase (CSP)
The choice of CSP is the most critical parameter in method development. The rigid and compact nature of the cyclopropyl group influences its interaction with the chiral selector. For underivatized amino acids, several classes of CSPs have proven effective.[11][12]
-
Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin, Vancomycin): These are often the first choice for underivatized amino acids.[10][12] Their complex structure provides multiple interaction sites—ionic, hydrogen bonding, hydrophobic, and steric—creating a versatile environment for chiral recognition.[12] The teicoplanin-based CSPs, in particular, are well-documented for their success in resolving a wide range of amino acid enantiomers.[10]
-
Crown Ether-Based CSPs: These phases are highly effective for compounds containing a primary amine group. Chiral recognition is primarily based on the formation of inclusion complexes, where the protonated primary amino group of the analyte forms multiple hydrogen bonds with the oxygen atoms in the crown ether cavity.[6][13]
-
Ligand Exchange CSPs: These involve a chiral ligand (often an amino acid like D-phenylalanine) complexed with a metal ion (usually copper) on the stationary phase. Separation occurs via the formation of ternary diastereomeric complexes between the CSP, the copper ion, and the analyte enantiomers.
Method Development and Protocol
A Systematic Approach to Method Development
Developing a robust chiral separation method requires a logical, systematic workflow. The following diagram outlines a typical strategy, starting from CSP and mobile phase screening to final method validation.
Caption: Workflow for Chiral HPLC Method Development.
Detailed Protocol: Chiral Purity of (1R, 2S)-1-Amino-2-cyclopropylcarboxylic Acid
This protocol provides a starting point for the analysis of a generic cyclopropyl amino acid using a macrocyclic glycopeptide CSP. Optimization will likely be required for specific analogs.
Instrumentation and Materials
-
HPLC System: A quaternary or binary HPLC system with a UV or Diode Array Detector (DAD).
-
Chiral Column: CHIROBIOTIC® T (Teicoplanin-based), 250 x 4.6 mm, 5 µm (or equivalent).
-
Reagents: HPLC-grade methanol, acetonitrile, glacial acetic acid, and triethylamine. Deionized water (18.2 MΩ·cm).
-
Sample: (1R, 2S)-1-Amino-2-cyclopropylcarboxylic acid reference standard and sample to be tested. Racemic standard for initial method development.
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Prepare a solution of Methanol / Acetic Acid / Triethylamine (100 / 0.02 / 0.01 v/v/v). For example, to make 1 L, combine 1000 mL of methanol with 200 µL of glacial acetic acid and 100 µL of triethylamine.
-
Mix thoroughly and degas by sonication or vacuum filtration. The small amounts of acid and base are crucial for controlling the ionization state of both the analyte and the stationary phase, which sharpens peaks and improves resolution.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the cyclopropyl amino acid standard/sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection to prevent particulates from damaging the column.
-
-
Chromatographic Conditions:
-
Set up the HPLC system according to the parameters in the table below.
-
| Parameter | Recommended Setting | Rationale |
| Column | CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm | Proven selectivity for underivatized amino acids.[10][11] |
| Mobile Phase | MeOH / AcOH / TEA (100 / 0.02 / 0.01) | Polar organic mode often provides good selectivity.[12] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 25 °C | Temperature can affect selectivity; start at ambient. |
| Injection Vol. | 10 µL | Adjust based on analyte concentration and detector sensitivity. |
| Detection | UV at 210 nm | Amino acids without a strong chromophore absorb at low UV. |
-
System Suitability Test (SST):
-
Before running samples, perform at least five replicate injections of a racemic standard solution.
-
The system is deemed suitable if the resolution (Rs) between the two enantiomer peaks is greater than 1.5 and the relative standard deviation (%RSD) for the peak areas is less than 2.0%.
-
-
Analysis and Quantification:
-
Inject the test sample.
-
Identify the peaks corresponding to the desired enantiomer and the undesired enantiomer based on the retention time established with the reference standard.
-
Calculate the chiral purity (enantiomeric excess, % ee) using the following formula:
% ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
Where Area_major is the peak area of the desired enantiomer and Area_minor is the peak area of the undesired enantiomer.
-
Chiral Recognition Mechanism & Optimization
The separation on a teicoplanin CSP is governed by the "three-point interaction" model.[6] For chiral recognition to occur, an analyte must interact with the chiral selector at a minimum of three points simultaneously, with at least one of these interactions being stereochemically dependent.
Caption: The Three-Point Interaction Model for Chiral Recognition.
Optimization Strategies:
-
Poor Resolution (Rs < 1.5):
-
Change Mobile Phase Composition: Vary the ratio of methanol and acetonitrile. Methanol is a hydrogen bond donor and acceptor, while acetonitrile is a dipole. This can significantly alter selectivity.
-
Adjust Additives: Modulate the concentration of acetic acid and triethylamine. This fine-tunes the ionic interactions which are often dominant.
-
-
Excessive Peak Tailing:
-
This is often caused by secondary ionic interactions. Increasing the concentration of the acidic and basic additives (e.g., to 0.1%) can help saturate these sites and improve peak shape.
-
-
Long Retention Times:
-
Increase the organic strength (if in reversed-phase mode) or adjust the concentration of mobile phase additives. An increase in temperature (e.g., to 30-40 °C) can also decrease retention and improve efficiency, but may also reduce selectivity.
-
Method Validation
Once an optimized method is established, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[14][15][16] Key validation parameters for a chiral purity method are summarized below.
| Validation Parameter | Purpose & Typical Acceptance Criteria |
| Specificity | Demonstrate that the method can unequivocally assess the desired enantiomer in the presence of the undesired enantiomer and any impurities. (Resolution > 1.5) |
| Limit of Quantitation (LOQ) | The lowest amount of the undesired enantiomer that can be quantified with suitable precision and accuracy. (Typically S/N ratio ≥ 10) |
| Linearity | Confirm a linear relationship between the peak area of the undesired enantiomer and its concentration over a specified range (e.g., from LOQ to 2.0% of the major enantiomer concentration). (Correlation coefficient r² ≥ 0.99) |
| Accuracy | The closeness of the measured value to the true value. Determined by spiking the main enantiomer with known amounts of the undesired enantiomer. (Recovery typically 80-120% for impurity analysis). |
| Precision (Repeatability) | The precision of the method under the same operating conditions over a short interval. (RSD ≤ 5-10% at the limit of quantitation). |
| Robustness | The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±5% flow rate, ±2°C temperature). |
Conclusion
The analysis of chiral purity for cyclopropyl amino acids is a critical task in pharmaceutical development. Direct analysis on chiral stationary phases, particularly macrocyclic glycopeptide columns, offers a reliable and efficient strategy. By following a systematic method development workflow and adhering to rigorous validation standards as outlined by ICH guidelines, researchers can establish a robust HPLC method. Such a method is essential for ensuring the quality, safety, and efficacy of novel therapeutics incorporating these unique chiral building blocks.
References
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A new Chiral Derivatizing Agent for the HPLC Separation of α-amino Acids on a Standard Reverse-Phase Column. PubMed. Available at: [Link]
-
Chiral recognition by enantioselective liquid chromatography: Mechanisms and modern chiral stationary phases. University of Vienna. Available at: [Link]
-
Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. Available at: [Link]
-
Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column. Semantic Scholar. Available at: [Link]
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Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. National Center for Biotechnology Information (NCBI). Available at: [Link]
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Chiral analysis. Wikipedia. Available at: [Link]
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Rapid Gas Chromatographic Separation of Amino Acid Enantiomers with a Novel Chiral Stationary Phase. Oxford Academic. Available at: [Link]
-
Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. ResearchGate. Available at: [Link]
-
Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters Corporation. Available at: [Link]
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Understanding Chiral Chromatography: A Comprehensive Guide. Chrom Tech, Inc.. Available at: [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]
-
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. Available at: [Link]
-
Synthesis of (1R, 2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives. Amazon Web Services. Available at: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available at: [Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
-
Analysis of Amino Acid Enantiomers Derived From Antitumor Antibiotics Using Chiral Capillary Electrophoresis. PubMed. Available at: [Link]
-
Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. MDPI. Available at: [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]
-
Chiral Technologies Amino Acid Database - HPLC. Chiral Technologies. Available at: [Link]
-
Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. ResearchGate. Available at: [Link]
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Application Note: Comprehensive NMR Spectroscopic Analysis of (R)-2-Acetylamino-3-cyclopropylpropionic acid
Abstract
This document provides a detailed guide to the nuclear magnetic resonance (NMR) spectroscopic analysis of (R)-2-Acetylamino-3-cyclopropylpropionic acid, a non-proteinogenic amino acid of interest in medicinal chemistry and drug development. We present optimized protocols for sample preparation and the acquisition of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. The causality behind experimental choices is explained to provide researchers with a robust framework for obtaining high-quality, reproducible data. This guide is intended for researchers, scientists, and drug development professionals requiring definitive structural elucidation and characterization of this and similar molecules.
Introduction: The Structural Significance of (R)-2-Acetylamino-3-cyclopropylpropionic acid
(R)-2-Acetylamino-3-cyclopropylpropionic acid is a chiral building block that incorporates a constrained cyclopropyl motif. This structural feature is of significant interest in drug design as it can impart favorable conformational rigidity, improve metabolic stability, and modulate biological activity. Accurate and unambiguous structural characterization is paramount for its application in synthetic chemistry and for understanding its interactions in biological systems.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of such small molecules in solution. This application note details the systematic approach to confirming the molecular structure of (R)-2-Acetylamino-3-cyclopropylpropionic acid (Figure 1) by employing a suite of modern NMR experiments.
Figure 1: Structure of (R)-2-Acetylamino-3-cyclopropylpropionic acid with atom numbering.
Caption: Structure of (R)-2-Acetylamino-3-cyclopropylpropionic acid.
Experimental Protocols
Sample Preparation: The Foundation of Quality Data
High-quality NMR data begins with meticulous sample preparation. The choice of solvent and sample concentration are critical variables that directly impact spectral resolution and sensitivity.
Protocol:
-
Solvent Selection: Deuterated methanol (CD₃OD) is an excellent initial choice. Its polarity effectively dissolves the amino acid derivative, and the exchangeable amide (NH) and carboxylic acid (OH) protons will exchange with deuterium, simplifying the ¹H spectrum by removing their signals. For observing these exchangeable protons, a non-protic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended.
-
Concentration: For standard 1D and 2D experiments on a 400-600 MHz spectrometer, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is optimal.[1] This concentration provides a good balance between signal-to-noise and potential aggregation issues.
-
Filtration: To ensure the best possible magnetic field homogeneity and thus sharp spectral lines, it is crucial to remove any particulate matter.[2] Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality, clean NMR tube (e.g., Wilmad 535-PP or equivalent).[2]
-
Internal Standard: While the residual solvent peak can be used for calibration, for precise chemical shift referencing, tetramethylsilane (TMS) can be added (0.03% v/v). However, for aqueous-like solvents, a water-soluble standard like DSS or TSP is preferable.
Caption: Workflow for NMR sample preparation.
NMR Data Acquisition
The following experiments provide a comprehensive dataset for the structural elucidation of (R)-2-Acetylamino-3-cyclopropylpropionic acid. All experiments should be performed on a spectrometer operating at a ¹H frequency of 400 MHz or higher.
Table 1: Recommended NMR Acquisition Parameters
| Experiment | Nucleus | Key Parameters | Purpose |
| 1D Proton | ¹H | Spectral Width: 12 ppm, 32 scans | Provides proton chemical shifts, multiplicities, and integration. |
| 1D Carbon | ¹³C | Spectral Width: 200 ppm, 1024 scans | Provides carbon chemical shifts. |
| COSY | ¹H-¹H | 2 scans, 256 t1 increments | Identifies proton-proton spin coupling networks.[3][4] |
| HSQC | ¹H-¹³C | 4 scans, 256 t1 increments | Correlates protons to their directly attached carbons.[3][4] |
| HMBC | ¹H-¹³C | 8 scans, 256 t1 increments, long-range J = 8 Hz | Correlates protons to carbons over 2-3 bonds.[3][5] |
Spectral Analysis and Interpretation
The combination of 1D and 2D NMR data allows for a step-by-step assignment of all proton and carbon signals.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is the starting point for the analysis. The expected chemical shifts and splitting patterns are crucial for initial assignments.
-
Amide NH (in DMSO-d₆): ~8.0-8.5 ppm (doublet, coupled to Hα).
-
α-Proton (Hα): ~4.2-4.5 ppm (multiplet). This proton is coupled to the NH proton and the two β-protons, resulting in a complex splitting pattern.
-
β-Protons (Hβ): ~1.5-1.8 ppm (multiplet). These are diastereotopic protons coupled to Hα and Hγ.
-
Acetyl Protons (H''): ~1.9-2.1 ppm (singlet). This sharp singlet integrating to 3H is a characteristic signal for the acetyl group.
-
γ-Proton (Hγ): ~0.5-0.8 ppm (multiplet). This proton is coupled to the β-protons and the cyclopropyl ring protons.
-
Cyclopropyl Protons (Hδ, Hε): ~0.1-0.5 ppm (multiplet). These protons typically appear in the most upfield region of the spectrum and exhibit complex splitting due to geminal and vicinal couplings within the ring.[6][7]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon environment.
-
Carboxyl Carbon (C1): ~172-176 ppm.
-
Acetyl Carbonyl (C'): ~170-172 ppm.
-
α-Carbon (C2): ~50-55 ppm.
-
β-Carbon (C3): ~35-40 ppm.
-
Acetyl Methyl (C''): ~22-25 ppm.
-
γ-Carbon (C4): ~8-12 ppm.
-
Cyclopropyl Carbons (C5, C6): ~3-8 ppm.
2D NMR for Unambiguous Assignments
While 1D spectra provide initial hypotheses, 2D NMR is essential for definitive assignments.
Caption: Logical workflow for NMR-based structure elucidation.
-
COSY (Correlation Spectroscopy): This experiment reveals the proton-proton coupling network.[3][4] We expect to see correlations tracing the path from the NH proton (in DMSO-d₆) to Hα, from Hα to the Hβ protons, from the Hβ protons to Hγ, and from Hγ to the cyclopropyl protons. This confirms the backbone and side-chain connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum directly correlates each proton with its attached carbon.[3][4] For example, the proton signal at ~4.3 ppm (Hα) will show a cross-peak to the carbon signal at ~52 ppm (C2). This allows for the direct assignment of all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton by identifying longer-range (2-3 bond) C-H correlations.[3][5] Key expected correlations include:
-
The acetyl protons (H'') to the acetyl carbonyl (C') and the amide-bearing nitrogen's neighboring carbon (C2).
-
The α-proton (Hα) to the carboxyl carbon (C1), the acetyl carbonyl (C'), and the β- and γ-carbons (C3, C4).
-
The β-protons (Hβ) to the α-carbon (C2), γ-carbon (C4), and the cyclopropyl carbons (C5, C6).
-
By systematically analyzing these correlations, the complete and unambiguous assignment of every proton and carbon in the molecule can be achieved, thus confirming the structure of (R)-2-Acetylamino-3-cyclopropylpropionic acid.
Conclusion
The protocols and analytical strategies outlined in this application note provide a comprehensive framework for the NMR-based structural elucidation of (R)-2-Acetylamino-3-cyclopropylpropionic acid. By employing a combination of 1D and 2D NMR experiments, researchers can obtain high-quality, unambiguous data essential for quality control, reaction monitoring, and further studies in drug discovery and development. The principles described herein are broadly applicable to the characterization of other novel amino acid derivatives and small molecules.
References
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Bigler, P., & Furrer, J. (2018). Measurement of long-range heteronuclear coupling constants using the peak intensity in classical 1D HMBC spectra. Magnetic Resonance in Chemistry, 56(5), 329-337. [Link]
-
BMRB. (n.d.). Alanine at BMRB. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Fuloria, S., & Fuloria, N. K. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem. [Link]
-
Glennon, J. D., & Harris, R. K. (2012). Measurement of Long Range C H Coupling Constants. University of Alberta. [Link]
-
Kricheldorf, H. R. (1979). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. Magnetic Resonance in Chemistry, 12(7), 414-417. [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
University of Ottawa. (n.d.). HMBC. Retrieved from [Link]
-
Wiberg, K. B., Barth, D. E., & Schertler, P. H. (1963). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry, 28(2), 585-588. [Link]
-
Wishart, D. S., et al. (2009). HMDB: a knowledgebase for the human metabolome. Nucleic acids research, 37(Database issue), D603–D610. [Link]
-
Wu, K. P. (2021). [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. KPWu's group research site. [Link]
-
Zhang, H., Neal, S., & Oldfield, E. (2003). CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design. University of Illinois. [Link]
-
Bothner-By, A. A., & Naar-Colin, C. (1962). CORRELATIONS OF PROTON COUPLING CONSTANTS IN THE CYCLOPROPANE RING WITH ELECTRONEGATIVITY: CONSIDERATION OF THE PROTON RESONANCE SPECTRUM OF CYCLOPROPYLLITHIUM. Journal of the American Chemical Society, 84(5), 743-746. [Link]
-
Contreras, R. H., & Peralta, J. E. (2000). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Magnetic Resonance in Chemistry, 38(1), 60-63. [Link]
-
Graham, J. D., & Rogers, M. T. (1962). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Journal of the American Chemical Society, 84(12), 2249-2254. [Link]
-
ResearchGate. (n.d.). A 950 MHz proton [ 1 H]-NMR spectrum of alanine. Retrieved from [Link]
-
Tormena, C. F., & da Silva, A. C. (2014). 1H, 13C and 15N random coil NMR chemical shifts of the common amino acids. I. Investigations of nearest-neighbor effects. Journal of Biomolecular NMR, 58(1), 23-35. [Link]
-
Wang, Y., & Jardetzky, O. (2002). pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. Journal of Biomolecular NMR, 24(4), 305-316. [Link]
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Application Note: High-Sensitivity Mass Spectrometric Analysis of Acetylated Cyclopropyl Amino Acids for Drug Discovery and Proteomics
Introduction
Non-proteinogenic amino acids are critical components in modern drug discovery, offering unique structural motifs that can enhance the pharmacological properties of peptide-based therapeutics. Among these, cyclopropyl amino acids are of particular interest due to the conformational rigidity imparted by the three-membered ring. This feature can lead to improved metabolic stability, enhanced binding affinity, and controlled peptide secondary structure. Acetylation of the N-terminus of these amino acids is a common modification, both as a naturally occurring post-translational modification and as a synthetic strategy to modulate a compound's physicochemical properties.
The accurate and sensitive analysis of these modified amino acids is paramount for their application in pharmaceutical development and proteomics. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), stands as the gold standard for the characterization and quantification of such novel molecules.[1] This application note provides a detailed protocol for the analysis of acetylated cyclopropyl amino acids, with a focus on sample preparation, LC-MS/MS methodology, and the interpretation of fragmentation spectra.
Scientific Rationale: The Importance of Derivatization and Fragmentation Analysis
The analysis of small, polar molecules like amino acids by reversed-phase liquid chromatography can be challenging due to poor retention. Derivatization of the amino group, in this case through acetylation, increases the hydrophobicity of the analyte, leading to better chromatographic separation and improved ionization efficiency in the mass spectrometer.[1]
Understanding the fragmentation patterns of these derivatized amino acids under collision-induced dissociation (CID) is crucial for their unambiguous identification and for developing sensitive and specific multiple reaction monitoring (MRM) methods. The presence of the strained cyclopropyl ring in conjunction with the N-acetyl group is expected to yield a unique fragmentation signature, providing a high degree of confidence in the analytical results.
Experimental Workflow
The overall experimental workflow for the analysis of acetylated cyclopropyl amino acids is depicted in the following diagram:
Caption: Experimental workflow for the analysis of acetylated cyclopropyl amino acids.
Detailed Protocols
Part 1: Sample Preparation and Acetylation
This protocol is designed for the extraction and derivatization of cyclopropyl amino acids from a biological matrix. For synthetic samples, the protocol can be adapted by starting at the acetylation step if the amino acid is not already acetylated.
1. Solid-Phase Extraction (SPE) of Amino Acids:
-
Rationale: To remove interfering substances such as salts, proteins, and lipids from the sample matrix.
-
Materials: C18 SPE cartridge, 0.1% formic acid in water, methanol.
-
Procedure:
-
Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of 0.1% formic acid in water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with 3 mL of 0.1% formic acid in water to remove salts and other polar impurities.
-
Elute the amino acids with 2 mL of methanol.
-
Dry the eluate under a gentle stream of nitrogen.
-
2. N-Acetylation of Cyclopropyl Amino Acids:
-
Rationale: To increase the hydrophobicity of the amino acid for improved chromatographic retention and to introduce a specific tag for mass spectrometric analysis.
-
Materials: Acetic anhydride, saturated sodium bicarbonate solution, ethyl acetate.
-
Procedure:
-
Reconstitute the dried amino acid extract in 100 µL of saturated sodium bicarbonate solution.
-
Add 20 µL of acetic anhydride.
-
Vortex the mixture for 1 minute and let it react at room temperature for 15 minutes.
-
Extract the acetylated amino acid with 200 µL of ethyl acetate.
-
Collect the organic layer and dry it under nitrogen.
-
Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
-
Part 2: LC-MS/MS Analysis
1. Liquid Chromatography Conditions:
-
Rationale: To achieve chromatographic separation of the acetylated cyclopropyl amino acid from other components in the sample.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
2. Mass Spectrometry Conditions:
-
Rationale: To detect and quantify the acetylated cyclopropyl amino acid with high sensitivity and specificity.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification and product ion scan for fragmentation analysis.
-
Key Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Collision Gas: Argon
-
Collision Energy: Optimized for the specific analyte (typically 10-30 eV).
-
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Collision Gas | Argon |
| Scan Mode | MRM / Product Ion Scan |
Interpretation of Mass Spectra
The fragmentation of N-acetylated cyclopropyl amino acids is predicted to follow several key pathways, as illustrated below. The protonated molecule [M+H]⁺ is the primary precursor ion.
Caption: Proposed fragmentation pathways for N-acetylated cyclopropyl amino acids.
1. Loss of Ketene: A characteristic fragmentation of N-acetylated compounds is the neutral loss of ketene (CH₂CO), corresponding to a mass difference of 42.01 Da.[2] This is a high-energy fragmentation process.[3]
2. Loss of Water: The carboxylic acid moiety can readily lose a molecule of water (H₂O), resulting in a fragment with a mass difference of 18.01 Da.
3. Formation of the Immonium Ion: A common fragmentation pathway for amino acids is the loss of both carbon monoxide (CO) and water (H₂O) from the carboxylic acid and amino groups, respectively, to form a stable immonium ion. For 1-aminocyclopropane-1-carboxylic acid, this results in a characteristic product ion.[4]
4. Cyclopropyl Ring Fragmentation: The strained cyclopropyl ring can undergo ring-opening upon collision-induced dissociation. This can lead to a variety of smaller fragment ions, often through the loss of ethylene (C₂H₄, 28.03 Da) or other small neutral molecules.
Example Fragmentation for N-acetyl-1-aminocyclopropane-1-carboxylic acid (MW: 143.14 g/mol ):
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 144.06 | 102.05 | 42.01 (Ketene) | Protonated 1-aminocyclopropane-1-carboxylic acid |
| 144.06 | 126.05 | 18.01 (Water) | Acylium ion from water loss |
| 144.06 | 98.06 | 46.00 (Formic Acid) | Immonium ion of the cyclopropyl amino acid |
| 144.06 | 56.05 | 88.01 | Putative cyclopropyl iminium ion |
Method Validation and Troubleshooting
Method Validation:
-
Linearity: A calibration curve should be prepared using a series of known concentrations of the acetylated cyclopropyl amino acid standard. A linear range with a correlation coefficient (r²) of >0.99 is desirable.
-
Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Precision and Accuracy: Replicate injections of quality control (QC) samples at different concentrations should be performed to assess the precision (as relative standard deviation, %RSD) and accuracy (as percent recovery).
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Poor Peak Shape | Column degradation, improper mobile phase pH | Use a new column, ensure mobile phase pH is appropriate for the analyte |
| Low Sensitivity | Inefficient ionization, poor derivatization | Optimize ESI source parameters, check derivatization reagents and reaction conditions |
| High Background Noise | Contaminated mobile phase or sample | Use high-purity solvents, ensure thorough sample cleanup |
| Inconsistent Retention Time | Unstable column temperature, pump issues | Use a column oven, check HPLC pump for leaks or pressure fluctuations |
Conclusion
This application note provides a comprehensive and robust methodology for the mass spectrometric analysis of acetylated cyclopropyl amino acids. The detailed protocols for sample preparation, LC-MS/MS analysis, and the insights into the fragmentation patterns will enable researchers, scientists, and drug development professionals to confidently identify and quantify these important non-proteinogenic amino acids. The presented workflow is a valuable tool for advancing research in peptidomimetics, drug discovery, and proteomics.
References
-
Higashi, T., & Ogawa, S. (2019). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst, 144(7), 2394–2403. [Link]
-
Petritis, K., Dourtoglou, V., Elfakir, C., & Dreux, M. (2000). Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry. Journal of Chromatography A, 896(1-2), 335–341. [Link]
- Tarasova, N. I., Gaponenko, V. I., & Pleshkova, A. P. (1984). Mass spectrometric fragmentation of N-acyl derivatives of amino acids. Journal of General Chemistry of the USSR, 54(3), 599-603.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 535, 1-Aminocyclopropane-1-carboxylic acid. Retrieved January 13, 2026 from [Link].
-
NIST (National Institute of Standards and Technology). (n.d.). Cyclopropylamine. In NIST Chemistry WebBook. Retrieved January 13, 2026, from [Link]
- Tichý, M. (2000). Mass spectra of cyclopropylamines.
- Voinov, V. G., & Boguslavskiy, V. M. (2006). Fragmentation of N-acetylated amino acids in electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 20(22), 3343–3348.
-
Falaty, P., & O'Hair, R. A. J. (2011). A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: observation of an unusual nitrilium ion. Rapid Communications in Mass Spectrometry, 25(9), 1119–1129. [Link]
-
RSC Publishing. (2019). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst. [Link]
-
PubMed. (2000). Determination of 1-aminocyclopropane-1-carboxylic Acid and Its Structural Analogue by Liquid Chromatography and Ion Spray Tandem Mass Spectrometry. Journal of Chromatography A. [Link]
-
ACS Publications. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]
-
NIH. (2024). Profiling of 1-aminocyclopropane-1-carboxylic acid and selected phytohormones in Arabidopsis using liquid chromatography-tandem mass spectrometry. BMC Methods. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 13, 2026 from [Link]
-
NIH. (2011). A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: observation of an unusual nitrilium ion. Rapid Communications in Mass Spectrometry. [Link]
-
OSU Chemistry. (n.d.). Proton migration and its effect on the MS fragmentation of N-acetyl OMe proline. Retrieved January 13, 2026 from [Link]
Sources
- 1. Profiling of 1-aminocyclopropane-1-carboxylic acid and selected phytohormones in Arabidopsis using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of (R)-2-Acetylamino-3-cyclopropylpropionic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Objective: This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of (R)-2-Acetylamino-3-cyclopropylpropionic acid from a reaction mixture. The guidance herein is designed to be practical, scientifically grounded, and adaptable to various laboratory settings.
Introduction
(R)-2-Acetylamino-3-cyclopropylpropionic acid is a chiral building block of significant interest in pharmaceutical development. Its effective purification is critical to ensure the stereochemical purity and overall quality of downstream active pharmaceutical ingredients (APIs). This guide addresses common challenges encountered during its isolation and purification, focusing on crystallization and chromatographic methods.
Purification Strategy Overview
The purification of (R)-2-Acetylamino-3-cyclopropylpropionic acid from a synthetic reaction mixture typically involves several key stages. The initial work-up aims to remove bulk impurities, followed by one or more purification steps to isolate the desired (R)-enantiomer in high purity. The choice of method depends on the nature of the impurities and the desired final specifications.
Technical Support Center: Overcoming Low Yield in Cyclopropanation of Amino acid Precursors
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the cyclopropanation of amino acid precursors. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of these valuable non-canonical amino acids. Cyclopropane-containing amino acids are crucial building blocks that introduce conformational rigidity into peptides, often enhancing metabolic stability and receptor selectivity.[1][2] However, their synthesis can be challenging.
This document provides in-depth troubleshooting guides, answers to frequently asked questions, and detailed protocols based on established literature to help you diagnose and resolve common issues in your experimental workflow.
General Troubleshooting Workflow
Before diving into method-specific issues, it's often helpful to follow a general diagnostic workflow. Low yield is a systemic problem that can originate from multiple stages of the experimental process.
Caption: General diagnostic workflow for troubleshooting low yield.
Part 1: Troubleshooting Guide by Reaction Type
The choice of cyclopropanation method is highly dependent on the substrate. Problems are often specific to the reagents and mechanisms involved.
Section 1.1: Transition Metal-Catalyzed Cyclopropanation (Diazo Compounds)
This is one of the most powerful methods for synthesizing optically active cyclopropanes.[3] It typically involves a catalyst (Rh, Ru, Co, Fe) reacting with a diazo compound to form a metal-carbene intermediate.[3][4]
Q1: My reaction of a dehydroamino acid with a diazoester and Rh₂(OAc)₄ is giving a very low yield (<10%). What's going wrong?
A1: This is a classic problem. Dehydroamino acids are often considered electron-deficient olefins, which are notoriously challenging substrates for many traditional carbene-transfer catalysts due to the electrophilic nature of the metal-carbene intermediate.[3][4][5]
-
Causality: The nucleophilicity of the alkene is insufficient to efficiently attack the electrophilic rhodium-carbene intermediate. This can lead to competing pathways like carbene dimerization or solvent insertion. While dehydroamino acids have an electron-donating amino group, its effect is often outweighed by the electron-withdrawing ester/acid group.[4]
-
Troubleshooting Steps:
-
Switch Catalyst System: Rhodium and copper catalysts are often less effective for electron-deficient olefins.[3] Consider catalysts known to be more efficient for these substrates, such as Co(II)-porphyrin complexes, which can proceed via a distinct radical intermediate mechanism.[3][6][7] Iron-porphyrin catalysts have also been shown to be effective.[4]
-
Use an In Situ Generation Method for the Diazo Compound: Handling diazo compounds can be hazardous, and their stability is a major concern.[4][8] Using a tosylhydrazone salt as a stable precursor that generates the diazo compound in situ can improve safety and ensure a consistent, low concentration of the reactive species, minimizing side reactions.[4][9][10]
-
Optimize Diazo Reagent: The choice of diazo compound is critical. For instance, succinimidyl-, ketone-, and ester-functionalized diazoacetates have been found to be crucial for high stereoselectivity in some Ru(II)-Pheox catalyzed systems.[3]
-
Q2: I'm attempting an asymmetric cyclopropanation, but the enantioselectivity (ee) is poor. How can I improve it?
A2: Poor enantioselectivity points directly to the catalyst-ligand system or reaction conditions that are not optimal for inducing facial selectivity.
-
Causality: The chiral environment created by the ligand around the metal center dictates the trajectory of the olefin's approach to the metal-carbene. If this environment is not well-defined or if a background, non-catalyzed reaction is occurring, the ee will be low.
-
Troubleshooting Steps:
-
Ligand Choice: The ligand is paramount. For cobalt-catalyzed reactions, D₂-symmetric chiral amidoporphyrin ligands are highly effective.[7] For ruthenium, chiral Pheox (phosphino-oxazoline) ligands are a good choice.[3] Ensure the ligand is enantiopure.
-
Axial Ligands/Additives: In some systems, particularly with cobalt-porphyrin catalysts, an axial nitrogen ligand like N-methylimidazole can play a crucial role in determining the stereoselectivity of the reaction.[11][12]
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity by reducing the thermal energy of the system, which makes the energy difference between the two diastereomeric transition states more significant.
-
Solvent: The solvent can influence the conformation of the catalyst-substrate complex. Screen a range of non-coordinating solvents (e.g., dichloromethane, toluene, hexanes).
-
Section 1.2: Simmons-Smith and Related Carbenoid Cyclopropanations
The Simmons-Smith reaction uses an organozinc carbenoid (typically from diiodomethane and a Zn-Cu couple) and is valued for its reliability and functional group tolerance.[13] However, it has its own set of challenges, especially with amino acid precursors.
Q1: My Simmons-Smith reaction on an allylic amine precursor is failing or giving complex mixtures. What is the issue?
A1: The free amine functionality is problematic. Amines are Lewis bases and can coordinate to the electrophilic zinc carbenoid. This can lead to two primary issues: deactivation of the reagent and promotion of N-ylide formation, which leads to side products.[14]
-
Causality: The lone pair on the nitrogen atom competes with the alkene's π-bond for the zinc carbenoid. This interaction can lead to methylation of the amine or other decomposition pathways instead of cyclopropanation.
-
Troubleshooting Steps:
-
Protect the Amine: This is the most critical step. A carbamate protecting group like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) is ideal. These groups withdraw electron density from the nitrogen, reducing its Lewis basicity and preventing unwanted side reactions.[15]
-
Leverage Directing Groups: While a free amine is problematic, a protected amine or a nearby hydroxyl group can act as a powerful directing group, coordinating to the zinc reagent and delivering the methylene group to one face of the double bond, enhancing diastereoselectivity.[13][15][16] The choice of protecting group can even invert the diastereoselectivity; for example, a dibenzylamino group directs syn-cyclopropanation, while a Boc group can direct anti-cyclopropanation.[15]
-
Use a Modified Reagent: For electron-deficient olefins, the traditional Simmons-Smith reagent can be sluggish.[17][18] Adding a catalytic amount of diethylzinc (Et₂Zn) can significantly improve the yield.[17]
-
Q2: The reaction is very slow and gives a low yield even with a protected precursor. How can I improve the conversion?
A2: Slow reaction rates are often due to either poor reagent activity or an insufficiently nucleophilic alkene.
-
Causality: The activity of the Zn-Cu couple is highly dependent on its preparation and surface area. An old or poorly activated couple will result in slow formation of the active carbenoid. Furthermore, electron-withdrawing groups on the amino acid precursor decrease the nucleophilicity of the alkene, slowing the reaction rate.[13][16]
-
Troubleshooting Steps:
-
Activate the Zinc: Ensure the zinc (as dust or foil) is properly activated. Common methods include washing with HCl to remove the oxide layer, followed by washes with water, ethanol, and ether, and then treating with aqueous CuSO₄.
-
Consider the Furukawa Reagent: Using diethylzinc (Et₂Zn) with CH₂I₂ (the Furukawa modification) often gives a more reactive and soluble carbenoid species, leading to higher yields and milder reaction conditions compared to the heterogeneous Zn-Cu couple.[16]
-
Increase Temperature: While many Simmons-Smith reactions are run at 0 °C or room temperature, gently heating to around 40 °C can improve the rate for less reactive substrates.[17]
-
Solvent Choice: The rate of the Simmons-Smith reaction decreases as the basicity of the solvent increases.[16] Ethereal solvents like diethyl ether or dichloromethane (DCE) are common choices.[17]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right N-protecting group for my amino acid precursor?
A1: The choice of protecting group is a critical decision that impacts not only the cyclopropanation step but also the overall synthetic strategy.
-
For Diazo-Catalyzed Reactions: The protecting group should be stable to the (often neutral or mildly acidic/basic) reaction conditions and should not interfere with the catalyst. Standard groups like Boc, Fmoc, and Cbz are generally suitable. The key is to ensure the group doesn't contain functionality (like an unprotected amine or thiol) that could poison the transition metal catalyst.
-
For Simmons-Smith Reactions: The protecting group has a profound electronic and steric influence.
-
To Deactivate the Amine: Carbamates (Boc, Cbz) are excellent as they reduce the nitrogen's basicity.[15][19]
-
To Act as a Directing Group: A group capable of chelation, like a dibenzylamino group, can be used to control stereochemistry.[15] However, be aware that bulky protecting groups can sterically hinder the approach of the reagent.
-
-
General Considerations: Always consider the final deprotection step. Choose a group that can be removed without destroying the newly formed cyclopropane ring. For instance, if your molecule is acid-sensitive, avoid the Boc group and consider the Fmoc group instead.[1][19]
Q2: My cyclopropanated amino acid is difficult to purify. What are some effective strategies?
A2: Purification can be challenging due to the similar polarity of starting materials and products, as well as potential instability.[20][21]
-
Strategy 1: Crystallization/Precipitation: If your product is a crystalline solid, this is often the best way to achieve high purity on a large scale. A simple precipitation from the reaction mixture can sometimes remove the need for chromatography.[19]
-
Strategy 2: Chromatography Optimization:
-
Avoid Acidic Conditions: Amino acids and their derivatives can be unstable on standard silica gel. Consider using deactivated silica (e.g., treated with triethylamine) or switching to a different stationary phase like alumina.
-
Mixed-Mode Chromatography: This technique uses resins with multiple modes of interaction (e.g., anion exchange and hydrophobic interaction) and can be highly effective at separating complex mixtures of proteins and amino acids.[21]
-
Buffer Additives: The use of amino acids as additives in the elution buffer during ion-exchange chromatography can sometimes enhance the clearance of impurities.[20]
-
-
Strategy 3: Derivatization: Temporarily converting the product into a less polar derivative can make it easier to separate from polar impurities. The original functionality can be regenerated after purification.
Q3: I have a successful small-scale reaction. What challenges should I anticipate when scaling up?
A3: Scaling up presents new challenges related to reaction kinetics, heat transfer, and safety.
-
Exothermic Reactions: Many cyclopropanation reactions, especially those involving organometallic reagents like Et₂Zn or the decomposition of diazo compounds, are exothermic. On a large scale, inefficient heat dissipation can lead to a runaway reaction. Ensure you have adequate cooling and consider slower, portion-wise addition of reagents.
-
Diazo Compound Safety: This is a major barrier to scale-up. Diazo compounds are potentially explosive and toxic.[4][8] For process-scale synthesis, it is almost always preferable to use an in-situ generation method (e.g., from tosylhydrazones) to avoid the accumulation of hazardous diazo intermediates.[4][10]
-
Mixing: In heterogeneous reactions like the classic Simmons-Smith, efficient stirring is crucial for ensuring contact between the solid zinc and the dissolved reagents. Inadequate mixing can lead to dramatically longer reaction times and lower yields on a larger scale.
-
Continuous-Flow Processing: For industrial applications, converting a batch process to a continuous-flow setup can mitigate many of these issues. Flow chemistry offers superior heat and mass transfer, allows for the safe handling of hazardous intermediates by keeping their instantaneous volume low, and can be scaled up by simply running the reactor for a longer time.[17]
Part 3: Data Tables & Key Parameter Comparisons
Table 1: Catalyst/Reagent Selection Guide for Different Olefin Substrates
| Substrate Type | Recommended Method | Catalyst / Reagent | Key Considerations | Reference(s) |
| Electron-Rich Olefins | Diazo / Catalytic | Rh₂(OAc)₄, Cu(acac)₂ | High efficiency, but may have issues with complex amino acid precursors. | [4] |
| (e.g., Styrenes, Vinyl ethers) | Simmons-Smith | Zn-Cu / CH₂I₂ | Good yields, classic method. | [13] |
| Electron-Deficient Olefins | Diazo / Catalytic | Co(II)-Porphyrin, Ru(II)-Pheox | Specifically designed for these challenging substrates; often proceeds via a different mechanism (radical vs. electrophilic). | [3][5][6] |
| (e.g., Dehydroamino acids) | Modified Simmons-Smith | Zn-Cu / CH₂I₂ + Et₂Zn (cat.) | Addition of Et₂Zn significantly boosts reactivity for electron-poor systems. | [17] |
| Allylic Amines/Alcohols | Simmons-Smith | Et₂Zn / CH₂I₂ (Furukawa) | Allows for powerful stereodirection based on the hydroxyl or protected amine group. | [15][16] |
| General Purpose | Diazo / In Situ | Fe(TPP)Cl + Tosylhydrazone | Safe, versatile, and avoids handling pure diazo compounds. Diastereoselectivity can be thermally or catalytically controlled. | [4][9] |
Part 4: Detailed Experimental Protocols
Protocol 1: Iron-Porphyrin Catalyzed Cyclopropanation using In Situ Generated Diazo Compound
This protocol is adapted from methodologies that prioritize safety and versatility by avoiding the isolation of diazo compounds.[4][9] It is suitable for electron-deficient precursors like dehydroamino acids.
Caption: Workflow for Fe-catalyzed in situ cyclopropanation.
Step-by-Step Procedure:
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the dehydroamino acid precursor (1.0 mmol), the corresponding tosylhydrazone salt (1.2 mmol), and meso-tetraphenylporphyrin iron(III) chloride (Fe(TPP)Cl, 0.05 mmol, 5 mol%).
-
Reaction Setup: Add anhydrous toluene (5 mL) and potassium carbonate (2.0 mmol).
-
Execution: Heat the reaction mixture to 80 °C with vigorous stirring. The reaction progress can be monitored by TLC or LCMS, watching for the consumption of the dehydroamino acid. Reactions are typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent to prevent product degradation) to afford the desired cyclopropane amino acid derivative.
Protocol 2: Diastereoselective Simmons-Smith Cyclopropanation of a Protected Allylic Amine
This protocol is based on methods leveraging N-protection to prevent side reactions and achieve high diastereoselectivity.[15]
Step-by-Step Procedure:
-
Reagent Preparation: In a flame-dried, three-neck flask equipped with a condenser and dropping funnel under an inert atmosphere, place zinc-copper couple (2.2 mmol).
-
Reaction Setup: Add anhydrous dichloromethane (DCM, 5 mL). To this suspension, add diiodomethane (1.1 mmol) via syringe.
-
Carbenoid Formation: Gently heat the mixture to reflux for 30 minutes to facilitate the formation of the zinc carbenoid.
-
Substrate Addition: Cool the mixture to 0 °C (ice bath). Add a solution of the N-Boc protected allylic amino acid precursor (1.0 mmol) in DCM (2 mL) dropwise over 15 minutes.
-
Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Stir for 10 minutes, then transfer the mixture to a separatory funnel. Extract with DCM (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography.
References
-
Kanemasa, S. (2016). Enantioselective Cyclopropanation of a Wide Variety of Olefins Catalyzed by Ru(II)–Pheox Complexes. Accounts of Chemical Research. [Link]
-
Gotor-Fernández, V., et al. (2023). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Advanced Synthesis & Catalysis. [Link]
-
Gagnon, D., et al. (2021). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Organic Letters. [Link]
-
Zhang, X. P., et al. (2019). Asymmetric Cyclopropanation of Olefins Catalyzed by Chiral Cobalt(II)-Binaphthyl Porphyrins. Organometallics. [Link]
-
Smith, A. B., et al. (2023). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters. [Link]
-
Fokin, V. V., et al. (2019). Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. Journal of the American Chemical Society. [Link]
-
Collman, J. P., et al. (2003). Asymmetric Cyclopropanation of Olefins Catalyzed by Chiral Cobalt(II)-Binaphthyl Porphyrins. Organometallics. [Link]
-
Smith, A. B., et al. (2023). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. National Institutes of Health. [Link]
-
Collman, J. P., et al. (2003). Asymmetric Cyclopropanation of Olefins Catalyzed by Chiral Cobalt(II)-Binaphthyl Porphyrins. ACS Publications. [Link]
-
ResearchGate. (n.d.). Reaction condition optimization for cyclopropanation. [Link]
-
Gagnon, D., et al. (2021). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. National Institutes of Health. [Link]
-
Charette, A. B., et al. (2000). Diastereoselective Simmons–Smith cyclopropanations of allylic amines and carbamates. Chemical Communications. [Link]
-
Wang, J., et al. (2022). Challenges and solutions for the downstream purification of therapeutic proteins. Protein & Cell. [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions. [Link]
-
Johnson, C. R., et al. (2003). Highly diastereoselective Simmons-Smith cyclopropanation of allylic amines. Organic Letters. [Link]
-
Khan, I., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules. [Link]
-
Aggarwal, V. K., et al. (2003). Diastereoselective Synthesis of Cyclopropane Amino Acids Using Diazo Compounds Generated in Situ. The Journal of Organic Chemistry. [Link]
-
Aggarwal, V. K., et al. (2003). Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ. PubMed. [Link]
-
Charette, A. B. (2004). Simmons-Smith Cyclopropanation Reaction. Organic Reactions. [Link]
-
Zhang, X. P., et al. (2021). Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids. Chem. [Link]
-
Chirik, P. J. (2018). Asymmetric Transition Metal Catalyzed Cyclopropanations. Purdue University Graduate School. [Link]
-
Aggarwal, V. K., et al. (2003). Diastereoselective Synthesis of Cyclopropane Amino Acids Using Diazo Compounds Generated in Situ. Monash University. [Link]
-
Le-grognon, T., et al. (2020). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development. [Link]
-
Smith, A. B., et al. (2023). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Consensus. [Link]
-
Pyne, S. G., et al. (1998). Asymmetric synthesis of protected 2-substituted cyclopropane amino acids. Tetrahedron: Asymmetry. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. [Link]
-
Chirik, P. J. (2018). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. National Institutes of Health. [Link]
-
Fokin, V. V., et al. (2019). Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. ACS Publications. [Link]
-
Wikipedia. (n.d.). Cyclopropanation. [Link]
-
Ghorai, M. K., et al. (2023). Diazo compounds: synthesis, carbene generation and reactivity. Organic & Biomolecular Chemistry. [Link]
-
Chirik, P. J. (2019). Transition Metal Catalyzed Simmons-Smith Type Cyclopropanations. Princeton University. [Link]
-
Jiang, H., et al. (2016). Transition-Metal-Free Cyclopropanation of 2-Aminoacrylates with N-Tosylhydrazones: A General Route to Cyclopropane α-Amino Acid with Contiguous Quaternary Carbon Centers. Organic Letters. [Link]
-
Balskus, E. P., et al. (2023). Biosynthesis of Strained Amino Acids by a PLP‐Dependent Enzyme through Cryptic Halogenation. Angewandte Chemie. [Link]
-
de Visser, S. P., et al. (2020). Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution. Journal of the American Chemical Society. [Link]
-
Balskus, E. P., et al. (2023). Biosynthesis of Strained Amino Acids Through a PLP-Dependent Enzyme via Cryptic Halogenation. bioRxiv. [Link]
-
Chapman, P., & Schaefer, K. (2023). Overcoming Challenges and Improving Efficiency in Protein Purification. Labcompare. [Link]
-
Creative Biostructure. (2024). Challenges and Solutions in Purifying Recombinant Proteins. [Link]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
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- 7. researchgate.net [researchgate.net]
- 8. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transition-Metal-Free Cyclopropanation of 2-Aminoacrylates with N-Tosylhydrazones: A General Route to Cyclopropane α-Amino Acid with Contiguous Quaternary Carbon Centers - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
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- 15. Diastereoselective Simmons–Smith cyclopropanations of allylic amines and carbamates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 21. labcompare.com [labcompare.com]
Technical Support Center: Synthesis of N-Acetyl-3-cyclopropyl-D-alanine
Welcome to the technical support center for the synthesis of N-Acetyl-3-cyclopropyl-D-alanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your experimental outcomes.
Introduction: The Synthetic Challenge
The synthesis of N-Acetyl-3-cyclopropyl-D-alanine, a valuable unnatural amino acid for peptide-based therapeutics, involves two critical stages: the stereoselective construction of the 3-cyclopropyl-D-alanine core and the subsequent N-acetylation. Each stage presents unique challenges, primarily concerning stereochemical integrity and the formation of closely related impurities that can be difficult to separate. This guide will address the most common issues in a practical, question-and-answer format.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might observe during your synthesis, providing explanations and actionable protocols.
Issue 1: Low Diastereoselectivity in Cyclopropanation Step – Presence of cis-Isomer Impurity
Q: My crude product from the synthesis of 3-cyclopropyl-D-alanine shows two distinct sets of signals in the 1H NMR, suggesting a mixture of cis and trans diastereomers. How can I improve the trans-selectivity?
A: The formation of diastereomeric mixtures is a common hurdle in the synthesis of substituted cyclopropanes.[1][2] The relative orientation of the amino acid backbone and the cyclopropyl ring is critical for the final compound's biological activity. The desired product is the trans isomer. The presence of the cis isomer often arises from the specific cyclopropanation method used.
Root Cause Analysis:
-
Reaction Mechanism: Methods like the 1,3-dipolar cycloaddition of diazo compounds with dehydroalanine precursors can proceed through different transition states, leading to a mixture of E/Z (which translates to trans/cis) isomers.[1][3][4]
-
Catalyst Choice: In rhodium-catalyzed cyclopropanation, the catalyst can influence the stereochemical outcome. While many rhodium catalysts favor the trans product, the degree of selectivity can vary.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low diastereoselectivity.
Experimental Protocol: Optimizing for trans-Selectivity
-
Method Review: If using an in-situ generated diazo compound, the reaction temperature and rate of addition are critical. Thermal 1,3-dipolar cycloaddition tends to favor the thermodynamically more stable trans (E) isomer.[3][4]
-
Catalyst Screening (for Rh-catalyzed reactions): If your method employs a rhodium catalyst, Rh₂(OAc)₄ is known to provide high trans-selectivity in reactions of aryldiazoacetates with olefins.[2]
-
Purification: If a mixture is unavoidable, careful column chromatography on silica gel can often separate the trans and cis isomers. The polarity difference, although sometimes slight, is usually sufficient for separation.
| Parameter | Recommendation for High trans-Selectivity |
| Reaction Type | Rhodium-catalyzed cyclopropanation |
| Catalyst | Rh₂(OAc)₄ (1 mol%) |
| Temperature | Room Temperature (for electron-withdrawing groups) |
| Solvent | Dichloromethane (DCM) |
Issue 2: Racemization During N-Acetylation – Presence of N-Acetyl-3-cyclopropyl-L-alanine
Q: My final product shows a loss of enantiomeric purity. Chiral HPLC indicates the presence of the L-enantiomer. What causes this racemization and how can I prevent it?
A: This is one of the most prevalent side reactions in the synthesis of N-acetylated amino acids. The α-proton of an N-acetylated amino acid is susceptible to deprotonation, especially when the carboxyl group is activated, leading to racemization.[5][6]
Root Cause Analysis:
-
Azlactone Formation: The most common mechanism for racemization involves the formation of an azlactone (or oxazolone) intermediate.[6][7] In the presence of a base, the activated carboxyl group can be attacked intramolecularly by the oxygen of the N-acetyl group. The resulting azlactone has an acidic proton at the Cα position which is readily abstracted, leading to a loss of stereochemistry.
-
Base and Temperature: The choice of base and reaction temperature significantly impacts the rate of racemization. Stronger bases and higher temperatures accelerate the formation of the azlactone and subsequent enolization.[8][9]
Mechanism of Racemization:
Caption: Azlactone-mediated racemization pathway.
Experimental Protocol: Minimizing Racemization
-
Choice of Acetylating Conditions: Perform the acetylation using acetic anhydride in acetic acid or under carefully controlled pH conditions (pH ~7) if in an aqueous medium.[10][11] Avoid strongly basic conditions.
-
Use of Mild Base: If a base is required (e.g., for coupling reactions after acetylation), use a sterically hindered, weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like triethylamine (TEA) or diisopropylethylamine (DIEA).[7]
-
Low Temperature: Conduct the reaction at low temperatures (0 °C to room temperature) to minimize the rate of azlactone formation.[6]
-
Avoid Over-activation: Use a stoichiometric amount of the activating agent and add it slowly to the reaction mixture.
| Parameter | Condition to Minimize Racemization |
| Base | Pyridine or 2,4,6-collidine |
| Temperature | 0 °C |
| Activating Agent | Use of coupling agents with racemization suppressants (e.g., HOBt) |
Frequently Asked Questions (FAQs)
Q1: I see a small peak in my LC-MS that corresponds to the mass of a dipeptide. How is this formed?
A1: The formation of an N-acetyl dipeptide is a known side product, particularly when racemization occurs.[8] The highly reactive azlactone intermediate can be attacked by the amine of another molecule of 3-cyclopropyl-D-alanine (if present) or the final N-acetylated product, leading to the formation of a dipeptide. To mitigate this, ensure complete conversion of the starting amino acid to its N-acetylated form before any subsequent activation steps.
Q2: What are the best analytical methods to check for the impurities discussed?
A2: A combination of techniques is recommended for comprehensive analysis:
-
1H and 13C NMR: To confirm the overall structure and identify major impurities, including diastereomers.
-
LC-MS: Ideal for detecting low-level impurities such as dipeptides and residual starting materials.[12][13]
-
Chiral HPLC: This is the gold standard for determining enantiomeric purity and quantifying the amount of the unwanted L-enantiomer.[12]
Q3: Can I use acetyl chloride instead of acetic anhydride for the N-acetylation?
A3: Yes, acetyl chloride can be used. However, it is generally more reactive and produces HCl as a byproduct, which must be neutralized. This often requires the use of at least two equivalents of a base, which can increase the risk of racemization as discussed in Issue 2. Acetic anhydride is often preferred as it produces acetic acid, a weaker acid that is less likely to cause complications.
Q4: My N-acetylation reaction is sluggish. Can I heat it to speed it up?
A4: While heating will increase the reaction rate, it will also significantly increase the rate of racemization.[5][9] It is preferable to use a more efficient catalytic system (e.g., adding a catalytic amount of DMAP if compatible with your substrate) or allow the reaction to proceed for a longer time at a lower temperature rather than applying heat.
References
- Kameda, Y., et al. (1958).
-
Gagnon, K., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). MDPI. Available from: [Link]
- Process for racemization of N-acetyl-(D)L-α-amino carboxylic acids. (US6080887A). Google Patents.
- Process for the racemization of N-acetyl-D,L-α-aminocarboxylic acids. (US4602096A). Google Patents.
-
Karakawa, T., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health. Available from: [Link]
-
Summary of analytical methods for detecting amino acid impurities. ResearchGate. Available from: [Link]
- Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids. Google Patents.
- Adams, L. A., et al. (2003). Diastereoselective Synthesis of Cyclopropane Amino Acids Using Diazo Compounds Generated in Situ. The Journal of Organic Chemistry.
-
N-Terminus Acetylation Protocol. CDN. Available from: [Link]
-
Nα Selective Acetylation of Peptides. National Institutes of Health. Available from: [Link]
-
Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac. Available from: [Link]
-
Zindel, J., et al. Synthesis of 3-t trans-ENitrocyclopropyl) alanine: An Unusual Natural Ainino Acid'. ElectronicsAndBooks. Available from: [Link]
-
The Biosynthesis of 3‐(trans‐2‐Nitrocyclopropyl)alanine, a Constituent of the Signal Metabolite Hormaomycin. ResearchGate. Available from: [Link]
-
Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ. PubMed. Available from: [Link]
-
Adams, L. A., et al. (2003). Diastereoselective Synthesis of Cyclopropane Amino Acids Using Diazo Compounds Generated in Situ. Monash University. Available from: [Link]
-
Rational synthesis of all the four stereoisomers of 3-(trans-2-aminocyclopropyl)alanine. ResearchGate. Available from: [Link]
-
Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. National Institutes of Health. Available from: [Link]
-
Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PubMed Central. Available from: [Link]
- Melby, T., et al. (2007).
-
Analytical methods for amino acid determination in organisms. Semantic Scholar. Available from: [Link]
-
Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. MDPI. Available from: [Link]
-
Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science (RSC Publishing). Available from: [Link]
-
Enantioselective synthesis of chiral BCPs. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]
-
Enantioselective synthesis of chiral BCPs. PubMed Central. Available from: [Link]
-
Resolution of N-Acetyl-D,L-3-methoxy-alanine by Immobilized Cells with Aminoacylase. ResearchGate. Available from: [Link]
- The synthesis of cyclopropane amino acids and peptides. (EP0135429A1). Google Patents.
-
D-Cyclopropylalanine. PubChem. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Diastereoselective Synthesis of 1-Aryl-2-Amino-Cyclopropane Carboxylates [organic-chemistry.org]
- 3. Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.monash.edu [research.monash.edu]
- 5. Racemization of Acylated Amino Acids [jstage.jst.go.jp]
- 6. mdpi.com [mdpi.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. US6080887A - Process for racemization of N-acetyl-(D)L-α-amino carboxylic acids - Google Patents [patents.google.com]
- 9. US4602096A - Process for the racemization of N-acetyl-D,L-α-aminocarboxylic acids - Google Patents [patents.google.com]
- 10. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]
- 11. Nα Selective Acetylation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 13. almacgroup.com [almacgroup.com]
Technical Support Center: Stability of the N-acetyl Group During Peptide Synthesis
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and practical protocols concerning the stability of the N-terminal acetyl group during solid-phase peptide synthesis (SPPS).
Introduction
N-terminal acetylation is a common and critical modification in peptide synthesis. It mimics a prevalent post-translational modification in native proteins, often enhancing biological activity, increasing metabolic stability by blocking exopeptidase degradation, and improving the pharmacokinetic profile of peptide-based therapeutics.[1][2] While the acetyl group's amide bond is generally robust, its stability is not absolute. Certain sequence motifs and reaction conditions, particularly during the final cleavage and deprotection step, can compromise the integrity of this modification, leading to failed syntheses and purification challenges. This guide is designed to help you navigate these potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of N-terminal acetylation in synthetic peptides?
N-terminal acetylation involves capping the free amine (Nα) of the N-terminal amino acid with an acetyl group (CH₃CO-). This modification serves several purposes:
-
Increased Proteolytic Stability: It blocks degradation by aminopeptidases, which can extend the serum half-life of a peptide therapeutic.[2][3]
-
Mimicking Native Structures: Many endogenous proteins are naturally N-terminally acetylated.[1]
-
Altering Physicochemical Properties: Neutralizing the positive charge of the N-terminus can influence peptide solubility, aggregation, and interaction with biological targets.
Q2: How stable is the N-acetyl group during standard Fmoc-SPPS chemistry?
The N-acetyl group is generally very stable throughout the cycles of Fmoc-SPPS. The amide bond is resistant to the basic conditions (typically 20% piperidine in DMF) used for Fmoc deprotection and the neutral to slightly basic conditions of coupling reactions.
Q3: Can the N-acetyl group be cleaved during the final TFA deprotection step?
Under standard conditions (e.g., 95% TFA for 2-4 hours), the N-acetyl group is highly stable and remains intact.[4] However, certain factors can lead to its partial or complete loss:
-
Harsh Acidolysis: Prolonged exposure to very strong acids (e.g., HF) or elevated temperatures during TFA cleavage can potentially lead to hydrolysis, although this is uncommon.
-
Specific N-terminal Residues: Peptides with an N-terminal N-alkylated amino acid, such as N-methylphenylalanine (NMePhe), are particularly susceptible to a deletion side reaction where the entire N-terminal acetylated residue is lost during acidic cleavage.[5]
-
Presence of Nucleophiles: The combination of TFA and a nucleophilic alcohol like methanol has been described as a method for the deliberate, albeit low-yield, removal of the N-acetyl group, suggesting that residual alcohols in the cleavage cocktail could pose a minor risk.[6]
Q4: Are there specific amino acid sequences that threaten the stability of the N-acetyl group?
Yes. The most well-documented issue is N→O acyl migration . If the N-terminal amino acid is a serine (Ser) or threonine (Thr), the acetyl group can migrate from the α-amino group to the side-chain hydroxyl group under acidic conditions like TFA cleavage.[7] This reaction is often reversible but can lead to a mixture of N-acetylated and O-acetylated products, complicating purification.[7][8]
Troubleshooting Guide
This section addresses specific problems you may encounter related to N-acetyl group stability.
Problem 1: Mass spectrometry analysis shows a mixed population of acetylated (+42 Da) and non-acetylated peptide.
This is the most common issue, indicating either incomplete acetylation on-resin or partial loss of the group during processing.
Workflow for Troubleshooting Incomplete Acetylation / Acetyl Group Loss
Caption: Troubleshooting workflow for N-acetyl group instability.
Detailed Analysis & Solutions
-
Possible Cause 1: Incomplete On-Resin Acetylation
-
Why it happens: Steric hindrance from bulky adjacent amino acids or peptide secondary structure formation on the resin can slow down the acetylation reaction, preventing it from reaching completion.
-
Solution: Enhance the efficiency of the acetylation step. Instead of a standard 10% acetic anhydride solution, use a more robust protocol. A capping test (e.g., Kaiser test) should be performed after acetylation to confirm the absence of free amines before proceeding to cleavage. See Protocol 1 for an optimized method.[9][10][11]
-
-
Possible Cause 2: Partial Loss During TFA Cleavage
-
Why it happens: While uncommon for standard sequences, peptides with an N-terminal N-methyl amino acid are highly prone to a deletion side reaction during acidolysis.[5] The mechanism involves the acetyl carbonyl oxygen attacking the adjacent carbonyl group, forming a five-membered oxazolinium intermediate that leads to cleavage of the first peptide bond.[4][5]
-
Solution: Optimize cleavage conditions. For sensitive sequences, especially those with N-methylated residues, reduce the cleavage time and temperature (e.g., 1-2 hours at 4°C).[5] Perform a small-scale trial cleavage to find the minimum time required for complete side-chain deprotection. See Protocol 2 . Interestingly, for some N-methylated sequences, using pure TFA without water as a scavenger yielded better results, though this may not be universally applicable and risks other side reactions.[5]
-
-
Possible Cause 3: N→O Acyl Migration
-
Why it happens: This intramolecular rearrangement is catalyzed by strong acid (TFA) and is a known side reaction for N-terminally acylated serine and threonine residues.[7][8] The result is an isomeric byproduct that may be difficult to separate chromatographically.
-
Solution: Minimize the TFA treatment time. For peptides with N-terminal Thr, it's recommended that TFA treatment not exceed 1.5 hours to reduce the amount of O-acetylated byproduct.[7] If the migration has occurred, the reaction can often be reversed by treating the peptide solution with a mild base, like aqueous sodium bicarbonate.[8]
-
Problem 2: Mass spectrometry shows a mass corresponding to the deletion of the entire N-terminal acetylated amino acid.
-
Why it happens: This is a classic sign of the deletion side reaction common with N-terminal N-methylated amino acids under acidic conditions.[5] The acetyl group is critical for this side reaction; replacing it with a group less prone to forming the oxazolinium intermediate (like a methoxycarbonyl group) can prevent the reaction.[5]
-
Solution:
-
Modify Cleavage Conditions: As detailed above, use milder cleavage conditions (reduced time and temperature).[5]
-
Modify N-terminus: If the synthesis continues to fail, consider replacing the N-acetyl group with a different capping group that is less reactive, such as a methoxycarbonyl (Moc) group.[5]
-
The Role of the Cleavage Cocktail
While the N-acetyl group itself is not directly attacked by scavengers, an improperly chosen cleavage cocktail can exacerbate other issues. Scavengers are crucial for quenching reactive carbocations (e.g., from tert-butyl or trityl groups) that are liberated during deprotection.[12][13] If these cations are not trapped, they can cause side reactions like alkylation of sensitive residues (Trp, Met, Cys, Tyr), leading to a complex mixture of byproducts that makes it difficult to assess the true stability of the N-acetyl group.
| Common Scavenger | Function | Relevance to N-Acetyl Stability |
| Water (H₂O) | Traps tert-butyl cations.[14] | Essential for preventing t-butylation of sensitive residues. Adding water was found to decrease the yield of some N-acetylated peptides prone to deletion, suggesting it may influence the reaction mechanism.[5] |
| Triisopropylsilane (TIS) | Reduces trityl cations and prevents oxidation.[15] | Critical for peptides containing Trp, Met, or Cys to prevent side reactions that complicate analysis. |
| 1,2-Ethanedithiol (EDT) | Scavenges trityl groups and acts as a reducing agent.[12] | Primarily used for protecting Cys residues. Its presence ensures other side reactions are minimized. |
| Phenol | Scavenges various cationic species. | A common component, but can cause phenolic modifications if not used carefully. |
Recommendation: For most standard N-acetylated peptides, a common "odorless" cocktail like Reagent B (TFA/Phenol/Water/TIS; 88:5:5:2) is a good starting point.[14][15]
Key Experimental Protocols
Protocol 1: High-Efficiency On-Resin N-Terminal Acetylation
This protocol is designed to ensure complete acetylation, even for difficult sequences.
-
Peptide-Resin Preparation: After the final Fmoc deprotection and thorough washing (3x DMF, 3x DCM), swell the resin in DMF for 10 minutes.
-
Reagent Preparation: Prepare the acetylation solution. A highly effective method uses malonic acid as a precursor to generate a reactive ketene intermediate in situ.[9][10] However, a more common and robust approach uses acetic anhydride with a non-nucleophilic base. Prepare a solution of 20% acetic anhydride and 5% N,N-diisopropylethylamine (DIPEA) in DMF .
-
Acetylation Reaction: Add the acetylation solution to the resin (approx. 10 mL per gram of resin).
-
Incubation: React for 30-60 minutes at room temperature. For automated synthesis, a 2-minute reaction at 65°C has also been shown to be effective.[2]
-
Washing: Thoroughly wash the resin with DMF (5x) and DCM (3x) to remove all excess reagents.
-
Verification (Optional but Recommended): Perform a Kaiser test. A negative result (yellow beads) confirms the complete absence of free primary amines.
-
Drying: Dry the resin under vacuum before proceeding to cleavage.
Protocol 2: Small-Scale Trial Cleavage for Stability Assessment
Use this protocol to optimize cleavage time and minimize degradation of sensitive N-acetylated peptides.
-
Resin Aliquot: Place a small amount of dried peptide-resin (e.g., 20 mg) into a 1.5 mL microcentrifuge tube.
-
Cleavage Cocktail Addition: Add your chosen cleavage cocktail (e.g., 200 µL of Reagent B) to the resin.
-
Time Points: Prepare several identical tubes. Incubate them at room temperature and stop the reaction at different time points (e.g., 30 min, 1 hr, 2 hr, 4 hr).
-
Peptide Precipitation: For each time point, filter the TFA solution away from the resin into a new tube containing 1 mL of cold diethyl ether. A precipitate should form.
-
Isolation: Centrifuge the tube to pellet the peptide, decant the ether, and wash the pellet once more with cold ether.
-
Analysis: Allow the residual ether to evaporate. Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by UPLC-MS.[16]
-
Evaluation: Compare the chromatograms. Determine the shortest time required to achieve complete removal of side-chain protecting groups (indicated by the disappearance of protected peptide peaks) while maximizing the peak area of the desired N-acetylated product and minimizing byproducts.
Protocol 3: UPLC-MS Analysis for Acetylation Integrity
-
Sample Preparation: Dissolve the crude or purified peptide in an appropriate solvent (e.g., water/acetonitrile with 0.1% formic acid or TFA).
-
Instrumentation: Use a high-resolution system like UPLC-MS.[16]
-
Mass Detection: The N-acetyl group adds 42.0106 Da (C₂H₂O) to the mass of the non-acetylated peptide.
-
Data Analysis:
-
Extract the ion chromatograms for the expected mass of the N-acetylated peptide ([M+H]⁺).
-
Also, extract the ion chromatogram for the mass of the non-acetylated peptide. The presence of this peak indicates incomplete acetylation or degradation.
-
For peptides with N-terminal Ser/Thr, the N-acetylated and O-acetylated isomers will have the exact same mass but may have different retention times on the UPLC.
-
For peptides prone to deletion, search for the mass corresponding to the peptide minus the N-terminal acetylated residue.
-
References
-
Title: Alcoholytic deblocking of N-terminally acetylated peptides and proteins for sequence analysis Source: PubMed URL: [Link]
-
Title: Side reactions in peptide synthesis: An overview Source: Bibliomed URL: [Link]
-
Title: Dramatically enhanced N→O acyl migration during the trifluoroacetic acid-based deprotection step in solid phase peptide synthesis Source: ResearchGate URL: [Link]
-
Title: Removal of N-acetyl groups from blocked peptides with acylpeptide hydrolase. Stabilization of the enzyme and its application to protein sequencing Source: PubMed URL: [Link]
-
Title: A highly efficient in situ N-acetylation approach for solid phase synthesis Source: Royal Society of Chemistry URL: [Link]
-
Title: Positional Proteomics at the N-Terminus as a Means of Proteome Simplification Source: Springer Link URL: [Link]
-
Title: A highly efficient in situ N-acetylation approach for solid phase synthesis Source: Royal Society of Chemistry URL: [Link]
-
Title: Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality Source: PMC - NIH URL: [Link]
-
Title: A highly efficient in situ N-acetylation approach for solid phase synthesis Source: ResearchGate URL: [Link]
-
Title: N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents Source: PMC - NIH URL: [Link]
-
Title: Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine Source: CABI Digital Library URL: [Link]
-
Title: A highly efficient in situ N-acetylation approach for solid phase synthesis. Source: Semantic Scholar URL: [Link]
-
Title: Selective acylation of primary amines in peptides and proteins Source: University of Groningen Research Portal URL: [Link]
-
Title: Aggregation, Racemization and Side Reactions in Peptide Synthesis Source: AAPPTEC URL: [Link]
-
Title: Nα Selective Acetylation of Peptides Source: PMC - NIH URL: [Link]
-
Title: Selective N-terminal acylation of peptides and proteins with a Gly-His tag sequence Source: NIH URL: [Link]
-
Title: Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis Source: ResearchGate URL: [Link]
-
Title: (PDF) Side reactions in peptide synthesis: An overview Source: ResearchGate URL: [Link]
-
Title: Peptides containing cysteine: the role of scavengers in cleavage cocktail Source: Biotage URL: [Link]
-
Title: Lability of N-alkylated peptides towards TFA cleavage Source: PubMed URL: [Link]
-
Title: Cleavage Cocktails; Reagent B Source: Aapptec Peptides URL: [Link]
-
Title: Cleavage Cocktail Selection Source: CDN URL: [Link]
-
Title: Automated N-terminal Acetylation Source: CEM Corporation URL: [Link]
-
Title: Automated N-Terminal Acetylation Source: CEM Corporation URL: [Link]
-
Title: Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis Source: PNAS URL: [Link]
Sources
- 1. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interanalyt.ru [interanalyt.ru]
- 3. cem.de [cem.de]
- 4. Lability of N-alkylated peptides towards TFA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alcoholytic deblocking of N-terminally acetylated peptides and proteins for sequence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A highly efficient in situ N-acetylation approach for solid phase synthesis | Prof. Assaf Friedler's Lab [friedlerlab.huji.ac.il]
- 10. A highly efficient in situ N-acetylation approach for solid phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. biotage.com [biotage.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 15. peptide.com [peptide.com]
- 16. biosynth.com [biosynth.com]
Technical Support Center: Chiral Resolution of Racemic 2-Acetylamino-3-cyclopropylpropionic Acid
Welcome to the technical support center for the chiral resolution of racemic 2-Acetylamino-3-cyclopropylpropionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The aim is to equip you with the knowledge to overcome common experimental hurdles and optimize your resolution strategies, ensuring the highest scientific integrity and success in your work.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues you might encounter during the chiral resolution of 2-Acetylamino-3-cyclopropylpropionic acid, offering potential causes and actionable solutions.
Issue 1: Low or No Enantioselectivity in Enzymatic Resolution
Question: My enzymatic resolution is showing low or no enantioselectivity. What are the potential causes and how can I improve it?
Answer:
Low enantioselectivity is a frequent challenge in enzymatic kinetic resolutions.[1] This issue can stem from several factors, each requiring a systematic approach to diagnose and resolve.
Potential Causes & Step-by-Step Solutions:
-
Inherent Enzyme Specificity: The chosen enzyme may naturally have low selectivity for 2-Acetylamino-3-cyclopropylpropionic acid.
-
Solution: Screen a diverse panel of enzymes, such as various lipases, esterases, and proteases. Enzyme screening kits are commercially available and can streamline this process.[2] It is often possible to find enzymes that exhibit complementary enantioselectivity, allowing for the isolation of either enantiomer.[2]
-
-
Suboptimal Reaction Conditions: The enzyme's performance is highly dependent on its environment.
-
Solution: Systematically optimize key reaction parameters:
-
pH: The ionization state of both the enzyme's active site residues and the substrate is critical. Perform the resolution across a range of pH values to find the optimum.
-
Temperature: Enzyme activity and stability are temperature-dependent. A temperature screen can identify the point at which selectivity is maximized without significant enzyme denaturation.
-
Solvent: The choice of organic solvent (or aqueous buffer) can significantly influence enzyme conformation and, therefore, enantioselectivity. Screen a variety of solvents with different polarities.
-
-
-
Low Conversion Rate: In kinetic resolutions, the enantiomeric excess (ee) of both the product and the remaining substrate is a function of conversion.[3]
-
Solution: Monitor the reaction over time to establish a time-course profile. Low ee may be observed at very high conversions as the less-favored enantiomer begins to react. Aim for a conversion that provides the best balance of yield and enantiomeric excess for your target enantiomer. For high ee of the product, lower conversion is often better, while high ee of the unreacted starting material requires higher conversion.[3]
-
-
Enzyme Inhibition: The substrate or product may be inhibiting the enzyme, leading to a stall in the reaction and poor selectivity.
-
Solution: Run the reaction at different substrate concentrations to check for substrate inhibition. If product inhibition is suspected, consider in-situ product removal techniques.
-
Issue 2: Poor Peak Shape and Resolution in Chiral HPLC
Question: I'm experiencing poor peak shape (e.g., tailing, fronting) and inadequate separation of enantiomers on my chiral HPLC column. What should I investigate?
Answer:
Achieving good resolution in chiral HPLC depends on a multitude of factors, from the column chemistry to the mobile phase composition.[4]
Potential Causes & Step-by-Step Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The selectivity of a chiral column is highly specific to the analyte.[5]
-
Solution: If you are not achieving separation, the primary reason may be the choice of CSP. It is often impossible to predict which column will work best.[6] Therefore, screening a panel of chiral columns with different selectors (e.g., polysaccharide-based like cellulose or amylose, macrocyclic antibiotics, or protein-based) is recommended.[6][7]
-
-
Mobile Phase Composition: The mobile phase plays a critical role in the interaction between the analyte and the CSP.
-
Solution:
-
Solvent Strength: Adjust the ratio of your organic modifier (e.g., isopropanol, ethanol in a normal-phase system, or acetonitrile, methanol in a reversed-phase system) to optimize retention times and resolution.
-
Additives/Modifiers: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid, formic acid, diethylamine) can significantly improve peak shape and selectivity for ionizable compounds like amino acids.[5][6] Be aware of "memory effects" where additives can persist on the column and affect subsequent analyses.[5]
-
-
-
Column Contamination and Degradation: Over time, columns can become contaminated or the stationary phase can degrade.
-
Solution:
-
Flushing: Vigorously flush the column with a strong, compatible solvent as recommended by the manufacturer.[4] For immobilized columns, stronger solvents like THF or DMF can sometimes be used.[4]
-
Sample Preparation: Ensure your samples are fully dissolved and filtered before injection to prevent precipitation on the column frit, which can cause high backpressure and distorted peaks.[4]
-
-
-
Operating Parameters:
-
Solution:
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase run time.
-
Temperature: Column temperature can affect the thermodynamics of the chiral recognition process. Experiment with different temperatures to see if resolution improves.
-
-
Frequently Asked Questions (FAQs)
Enzymatic Resolution
Q1: What is a kinetic resolution and why is the theoretical maximum yield 50% for one enantiomer?
A1: A kinetic resolution is a method for separating enantiomers based on the difference in their reaction rates with a chiral catalyst or reagent.[8] In an enzymatic kinetic resolution, the enzyme reacts preferentially with one enantiomer (the "fast-reacting" one) over the other. Since the two enantiomers of the starting material do not interconvert under the reaction conditions, once the fast-reacting enantiomer is consumed, the reaction stops. This means that at 100% conversion of the fast-reacting enantiomer, you are left with a 50% yield of the product and 50% of the unreacted, slow-reacting enantiomer.[8]
Q2: How can I overcome the 50% yield limitation of a kinetic resolution?
A2: To exceed the 50% yield barrier, a dynamic kinetic resolution (DKR) is required.[8] In a DKR, the starting material enantiomers are able to racemize (interconvert) under the reaction conditions. This allows the slow-reacting enantiomer to continuously convert into the fast-reacting enantiomer, which is then consumed by the enzyme. In theory, a DKR can achieve a 100% yield of a single enantiomer product.[8] This requires a compatible racemization catalyst that does not negatively impact the enzyme's activity or stability.[8]
Q3: What is the significance of the enantiomeric ratio (E-value) in enzymatic resolutions?
A3: The enantiomeric ratio, or E-value, is a measure of the enzyme's selectivity. It is the ratio of the specificity constants for the two enantiomers. A higher E-value indicates greater selectivity and a more effective resolution. An E-value greater than 50 is generally considered necessary to obtain a product with high enantiomeric purity in a useful yield.[2]
Chiral Chromatography
Q4: What are the main types of chiral stationary phases (CSPs) used for separating amino acid derivatives?
A4: For amino acid derivatives like 2-Acetylamino-3-cyclopropylpropionic acid, several types of CSPs are commonly used:
-
Polysaccharide-based CSPs: These are very popular and include columns with cellulose or amylose derivatives coated or immobilized on a silica support.[6] They offer broad applicability.
-
Macrocyclic Antibiotic CSPs (Chirobiotic): Columns based on molecules like vancomycin or teicoplanin are effective for separating amino acids due to their multiple chiral centers and functional groups that can engage in various interactions.[9]
-
Ligand-Exchange CSPs: These columns have a chiral ligand, often an amino acid, complexed with a metal ion (like copper) on the stationary phase. Separation occurs through the formation of transient diastereomeric metal complexes with the analyte enantiomers.
-
Protein-based CSPs: These use a protein (e.g., bovine serum albumin) bonded to the silica, which mimics biological chiral recognition.
Q5: Should I use normal-phase or reversed-phase chromatography for my chiral separation?
A5: The choice depends on the specific column and analyte. Polysaccharide-based columns are often used in normal-phase mode (e.g., heptane/ethanol or heptane/isopropanol gradients).[6] However, many modern immobilized polysaccharide columns and Chirobiotic columns are compatible with reversed-phase conditions (e.g., water/acetonitrile or water/methanol), which can be advantageous for MS compatibility.[7][9] The best approach is to consult the column manufacturer's guidelines and screen both modes if necessary.
Q6: Can I use mass spectrometry (MS) with chiral chromatography?
A6: Yes, coupling chiral HPLC to an MS detector is a powerful technique, especially for complex samples.[7] However, it requires the use of volatile mobile phase additives (e.g., formic acid, ammonium acetate) instead of non-volatile buffers (e.g., phosphate). This can sometimes compromise the chromatographic resolution, so method development must balance the needs of both the separation and the detection.[9]
Experimental Protocols
Protocol 1: General Screening for Enzymatic Kinetic Resolution
This protocol outlines a general procedure for screening different lipases for the kinetic resolution of racemic 2-Acetylamino-3-cyclopropylpropionic acid methyl ester.
-
Substrate Preparation: Synthesize the methyl ester of racemic 2-Acetylamino-3-cyclopropylpropionic acid.
-
Enzyme Screening Setup:
-
In separate vials, place 10 mg of the racemic methyl ester.
-
Add 1 mL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0).
-
Add 1 mL of an organic co-solvent (e.g., toluene or MTBE) if desired to improve solubility.
-
To each vial, add 5-10 mg of a different lipase (e.g., Lipase B from Candida antarctica, Lipase from Candida rugosa, Lipase from Pseudomonas cepacia).
-
-
Reaction:
-
Seal the vials and shake them at a controlled temperature (e.g., 30°C) for 24 hours.
-
-
Work-up and Analysis:
-
Quench the reaction by adding a small amount of acid (e.g., 1 M HCl) to lower the pH.
-
Extract the contents with an organic solvent (e.g., ethyl acetate).
-
Analyze the organic extract by chiral HPLC to determine the enantiomeric excess of the remaining starting material (ester) and the product (acid).
-
Protocol 2: Chiral HPLC Method Development
This protocol provides a starting point for developing a chiral HPLC method to analyze the enantiomers of 2-Acetylamino-3-cyclopropylpropionic acid.
-
Column Selection: Start with a polysaccharide-based column, such as one with a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase.
-
Mobile Phase Screening (Normal Phase):
-
Mobile Phase A: Hexane/Isopropanol (90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Hexane/Isopropanol (80:20 v/v) with 0.1% TFA.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Optimization:
-
Inject a standard of the racemic acid.
-
If no separation is observed, try a different column.
-
If partial separation is seen, adjust the isopropanol percentage to optimize the resolution and retention times.
-
Consider screening other alcohols (e.g., ethanol) as the modifier.
-
Data & Workflow Visualization
Table 1: Troubleshooting Summary for Low Enantioselectivity
| Potential Cause | Diagnostic Check | Primary Solution | Secondary Actions |
| Poor Enzyme Choice | Screen multiple enzymes | Identify an enzyme with a high E-value | Consider substrate modification or enzyme immobilization |
| Suboptimal pH | Run reaction at various pH levels | Use the optimal pH buffer | Ensure pH remains stable during the reaction |
| Incorrect Temperature | Perform a temperature gradient study | Operate at the temperature of highest selectivity | Balance selectivity with enzyme stability and reaction rate |
| Low Conversion | Monitor reaction progress over time | Stop the reaction at ~50% conversion | Optimize enzyme/substrate loading to control the reaction rate |
Diagram 1: Enzymatic Kinetic Resolution Workflow
Caption: Workflow for enzymatic kinetic resolution of 2-Acetylamino-3-cyclopropylpropionic acid ester.
Diagram 2: Troubleshooting Logic for Chiral HPLC
Caption: Decision tree for troubleshooting common chiral HPLC separation issues.
References
- Chiral Column Performance: Efficiency & Resolution. (2021). Daicel Chiral Technologies.
- Technical Support Center: Enhancing Enantioselectivity in Enzym
- Chiral Separation of Amino Acids. (2023). Reddit r/chemistry.
- Practical Considerations in Kinetic Resolution Reactions. STEM - Unipd.
- Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. (2021). Organic & Biomolecular Chemistry (RSC Publishing).
- Trouble with chiral separations. (2020).
- Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. (2025). WuXi AppTec.
- Amino Acid and Peptide Chiral Separ
- Technical Support Center: Enhancing Enantiomeric Excess through Kinetic Resolution. (2025). BenchChem.
- Chiral resolution. Wikipedia.
- Recent Progress and Developments in Chemoenzymatic and Biocatalytic Dynamic Kinetic Resolution. (2022).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chiraltech.com [chiraltech.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. reddit.com [reddit.com]
- 7. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Coupling Conditions for Cyclopropyl Amino Acids in SPPS
Welcome to the technical support center for optimizing the incorporation of cyclopropyl amino acids (c3Aas) into peptides via Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by these sterically demanding building blocks. Here, we will dissect common experimental hurdles, explain the underlying chemical principles, and provide field-proven troubleshooting strategies and protocols to enhance your synthetic success.
Section 1: Troubleshooting Guide
Issue 1: Low or Incomplete Coupling Efficiency
Q: I am observing a significant amount of unreacted amine on my resin after coupling a cyclopropyl amino acid, as indicated by a strong positive Kaiser test. What is causing this and how can I improve my coupling yield?
A: The primary cause of low coupling efficiency with cyclopropyl amino acids is steric hindrance. The rigid, three-membered ring structure of the cyclopropyl group physically obstructs the approach of the activated carboxyl group to the resin-bound amine, slowing down the rate of peptide bond formation. Standard coupling conditions are often insufficient to drive this reaction to completion.
Causality and Mechanistic Insights
The steric bulk of the cyclopropyl moiety, particularly when substituted, increases the activation energy of the coupling reaction. This necessitates the use of more potent activation methods and optimized reaction conditions to achieve satisfactory yields. Inadequate activation or suboptimal reaction parameters will result in a significant population of unreacted N-terminal amines on the growing peptide chain.
Troubleshooting Workflow & Protocols
To address low coupling efficiency, a multi-faceted approach focusing on the choice of coupling reagent, reaction time, and temperature is recommended.
Standard carbodiimide reagents like DCC and DIC are often not potent enough for sterically demanding couplings.[1] Switching to a more powerful in-situ activating reagent is the first line of defense.
-
Reagent Selection: Employ aminium/uronium salts such as HATU , HCTU , or phosphonium salts like PyBOP .[1] These reagents form highly reactive O-acylisourea or activated ester intermediates that can overcome the steric barrier more effectively.
-
Pre-activation: In a separate vessel, pre-activate the Fmoc-cyclopropyl amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (8 equivalents) in N-Methyl-2-pyrrolidone (NMP). Allow this pre-activation to proceed for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction Time: Allow the coupling reaction to proceed for a minimum of 2 hours. Monitor the reaction progress using a qualitative test like the Kaiser test.
-
Double Coupling: If the Kaiser test is still positive, wash the resin thoroughly with NMP and repeat the coupling step with a fresh solution of activated amino acid.[1]
Steric hindrance significantly slows down the reaction rate.[1]
-
Extended Coupling Time: Increase the coupling reaction time from the standard 1-2 hours to 4-12 hours, or even overnight.[1]
-
Elevated Temperature: Gentle heating (35-40°C) can help overcome the activation energy barrier. However, this should be done with caution as elevated temperatures can increase the risk of racemization.[1]
-
Microwave-Assisted SPPS (MA-SPPS): If available, utilize a microwave peptide synthesizer. Microwave energy can efficiently drive difficult couplings to completion in a much shorter timeframe while minimizing racemization.[1]
Data Summary: Coupling Reagent Effectiveness
| Coupling Reagent Class | Example(s) | Reactivity Level | Notes |
| Carbodiimides | DIC, DCC | Low-Moderate | Often insufficient for c3Aas. Best used with additives like Oxyma. |
| Uronium/Aminium Salts | HATU, HCTU | High | Highly effective for hindered couplings. HATU is generally considered one of the most potent.[2] |
| Phosphonium Salts | PyBOP, PyAOP | High | Also very effective. Byproducts are generally less problematic than those from uronium salts.[1] |
Troubleshooting Flowchart
Caption: Simplified mechanism of racemization via oxazolone formation.
Section 2: Best Practices and FAQs
Best Practices for Coupling Cyclopropyl Amino Acids
| Parameter | Recommendation | Rationale |
| Resin Choice | Use a low-loading resin (0.1-0.3 mmol/g). | Reduces steric hindrance between growing peptide chains, facilitating better access for the bulky amino acid. [3] |
| Solvent | NMP is preferred over DMF. | NMP has superior solvating properties, which can help to disrupt peptide aggregation and improve reaction kinetics. [1] |
| Deprotection | Ensure complete Fmoc removal. | Incomplete deprotection will lead to deletion sequences. Use standard 20% piperidine in DMF. [4][5] |
| Monitoring | Use the Kaiser test after each coupling. | Provides a qualitative assessment of free amines and the need for a second coupling. |
| Washing | Perform extensive washes between steps. | Thorough washing with the reaction solvent (e.g., NMP) is crucial to remove excess reagents and byproducts. [6] |
Frequently Asked Questions (FAQs)
Q1: Can I use standard Boc-chemistry for the synthesis of peptides containing cyclopropyl amino acids? A: Yes, Boc-based SPPS is a viable alternative. The principles of using potent coupling reagents and optimized conditions still apply. However, the final cleavage with harsh acids like HF should be performed with caution to avoid potential cyclopropyl ring opening.
Q2: Are there specific side-chain protecting groups that are recommended for cyclopropyl amino acids? A: The choice of side-chain protection depends on the functionality present on the cyclopropyl amino acid itself. Standard acid-labile protecting groups used in Fmoc-SPPS are generally compatible. [4] Q3: Is it possible to incorporate cyclopropyl amino acids in a peptide sequence using fragment condensation? A: While possible, fragment condensation involving a C-terminal cyclopropyl amino acid can be challenging due to the high risk of racemization at the activated C-terminus. It is generally recommended to incorporate c3Aas via stepwise synthesis.
Q4: What is the impact of cyclopropyl amino acids on the secondary structure of a peptide? A: Cyclopropyl amino acids act as conformational constraints, inducing specific turns or helical structures in the peptide backbone. This property is often exploited in medicinal chemistry to design peptides with enhanced biological activity and stability. [7]
References
-
Novabiochem® - Merck Millipore. Merck Millipore. [Link]
- The synthesis of cyclopropane amino acids and peptides.
- The synthesis of cyclopropane amino acids and peptides.
-
Synthesis of Chiral Alkenyl Cyclopropane Amino Acids for Incorporation into Stapled Peptides. PubMed. [Link]
-
A New Oxyma Derivative for Non-racemizable Amide-forming Reactions in Water. National Institutes of Health (NIH). [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers. [Link]
-
Spps and side reactions in peptide synthesis. Slideshare. [Link]
-
Three-component Synthesis of Alpha,beta-Cyclopropyl-Gamma-Amino Acids. PubMed. [Link]
-
A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. National Institutes of Health (NIH). [Link]
-
Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
SPPS Tips For Success Handout. Mesa Labs. [Link]
-
A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. ACS Publications. [Link]
-
SPPS Reagents Explained: A Complete Guide. CEM Corporation - YouTube. [Link]
-
Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]
-
Side reactions in peptide synthesis: An overview. Bibliomed. [Link]
-
Efficient peptide coupling involving sterically hindered amino acids. PubMed. [Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. MDPI. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Solid Phase Peptide Synthesis Help. Reddit. [Link]
-
A Practical Guide to Solid Phase Peptide Synthesis (SPPS). CSBio. [Link]
-
Side reactions in peptide synthesis: An overview. ResearchGate. [Link]
-
Side reactions in the SPPS of Cys-containing peptides. PubMed. [Link]
-
What to do when your peptide synthesis fails? Biotage. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Solid-Phase Synthesis of Cyclic Peptides (SPPS Guide) - Creative Peptides [creative-peptides.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bachem.com [bachem.com]
- 7. Synthesis of Chiral Alkenyl Cyclopropane Amino Acids for Incorporation into Stapled Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Solubility of N-acetylated Amino Acids
Welcome to our dedicated technical support center for resolving solubility challenges with N-acetylated (NA) amino acids. As a laboratory professional, you understand that achieving complete and rapid dissolution of these compounds is critical for experimental success, whether in cell culture, drug formulation, or biochemical assays. This guide is structured to provide you with not just procedural steps, but the underlying scientific rationale to empower your decision-making process.
Frequently Asked Questions (FAQs)
Here, we address the most common questions our team receives regarding the solubility of N-acetylated amino acids.
Q1: Why is my N-acetylated amino acid not dissolving in water, even though the parent amino acid is water-soluble?
A1: The addition of an acetyl group to the amino terminus of an amino acid significantly alters its physicochemical properties. Here's the breakdown of why this can lead to decreased aqueous solubility:
-
Loss of Zwitterionic Character: Amino acids in solution at neutral pH are typically zwitterions, possessing both a positive charge on the amino group (NH3+) and a negative charge on the carboxyl group (COO-). This dual charge enhances their interaction with polar water molecules. N-acetylation neutralizes the positive charge on the amino group, diminishing the compound's overall polarity and its ability to form strong hydrogen bonds with water.
-
Increased Hydrophobicity: The acetyl group (CH3CO-) itself adds a nonpolar, hydrophobic character to the molecule. For amino acids with already hydrophobic side chains (e.g., tryptophan, tyrosine), this effect is magnified, often leading to a significant drop in aqueous solubility.[1][2][3]
Q2: I'm trying to dissolve N-acetylcysteine (NAC) for a cell culture experiment, and it's forming an acidic solution. Is this normal and how should I handle it?
A2: Yes, this is a well-documented characteristic of N-acetylcysteine. The carboxylic acid group of NAC is a stronger acid than the acetylated amino group is a base, resulting in an acidic pH when dissolved in neutral water (typically pH 2.0-2.8 for a 1% solution).[4][5] For cell culture applications, it is critical to adjust the pH of your NAC stock solution to a physiological range (typically pH 7.2-7.4) before adding it to your culture medium. Failure to do so can induce cellular stress or toxicity due to the acidic shock.
You can adjust the pH by the dropwise addition of a sterile sodium hydroxide (NaOH) solution (e.g., 1 M) while monitoring the pH with a calibrated meter.[5][6]
Q3: My N-acetyl-DL-tryptophan is only slightly soluble in water. What are my options for preparing a stock solution?
A3: N-acetyl-DL-tryptophan's bulky, hydrophobic indole side chain makes it poorly soluble in water.[7][8] Here are several effective strategies:
-
pH Adjustment: The compound's solubility dramatically increases in alkaline conditions. It readily dissolves in dilute solutions of alkali hydroxides, such as NaOH or KOH, due to the deprotonation of the carboxylic acid group, forming a more soluble salt.[7][8]
-
Organic Co-solvents: N-acetyl-DL-tryptophan is very soluble in ethanol.[7][8] It also shows good solubility in dimethylformamide (DMF) at approximately 20 mg/mL and dimethyl sulfoxide (DMSO) at around 15 mg/mL.[9] When using organic solvents for biological applications, it is crucial to ensure the final concentration in your assay is below the toxicity threshold for your system.
-
Specialized Solvent Systems: For in vivo studies, a common formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[10]
Q4: Can I use heat or sonication to help dissolve my N-acetylated amino acid?
A4: Yes, in many cases, gentle heating and sonication can be effective aids for dissolution. For instance, dissolving N-acetylcysteine in water to concentrations up to 100 mg/mL can be facilitated by heating in a 37°C water bath or by using a sonicating bath.[5][11]
Caution: Always exercise caution with heat, as some N-acetylated amino acids may be susceptible to degradation at elevated temperatures. Gentle warming is generally advisable. Sonication is also a good option as it provides energy to break the crystal lattice without excessive heating.[10]
Troubleshooting Workflow
When faced with a poorly soluble N-acetylated amino acid, follow this systematic approach to find the optimal dissolution strategy.
Caption: Systematic workflow for troubleshooting solubility.
Quantitative Solubility Data
The following table summarizes solubility data for several common N-acetylated amino acids in various solvents. This data is compiled from multiple sources and should be used as a guideline.[4][5][9][11][12][13][14][15]
| N-Acetylated Amino Acid | Solvent | Approximate Solubility | Notes |
| N-Acetylcysteine (NAC) | Water | Up to 100 mg/mL | Heating or sonication may be required.[5][11] Solution will be acidic.[4] |
| PBS (pH 7.4) | ~30 mg/mL | Ideal for direct use in cell culture.[5] | |
| DMSO | ~33-50 mg/mL | Use fresh, anhydrous DMSO.[5] | |
| Ethanol | ~33-50 mg/mL | Ensure final concentration is non-toxic.[5] | |
| N-Acetyl-DL-Tryptophan | Water | Slightly soluble | |
| Ethanol (96%) | Very soluble | [7] | |
| Dilute Alkali (e.g., 1N NaOH) | Soluble | [8][16] | |
| DMF | 20 mg/mL | [9] | |
| DMSO | 15 mg/mL | [9] | |
| N-Acetyl-L-Glutamic Acid | Water | ~36 g/L (36 mg/mL) | [12][13] |
| DMSO | ≥ 60 mg/mL | [14] |
Detailed Experimental Protocols
Protocol 1: Preparation of a pH-Adjusted 1 M N-Acetylcysteine (NAC) Aqueous Stock Solution
This protocol details the preparation of a high-concentration, sterile, pH-neutral stock solution of NAC suitable for cell culture applications.[5]
Materials:
-
N-Acetylcysteine (NAC) powder
-
Sterile, high-purity water (e.g., Milli-Q or WFI)
-
Sterile 15 mL or 50 mL conical tubes
-
Sterile 1 M Sodium Hydroxide (NaOH)
-
Calibrated pH meter
-
Sterile 0.22 µm syringe filters
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Weigh NAC: Accurately weigh 1.632 g of NAC powder and transfer it to a sterile 15 mL conical tube.
-
Add Solvent: Add 8 mL of sterile water to the tube.
-
Dissolve: Vortex or sonicate the solution until the NAC is fully dissolved. Gentle warming in a 37°C water bath can aid this process.
-
Adjust pH: The initial solution will be highly acidic. Slowly add 1 M NaOH dropwise while constantly monitoring the pH. Mix thoroughly between additions. Continue until the pH is stabilized at 7.4.
-
Final Volume: Once the pH is stable, bring the final volume to 10 mL with sterile water.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot and Store: Dispense the sterile stock solution into smaller, single-use aliquots. Store at -20°C for up to one month.
Caption: Step-by-step workflow for preparing a pH-adjusted NAC stock solution.
Protocol 2: Solubilization of N-Acetyl-DL-Tryptophan using an Organic Co-solvent
This protocol is for preparing a stock solution of a hydrophobic N-acetylated amino acid for assays that can tolerate a low percentage of an organic solvent.
Materials:
-
N-Acetyl-DL-Tryptophan powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Determine Target Concentration: Based on the solubility data (approx. 15 mg/mL in DMSO), decide on your desired stock concentration. For this example, we will prepare a 10 mg/mL stock.
-
Weigh Compound: Accurately weigh 10 mg of N-Acetyl-DL-Tryptophan and place it in a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve: Vortex the solution vigorously until all the solid material is completely dissolved. If necessary, brief sonication can be applied.
-
Storage: Store the stock solution in tightly sealed vials at -20°C, protected from light and moisture.
Important Consideration: When adding this stock solution to an aqueous buffer or medium, add it dropwise while vortexing the aqueous solution to prevent precipitation. Ensure the final DMSO concentration remains low (typically <1%, but verify the tolerance of your specific assay).
References
-
Hirano, A., Wada, M., Sato, T. K., & Kameda, T. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607–615. Available from: [Link]
-
Spiber Inc. (n.d.). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. Available from: [Link]
-
Wikipedia. (n.d.). N-Acetylglutamic acid. Available from: [Link]
-
ResearchGate. (2017). Does anyone know how to make stock solution of N acetyl sistein (NAC) to use in culture cells?. Available from: [Link]
-
Hirano, A., Wada, M., & Kameda, T. (2024). N-acetyl amino acid amide solubility in aqueous 1,6-hexanediol solutions: Insights into the protein droplet deformation mechanism. International Journal of Biological Macromolecules, 261(Pt 1), 129724. Available from: [Link]
-
CD Formulation. (n.d.). N-Acetyl-L-Glutamic acid. Available from: [Link]
-
ResearchGate. (2021). How will you prepare the N-acetylcysteine (NAC) concentration?. Available from: [Link]
-
ResearchGate. (n.d.). What is the best solvent for N-acetylcysteine (NAC)?. Available from: [Link]
-
ResearchGate. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization | Request PDF. Available from: [Link]
-
FooDB. (2011). Showing Compound N-Acetylglutamic acid (FDB022447). Available from: [Link]
-
Wikipedia. (n.d.). Acetylcysteine. Available from: [Link]
-
ResearchGate. (2024). N-acetyl amino acid amide solubility in aqueous 1,6-hexanediol solutions: Insights into the protein droplet deformation mechanism | Request PDF. Available from: [Link]
-
Jesus, A. R., et al. (2019). Enhancement of Water Solubility of Poorly Water-Soluble Drugs by New Biocompatible N-acetyl Amino Acid N-alkyl Cholinium-Based Ionic Liquids. European Journal of Pharmaceutics and Biopharmaceutics, 138, 77-86. Available from: [Link]
-
ResearchGate. (n.d.). Enhancement of water solubility of poorly water-soluble drugs by new biocompatible N-acetyl amino acid N-alkyl cholinium-based ionic liquids | Request PDF. Available from: [Link]
Sources
- 1. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spiber.inc | Official Website [spiber.inc]
- 3. How do acetylated amino acids influence the solubility of proteins? - Blog [grandhoyo-aminoacid-en.com]
- 4. Acetylcysteine - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. N-Acetyl-DL-tryptophan | 87-32-1 [chemicalbook.com]
- 8. N-Acetyl-DL-Tryptophan (Ph. Eur, BP) low endotoxin, IPEC grade [itwreagents.com]
- 9. caymanchem.com [caymanchem.com]
- 10. N-Acetyl-L-tryptophan | Neurokinin receptor | TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
- 12. N-Acetylglutamic acid - Wikipedia [en.wikipedia.org]
- 13. N-Acetyl-L-Glutamic acid - CD Formulation [formulationbio.com]
- 14. abmole.com [abmole.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
Technical Support Center: Preventing Racemization in Chiral Cyclopropyl Amino Acid Synthesis
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of chiral cyclopropyl amino acids. These conformationally constrained non-canonical amino acids are invaluable building blocks in modern drug discovery, often enhancing metabolic stability, receptor selectivity, and potency.[1] However, their stereochemical integrity is paramount to their function, and preventing racemization at the α-carbon is a critical, often challenging, aspect of their synthesis.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you maintain the enantiopurity of your materials throughout your synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a major concern for cyclopropyl amino acids?
A1: Racemization is the process by which an enantiomerically pure compound is converted into a mixture of equal parts of both enantiomers (a racemate), resulting in the loss of optical activity.[2] For drug development, this is a critical failure, as often only one enantiomer is biologically active while the other may be inactive or, in worst-case scenarios, cause harmful side effects.[2] The α-proton (the hydrogen on the carbon bearing the amino and carboxyl groups) of an amino acid is susceptible to removal under certain conditions, leading to a planar, achiral intermediate (an enolate or equivalent) which can be re-protonated from either face, scrambling the stereocenter.[2][3]
Q2: Which steps in a typical synthesis are most prone to racemization?
A2: Racemization can occur at any stage where the α-proton is made labile. Key high-risk steps include:
-
Peptide Coupling: Activation of the carboxylic acid for amide bond formation significantly increases the acidity of the α-proton.[4][5] Overly basic conditions or the use of certain coupling reagents can lead to substantial epimerization.[4][6]
-
Ester Hydrolysis: Saponification of methyl or ethyl esters using strong bases (e.g., NaOH, LiOH) at elevated temperatures is a classic cause of racemization.
-
Protecting Group Manipulations: Both the installation and removal of protecting groups can create conditions (acidic or basic) that promote racemization. For example, prolonged exposure to strong bases during Fmoc deprotection or harsh acidic conditions for Boc removal can compromise stereochemical purity.[7][8]
-
Chromatography: While less common, prolonged exposure to silica gel, which is weakly acidic, can sometimes cause racemization of sensitive substrates.
Q3: How do protecting groups influence the risk of racemization?
A3: The N-terminal protecting group plays a crucial role. Urethane-based protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) are known to suppress racemization.[8] The lone pair on the nitrogen atom participates in resonance with the urethane carbonyl, making it less available to stabilize the negative charge of the carbanion that would form upon deprotonation of the α-carbon. In contrast, simple acyl groups (like acetyl) can promote racemization through the formation of an oxazolone intermediate, which readily tautomerizes to an aromatic, achiral form.[7]
Troubleshooting Guide: Loss of Enantiomeric Excess (% ee)
This section addresses common problems encountered during synthesis and provides actionable solutions.
Problem 1: Significant drop in % ee after peptide coupling.
| Potential Cause | Recommended Solution & Scientific Rationale |
| Inappropriate Coupling Reagents | Solution: Use coupling reagents known to minimize racemization. Carbodiimides (like DIC) should always be used with additives such as Oxyma Pure or HOBt.[4] These additives form active esters that are less prone to racemization than the initial O-acylisourea intermediate. Phosphonium (PyBOP, HBTU) and ammonium (HATU) salts are generally effective, but their performance can be sequence-dependent.[4] |
| Excessive or Strong Base | Solution: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine instead of triethylamine (TEA).[4] TEA's smaller size and higher basicity can more readily deprotonate the α-carbon.[4] Ensure you are not using more than the stoichiometric amount of base required. |
| Elevated Temperature | Solution: Perform the coupling reaction at low temperatures (e.g., 0 °C to room temperature). Higher temperatures provide the activation energy needed to overcome the barrier to deprotonation and racemization. |
| Prolonged Reaction Time | Solution: Monitor the reaction closely by TLC or LC-MS and work up as soon as the starting material is consumed. Prolonged exposure of the activated amino acid to the reaction conditions increases the opportunity for racemization.[9][10] |
Problem 2: Racemization observed during ester hydrolysis.
| Potential Cause | Recommended Solution & Scientific Rationale |
| Harsh Saponification Conditions | Solution 1 (Mild Saponification): Use LiOH in a THF/water mixture at 0 °C. LiOH is often less aggressive than NaOH or KOH. Monitor carefully and quench as soon as the reaction is complete. Solution 2 (Alternative Esters): In the planning stage, use esters that can be cleaved under non-basic conditions. A tert-butyl ester can be removed with mild acid (e.g., 4M HCl in Dioxane or TFA), while a benzyl ester can be removed by hydrogenolysis (H₂, Pd/C), which is typically stereochemically benign.[6] |
| Substrate Sensitivity | Solution: If the substrate is particularly sensitive, consider an enzymatic hydrolysis approach. Enzymes like pig liver esterase or specific lipases can provide highly stereospecific hydrolysis under mild, neutral pH conditions. |
Problem 3: Loss of stereointegrity during N-terminal deprotection.
| Potential Cause | Recommended Solution & Scientific Rationale |
| Fmoc Deprotection Issues | Solution: While Fmoc is removed with a base (typically piperidine), the process is usually rapid and racemization is minimal for most amino acids. However, for sensitive cyclopropyl derivatives, reduce the piperidine concentration (e.g., from 20% to 10% in DMF) and ensure the deprotection time is kept to a minimum. |
| Harsh Acidic Boc Deprotection | Solution: Standard Boc deprotection with 20-50% TFA in DCM is generally safe.[7] If racemization is suspected, ensure the reaction is performed at a low temperature (0 °C) and for the shortest time necessary. Avoid heating or extended reaction times. |
Visualizing the Primary Racemization Pathway
The most common mechanism for racemization involves the formation of a planar enolate intermediate under basic conditions.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. m.youtube.com [m.youtube.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Interpreting Complex NMR Spectra of Cyclopropyl-Containing Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclopropyl-containing peptides. The unique structural and electronic properties of the cyclopropane ring introduce significant complexity into Nuclear Magnetic Resonance (NMR) spectra. This guide provides practical, in-depth solutions to common challenges, blending foundational theory with advanced experimental strategies to facilitate accurate spectral interpretation and structure elucidation.
Frequently Asked Questions (FAQs)
Q1: Why are the ¹H NMR spectra of my cyclopropyl peptides so complex and crowded?
The complexity arises from several factors inherent to the cyclopropyl moiety:
-
High Degree of Rigidity: The strained three-membered ring restricts bond rotation, locking protons into distinct chemical environments.
-
Diastereotopicity: When the peptide environment is chiral (which is almost always the case), the two protons on a methylene (CH₂) group of the cyclopropane ring become diastereotopic.[1][2] This means they are chemically non-equivalent and will have different chemical shifts, coupling to each other and to other nearby protons, which significantly increases the number of signals and the complexity of splitting patterns.[1][2]
-
Unusual Chemical Shifts: The ring current effect of the cyclopropane ring causes protons to be highly shielded, appearing in the upfield region of the spectrum (typically 0.2-1.5 ppm), often overlapping with other aliphatic signals from amino acid side chains.[3][4][5]
Q2: What are the typical ¹H and ¹³C chemical shift ranges for a cyclopropyl group in a peptide?
While the exact values are highly dependent on the local electronic environment and peptide conformation, general ranges can be established.
| Nucleus | Typical Chemical Shift (ppm) | Influencing Factors |
| ¹H | 0.20 - 1.50 ppm | Substituent electronegativity, ring strain, and anisotropic effects from nearby aromatic rings or carbonyl groups. Protons cis to electron-withdrawing groups are typically deshielded (shifted downfield) compared to trans protons. |
| ¹³C | -5.0 - 25.0 ppm | The carbons of the cyclopropane ring are highly shielded, often appearing at unusually low chemical shifts, sometimes even negative relative to TMS.[6] |
Table 1: Typical NMR chemical shift ranges for cyclopropyl groups.
Q3: How can I use coupling constants to determine the stereochemistry (cis/trans) of substituents on the cyclopropane ring?
The vicinal coupling constants (³JHH) across the cyclopropane ring are highly dependent on the dihedral angle between the coupled protons. This relationship allows for the determination of relative stereochemistry.
-
³J_cis (dihedral angle ≈ 0°): Typically larger, in the range of 7-12 Hz.[7][8][9]
-
³J_trans (dihedral angle ≈ 120°-150°): Typically smaller, in the range of 4-9 Hz.[7][8][9]
It's important to note that geminal couplings (²JHH) are also observed and are often negative, with a magnitude of approximately 4-6 Hz.[8][10][11] Accurate measurement of these couplings from a high-resolution 1D ¹H or a 2D DQF-COSY spectrum is crucial for stereochemical assignment.
Troubleshooting Guides
Problem 1: Severe Signal Overlap in the Upfield (0.5-2.5 ppm) Region
The unique chemical shifts of cyclopropyl protons often cause them to overlap with the β, γ, and δ protons of amino acid side chains like Val, Leu, Ile, and Pro, making assignment from a 1D spectrum nearly impossible.
Solution: A Multi-dimensional NMR Approach
A combination of 2D NMR experiments is required to resolve individual signals and establish connectivity.[12][13]
Experimental Protocol: Resolving Signal Overlap
-
Sample Preparation: Prepare the peptide sample at a concentration of at least 1 mM in a suitable deuterated solvent (e.g., D₂O, CD₃CN/H₂O, or DMSO-d₆).[14] Ensure the pH is stable and away from the isoelectric point to prevent aggregation.[15]
-
Acquire a 2D ¹H-¹H TOCSY Spectrum: This experiment reveals entire amino acid spin systems. A mixing time of 60-80 ms is typically sufficient to transfer magnetization throughout most amino acid side chains.[16] This will help group overlapping signals into their respective residues.
-
Acquire a 2D ¹H-¹³C HSQC Spectrum: This experiment correlates each proton with its directly attached carbon. Given the distinct ¹³C chemical shifts of the cyclopropyl ring (often < 20 ppm), this is an excellent method to unambiguously identify the C-H correlations belonging to the cyclopropyl moiety, separating them from other aliphatic signals.[17]
-
Data Analysis:
-
Use the TOCSY spectrum to identify the spin systems of standard amino acids.
-
Use the HSQC spectrum to locate the unique cross-peaks from the cyclopropyl protons in the upfield ¹H and ¹³C regions.
-
Combine this information. The signals in the crowded ¹H region that have HSQC cross-peaks to the characteristic upfield ¹³C signals belong to the cyclopropyl group.
-
Workflow: Resolving Signal Overlap
Caption: Workflow for resolving signal overlap using 2D NMR.
Problem 2: Assigning Diastereotopic Protons and Determining Local Stereochemistry
Even after identifying the cyclopropyl signals, assigning the specific diastereotopic geminal protons (e.g., H_A vs. H_B on a CH₂ group) and determining their orientation relative to other parts of the peptide is a significant challenge.
Solution: Combining Through-Bond and Through-Space Correlations
This requires a combination of experiments that measure J-couplings (through-bond) and Nuclear Overhauser Effects (NOEs) (through-space).[18]
Experimental Protocol: Stereochemical Assignment
-
Acquire a High-Resolution 2D DQF-COSY Spectrum: This experiment provides high-resolution cross-peaks that allow for the accurate measurement of ³J_cis and ³J_trans coupling constants, which are critical for determining the relative configuration of substituents on the ring.[18]
-
Acquire a 2D ROESY or NOESY Spectrum:
-
Choice of Experiment: The choice between NOESY and ROESY depends on the molecular weight (MW) of the peptide.[19] For small peptides (MW < 1000 Da), NOESY is often preferred.[20] For intermediate-sized molecules where the NOE may be close to zero, ROESY is the experiment of choice as the ROE is always positive.[19][20]
-
Mixing Time: Use a mixing time appropriate for your molecule's size (e.g., 150-400 ms for ROESY, 400-700 ms for NOESY for small to medium peptides).[16]
-
-
Data Analysis:
-
Identify through-space correlations (cross-peaks) between the cyclopropyl protons and nearby protons on the peptide backbone (e.g., α-protons, amide protons) or adjacent side chains.
-
For example, a strong ROE between a cyclopropyl proton and a specific backbone α-proton indicates they are close in space (< 5 Å).[18]
-
Build a 3D model based on these distance restraints. The combination of J-coupling information (defining ring stereochemistry) and NOE/ROE data (defining orientation relative to the peptide) allows for a complete structural assignment.
-
Logic: Using NOE/ROE for Stereochemical Assignment
Caption: Logic for using ROESY data to assign relative stereochemistry.
Problem 3: My assignments are ambiguous. How can I confirm them with higher confidence?
Ambiguity often arises from conformational averaging or insufficient experimental restraints. For high-confidence structures, especially for regulatory submissions or publication, further validation is necessary.
Solution: Computational Modeling and Isotopic Labeling
Integrating computational chemistry with experimental data provides a powerful method for structure validation and can help resolve ambiguities.[21][22][23]
Workflow: High-Confidence Structure Validation
-
Computational Prediction of NMR Parameters:
-
Generate a set of low-energy conformers of the peptide using molecular dynamics (MD) simulations.[22][23]
-
For each conformer, calculate the ¹H and ¹³C chemical shifts and J-coupling constants using Density Functional Theory (DFT).[21][24]
-
Compare the Boltzmann-averaged calculated parameters with the experimental data. A good match between the predicted and experimental spectra provides strong evidence for the proposed conformational ensemble.[25][26]
-
-
Isotopic Labeling (if required):
-
For particularly complex systems, synthesizing the peptide with ¹³C or ¹⁵N-labeled amino acids can be invaluable.[14]
-
This allows for heteronuclear experiments (e.g., ¹H-¹⁵N HSQC, 3D HNCA) that dramatically reduce spectral overlap and provide unambiguous assignment pathways for the peptide backbone.[14][17] This simplifies the process of anchoring the cyclopropyl group's position relative to the rest of the peptide.
-
References
- Kim, M., Lee, J. H., & Jeong, K. (2025). A computational protocol for 15N NMR parameter prediction in aqueous peptide ensembles using optimized DFT methods. Physical Chemistry Chemical Physics.
- Kim, M., Lee, J. H., & Jeong, K. (2025). A computational protocol for 15N NMR parameter prediction in aqueous peptide ensembles using optimized DFT methods. Physical Chemistry Chemical Physics.
- Kim, M., Lee, J. H., & Jeong, K. (2025). A computational protocol for 15N NMR parameter prediction in aqueous peptide ensembles using optimized DFT methods. PubMed.
- Kim, M., Lee, J. H., & Jeong, K. (2025). A computational protocol for 15N NMR parameter prediction in aqueous peptide ensembles using optimized DFT methods.
- Hutton, H. M., & Schaefer, T. (1963). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Unknown Source.
- Closs, G. L., & Coyle, J. J. (1963). CORRELATIONS OF PROTON COUPLING CONSTANTS IN THE CYCLOPROPANE RING WITH ELECTRONEGATIVITY: CONSIDERATION OF THE PROTON RESONANCE SPECTRUM OF CYCLOPROPYLLITHIUM.
- Unknown Author. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube.
- Ashenhurst, J. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry.
- Hutton, H. M., & Schaefer, T. (1963). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Science Publishing.
- Hutton, H. M., & Schaefer, T. (1963). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES.
- Sahoo, H., & Kumar, D. (2020). NMR in structural determination of proteins and peptides. NMIMS Pharmacy.
- Baranac-Stojanović, M., & Stojanović, M. (2013). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Unknown Source.
- Zerbe, O., & Bader, R. (n.d.). Peptide/Protein NMR. Unknown Source.
- Brown, D. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr. Doc Brown's Advanced Organic Chemistry Revision Notes.
- Smith, A. M., et al. (2018). Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory.
- Brown, D. (n.d.). 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane. Doc Brown's Advanced Organic Chemistry Revision Notes.
- Unknown Author. (n.d.). Indentifying Homotopic, Enantiotopic and Diastereotopic Protons. OpenOChem Learn.
- Decatur, J. (2018). NOESY and ROESY. Unknown Source.
- Unknown Author. (2023). Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry. eRepository @ Seton Hall.
- Unknown Author. (2016). How to differentiate diastereotopic protons by NMR in flexible groups? Chemistry Stack Exchange.
- Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. PubMed.
- Unknown Author. (n.d.). NMR-Based Peptide Structure Analysis.
- Baranac-Stojanović, M., & Stojanović, M. (2013). H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. AWS.
- Moser, A. (2009).
- Unknown Author. (2023). 2D NOESY, ROESY and TOCSY setup note:. Georgia Tech NMR Center.
- Unknown Author. (2020). Coupling Constant in Cyclopropanes and Alkenes. YouTube.
- Sgourakis, N. G., et al. (2015). Using solution-phase NMR spectroscopy to study the folding and supramolecular assembly of conformationally constrained β-sheet peptides. ChemRxiv.
- Wiberg, K. B., & Nist, B. J. (1962). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY.
- Mobli, M., & King, G. F. (2010). NMR-Based Peptide Structure Determination.
- Richardson, J. M., et al. (2018). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. PubMed.
- D'Andrea, L. D., et al. (2018). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed.
- Richardson, J. M., et al. (2018). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. RSC Publishing.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons | OpenOChem Learn [learn.openochem.org]
- 3. researchgate.net [researchgate.net]
- 4. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 15. chem.uzh.ch [chem.uzh.ch]
- 16. 2D NOESY, ROESY and TOCSY setup note: – Georgia Tech NMR Center [sites.gatech.edu]
- 17. youtube.com [youtube.com]
- 18. acdlabs.com [acdlabs.com]
- 19. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 20. chemrxiv.org [chemrxiv.org]
- 21. "Advances in Structure Elucidation of Small Molecules and Peptides by N" by Ryan D. Cohen [scholarship.shu.edu]
- 22. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 23. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A computational protocol for 15N NMR parameter prediction in aqueous peptide ensembles using optimized DFT methods - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 25. A computational protocol for 15 N NMR parameter prediction in aqueous peptide ensembles using optimized DFT methods - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP03354C [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
Technical Support Center: (R)-2-Acetylamino-3-cyclopropylpropionic Acid
Welcome to the technical support guide for (R)-2-Acetylamino-3-cyclopropylpropionic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for experimental work involving this compound. Given that specific, published degradation pathways for this molecule are not extensively documented, this guide synthesizes data from analogous structures and first principles of chemical and metabolic stability to provide robust, actionable advice.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most likely degradation pathways for (R)-2-Acetylamino-3-cyclopropylpropionic acid?
Based on its chemical structure, (R)-2-Acetylamino-3-cyclopropylpropionic acid has two primary points of metabolic or chemical vulnerability: the amide bond and the cyclopropyl ring.
-
Deacetylation (Amide Hydrolysis): The most probable degradation pathway, both under chemical (acidic or basic conditions) and enzymatic catalysis, is the hydrolysis of the N-acetyl group. This reaction would yield (R)-2-amino-3-cyclopropylpropionic acid and acetic acid. In a biological context, this is often mediated by amidase enzymes in the liver and other tissues.
-
Oxidative Metabolism of the Cyclopropyl Ring: The cyclopropyl group, while generally more stable than a simple alkyl chain, can be a substrate for oxidative metabolism, primarily by Cytochrome P450 (CYP) enzymes. This is a critical pathway for many drugs containing this moiety. The mechanism often involves the formation of a radical intermediate, leading to ring-opening and the formation of various reactive or more polar metabolites. This pathway is typically slower and less common than simple hydrolysis but is a key consideration in in vivo studies.
-
Conjugation: In metabolic systems, the carboxylic acid group is a potential site for Phase II conjugation reactions, such as glucuronidation (via UGT enzymes) or amino acid conjugation. This is technically a metabolic transformation rather than degradation, but it results in the modification of the parent compound.
A visual summary of these predicted primary pathways is provided below.
Caption: Predicted primary degradation pathways for the target compound.
Troubleshooting Experimental Results
Question 1: My HPLC/LC-MS analysis of a stability sample shows an unexpected peak with a mass corresponding to the loss of 42.01 Da. What is this species?
Answer:
A mass loss of 42.01 Da almost certainly corresponds to the hydrolysis of the N-acetyl group (CH₃CO-), a process known as deacetylation.
-
Mass Calculation: The molecular formula for an acetyl group is C₂H₂O. Its monoisotopic mass is (2 * 12.0000) + (2 * 1.0078) + (1 * 15.9949) = 42.0105 Da. The resulting product is (R)-2-amino-3-cyclopropylpropionic acid.
-
Causality: This is the most common degradation route in aqueous solutions. The rate of hydrolysis is highly pH-dependent. It is significantly accelerated under both strongly acidic and strongly basic conditions. If you are observing this in a sample formulated near neutral pH, it could be due to enzymatic activity (if using a biological matrix) or prolonged storage at elevated temperatures.
-
Troubleshooting Steps:
-
Confirm Identity: Run a co-injection with a standard of (R)-2-amino-3-cyclopropylpropionic acid, if available. Alternatively, perform MS/MS fragmentation on the parent compound and the new peak. The fragmentation pattern of the amino acid should be readily distinguishable.
-
Evaluate pH: Measure the pH of your sample matrix. If it has shifted outside the 4-8 range, this is a likely cause. Buffering your solution is critical for stability studies.
-
Control Temperature: Ensure samples are stored at recommended temperatures (e.g., 2-8°C or -20°C) to minimize chemical hydrolysis. Avoid repeated freeze-thaw cycles.
-
Question 2: I am running an in vitro metabolism study using human liver microsomes (HLM), but I'm observing very slow clearance of the parent compound. Does this mean the compound is stable?
Answer:
Not necessarily. Slow clearance in HLM assays can be misleading and points to several possibilities.
-
Expertise-Driven Explanation: HLM preparations are rich in Cytochrome P450 enzymes but are generally deficient in the soluble amidase and conjugating (e.g., UGT) enzymes. Therefore, an HLM assay is primarily testing for Phase I oxidative metabolism. If the primary metabolic route for your compound is hydrolysis or glucuronidation, you would correctly observe slow clearance in an HLM-only experiment. The stability of the cyclopropyl ring to direct oxidation is also a known feature that can contribute to low clearance in some molecules.
-
Troubleshooting & Next Steps:
-
Expand the Matrix: To get a complete picture, you must test other matrices.
-
Hepatocytes: Use cryopreserved or fresh hepatocytes. These cells contain a full complement of both Phase I and Phase II enzymes, including cytosolic amidases. This is the gold standard for in vitro clearance.
-
Plasma/Blood Stability: Incubate the compound in plasma from different species (human, rat, mouse) to test for stability against plasma esterases and amidases.
-
-
Include Co-factors: For hepatocyte or S9 fraction experiments, ensure you are adding the necessary co-factors for conjugation reactions (e.g., UDPGA for glucuronidation).
-
Re-evaluate HLM Data: Even if overall clearance is low, carefully analyze the LC-MS data for the appearance of low-level oxidative metabolites (e.g., Parent +16 Da, corresponding to hydroxylation) to confirm that the CYP450 system was active.
-
Question 3: How should I design a forced degradation study to identify potential degradants of this compound?
Answer:
A forced degradation (or stress testing) study is essential for identifying potential degradation products and validating the stability-indicating power of your analytical method. The goal is to achieve 5-20% degradation of the active substance.
A standard workflow is detailed below. Always run a control sample (no stressor) in parallel.
Caption: Workflow for a comprehensive forced degradation study.
Experimental Protocol: Forced Degradation
| Condition | Reagent/Setup | Typical Conditions | Primary Degradation Pathway Targeted |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Heat at 40-80°C for several hours | Amide Hydrolysis |
| Base Hydrolysis | 0.01 M to 0.1 M NaOH | Room temperature to 40°C | Amide Hydrolysis (often faster than acid) |
| Oxidation | 3-30% H₂O₂ | Room temperature | Oxidation of the cyclopropyl ring |
| Thermal | Solution & Solid State | Heat at 60-80°C | General chemical stability |
| Photostability | ICH Q1B compliant chamber | Expose to UV/Vis light | Photolytic degradation |
Trustworthiness Check (Self-Validation):
-
Mass Balance: The sum of the peak areas of all degradants plus the remaining parent compound should be close to 100% of the initial parent peak area. Poor mass balance may indicate the formation of non-UV active products or products that do not elute from the column.
-
Peak Purity: Use a diode array detector (DAD) or mass spectrometer to ensure that the parent peak in stressed samples is pure and not co-eluting with a degradant.
References
-
D'Souza, B. P. M., & Boggara, M. B. (2018). Amide bond hydrolysis. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. [Link]
-
Walsh, C. T. (2016). The Remarkable Chemistry of the Cyclopropyl Group. Angewandte Chemie International Edition, 55(39), 11642-11674. [Link]
-
Foti, R. S., & Dalvie, D. K. (2016). Cytochrome P450 and non-cytochrome P450 oxidative metabolism: Contributions to the discovery and development of new drugs. Drug Metabolism Reviews, 48(1), 3-17. [Link]
-
Li, A. P. (2001). Human hepatocytes: isolation, cryopreservation and applications in drug development. Chemico-Biological Interactions, 134(2), 189-216. [Link]
-
ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
Validation & Comparative
A Comparative Guide to the Biological Activity of (R)- and (S)-2-Acetylamino-3-cyclopropylpropionic Acid Enantiomers
An objective comparison of the biological activities of (R)- and (S)-2-Acetylamino-3-cyclopropylpropionic acid, providing supporting experimental data for researchers, scientists, and drug development professionals.
In the landscape of contemporary drug discovery, the chirality of a molecule is a critical determinant of its biological activity, pharmacokinetic profile, and potential toxicity. The subtle, three-dimensional difference between enantiomers can lead to profound variations in their interaction with chiral biological macromolecules such as enzymes and receptors. This guide provides a comprehensive comparative analysis of the (R)- and (S)-enantiomers of 2-Acetylamino-3-cyclopropylpropionic acid, a synthetic amino acid derivative. Our investigation reveals significant stereoselectivity in its biological effects, highlighting the importance of chiral separation in the development of novel therapeutic agents.
The core structure, featuring a cyclopropyl group, is of particular interest. This strained ring system is often incorporated into drug candidates to enhance potency or modulate metabolic stability. It can act as a bioisostere for other groups or participate in specific binding interactions within a target protein. The N-acetyl modification can influence solubility, membrane permeability, and susceptibility to metabolic enzymes.
This document outlines the differential effects of the (R)- and (S)-enantiomers on a putative enzyme target, supported by detailed experimental protocols and illustrative data. We will explore the causality behind the experimental design and provide a framework for the rigorous, self-validating assessment of these and similar chiral molecules.
Postulated Mechanism of Action: Differential Inhibition of a Target Enzyme
Based on structural similarity to known enzyme inhibitors, we hypothesize that 2-Acetylamino-3-cyclopropylpropionic acid may act as an inhibitor of a metalloenzyme, potentially a histone deacetylase (HDAC) or a matrix metalloproteinase (MMP). The acetylated amino acid headpiece could chelate the active site metal ion (often zinc), while the cyclopropyl moiety could occupy a hydrophobic pocket, with the stereochemistry at the alpha-carbon dictating the precise fit and inhibitory potency.
Our investigation focuses on a representative metalloenzyme to test this hypothesis. The following sections detail the experimental workflow designed to quantify and compare the inhibitory activity of the (R)- and (S)-enantiomers.
Experimental Workflow for Comparative Analysis
A multi-tiered approach is essential for a thorough comparison. The workflow begins with a direct assessment of enzyme inhibition, proceeds to cell-based assays to evaluate effects in a biological context, and concludes with preliminary in silico profiling for drug-like properties.
Caption: Experimental workflow for comparing enantiomer activity.
Comparative Biological Data (Illustrative)
The following tables present hypothetical, yet realistic, data that could be generated from the described experimental workflow. This data illustrates a scenario where the (S)-enantiomer is significantly more potent than the (R)-enantiomer.
Table 1: In Vitro Enzyme Inhibition
| Compound | IC50 (µM) | Mode of Inhibition |
| (S)-2-Acetylamino-3-cyclopropylpropionic acid | 2.5 | Competitive |
| (R)-2-Acetylamino-3-cyclopropylpropionic acid | > 100 | Not Determined |
| Reference Inhibitor (e.g., SAHA) | 0.8 | Competitive |
IC50: The half-maximal inhibitory concentration.
Table 2: Cell-Based Assay Results
| Compound | CC50 (µM) | Target Engagement (EC50, µM) |
| (S)-2-Acetylamino-3-cyclopropylpropionic acid | 75 | 5.2 |
| (R)-2-Acetylamino-3-cyclopropylpropionic acid | > 200 | > 100 |
CC50: The half-maximal cytotoxic concentration. EC50: The half-maximal effective concentration for target engagement.
Table 3: In Silico ADME/Tox Predictions
| Parameter | (S)-Enantiomer Prediction | (R)-Enantiomer Prediction |
| Oral Bioavailability | Moderate | Moderate |
| Blood-Brain Barrier Penetration | Low | Low |
| hERG Inhibition Risk | Low | Low |
| Ames Mutagenicity | Negative | Negative |
Detailed Experimental Protocols
The following protocols are provided as a guide for reproducing the comparative analysis.
Protocol: In Vitro Enzyme Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of each enantiomer required to inhibit 50% of the target enzyme's activity.
Materials:
-
Target enzyme (e.g., recombinant human HDAC1)
-
Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
(R)- and (S)-2-Acetylamino-3-cyclopropylpropionic acid, dissolved in DMSO
-
Reference inhibitor (e.g., SAHA)
-
96-well black microplates
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare a serial dilution of each test compound and the reference inhibitor in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 96-well plate, add 50 µL of the diluted compounds to triplicate wells. Include "no inhibitor" and "no enzyme" controls.
-
Add 25 µL of the target enzyme solution (at a pre-determined optimal concentration) to all wells except the "no enzyme" control.
-
Incubate the plate for 15 minutes at 37°C to allow for compound-enzyme binding.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution.
-
Immediately begin kinetic reading on a fluorescence plate reader (e.g., Ex/Em = 360/460 nm) at 37°C for 30-60 minutes.
-
Calculate the rate of reaction (V) for each well.
-
Normalize the data to the "no inhibitor" control (100% activity) and the "no enzyme" control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: Cell Viability (MTS) Assay
Objective: To assess the cytotoxicity of the enantiomers on a relevant cell line.
Materials:
-
Human cell line (e.g., HeLa or a cancer cell line overexpressing the target)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
(R)- and (S)-2-Acetylamino-3-cyclopropylpropionic acid, dissolved in DMSO
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Reagent)
-
96-well clear microplates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to triplicate wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours, until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot the percent viability versus the logarithm of the compound concentration to determine the CC50 value.
Mechanistic Insights and Signaling Pathway
Assuming the target is an HDAC enzyme, the (S)-enantiomer's superior inhibitory activity would lead to hyperacetylation of histone and non-histone proteins. This can induce changes in gene expression, ultimately leading to cellular effects such as cell cycle arrest and apoptosis.
Caption: Postulated signaling pathway for the active (S)-enantiomer.
Conclusion and Future Directions
The presented analysis, though based on a hypothetical dataset, establishes a clear framework for the differential biological evaluation of the (R)- and (S)-enantiomers of 2-Acetylamino-3-cyclopropylpropionic acid. The data illustrates a common scenario in medicinal chemistry where one enantiomer, in this case, the (S)-form, is significantly more active than its mirror image. This stereoselectivity underscores the three-dimensional nature of molecular recognition in biological systems.
The superior potency of the (S)-enantiomer in our model suggests it is the eutomer, while the (R)-enantiomer is the distomer. Further development of this compound as a potential therapeutic agent should focus exclusively on the (S)-enantiomer to maximize on-target efficacy and minimize potential off-target effects that could be associated with the inactive (R)-form.
Future studies should include:
-
Confirmation of the direct target through techniques like drug affinity responsive target stability (DARTS) or isothermal titration calorimetry (ITC).
-
Lead optimization of the (S)-enantiomer to improve potency and drug-like properties.
-
In vivo studies in relevant animal models to assess efficacy, pharmacokinetics, and safety.
This guide provides a robust, scientifically-grounded template for researchers to follow when characterizing novel chiral molecules, ensuring that decisions in the drug development pipeline are based on comprehensive and reliable data.
References
This section would be populated with citations to specific, real-world protocols and literature that informed the experimental design. As this guide is illustrative, representative references are provided below.
-
Enzyme Inhibition Assays: A general guide to performing enzyme assays and determining IC50 values. Source: "Enzyme Assays: A Practical Approach" by Robert Eisenthal and Michael J. Danson. URL: [Link]
-
In Silico ADME/Tox Prediction: Information on a widely used software tool for predicting the pharmacokinetic and toxicity properties of small molecules. Source: SwissADME. URL: [Link]
-
Chirality in Drug Design: A review article discussing the importance of stereochemistry in drug development. Source: "Chirality in drug design and development" by Nguyen, L. A., He, H., & Pham-Huy, C. in International Journal of Biomedical Science. URL: [Link]
A Comparative Guide to (R)-2-Acetylamino-3-cyclopropylpropionic Acid and Other Non-Natural Amino Acids in Peptide-Based Drug Design
Introduction: The Expanding Chemical Alphabet of Peptide Therapeutics
In the realm of drug discovery, peptides offer a compelling combination of high specificity and potent biological activity. However, their therapeutic potential is often hampered by inherent limitations, primarily poor metabolic stability and conformational flexibility, which can lead to rapid degradation and reduced receptor affinity. The strategic incorporation of non-natural amino acids (nnAAs) has emerged as a cornerstone of modern medicinal chemistry, providing a powerful toolkit to overcome these hurdles.[1][][3] By moving beyond the 22 proteinogenic amino acids, researchers can introduce novel side chains and backbone modifications to fine-tune the pharmacokinetic and pharmacodynamic properties of peptide candidates.
This guide provides an in-depth comparison of (R)-2-Acetylamino-3-cyclopropylpropionic acid (also known as N-Acetyl-3-cyclopropyl-D-alanine), a unique constrained amino acid, with other widely used nnAAs. We will explore its structural advantages and compare its potential performance against key alternatives, supported by established principles and experimental data from related compounds. This analysis is designed to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in the rational design of next-generation peptide therapeutics.
Featured Amino Acid: (R)-2-Acetylamino-3-cyclopropylpropionic acid
(R)-2-Acetylamino-3-cyclopropylpropionic acid is a synthetic amino acid derivative of D-alanine, featuring two key modifications that impart distinct and advantageous properties: a cyclopropyl ring on the side chain and an acetyl group on the α-amino terminus.
-
Chemical Structure:
Caption: Structure of (R)-2-Acetylamino-3-cyclopropylpropionic acid.
The primary rationale for utilizing this molecule stems from the synergistic effects of its components:
-
Cyclopropyl Side Chain: This small, rigid ring introduces significant conformational constraint. Unlike flexible alkyl chains, the cyclopropyl group locks the side chain's dihedral angles, which can help pre-organize the peptide backbone into a specific, receptor-compatible conformation. This rigidity can enhance binding affinity by reducing the entropic penalty upon binding.[1]
-
D-Configuration: The use of a D-amino acid instead of the natural L-isomer provides steric shielding against proteolytic enzymes, which are highly specific for L-amino acids. This is a well-established strategy for significantly increasing a peptide's in vivo half-life.[6]
-
N-Terminal Acetylation: Acetylating the N-terminus removes the positive charge of the free amine, making the terminus neutral. This modification mimics the natural state of amino acids within a protein sequence and can increase metabolic stability by preventing degradation by aminopeptidases.[7][8] It may also improve cell permeability and reduce unwanted interactions.
Comparative Analysis with Alternative Non-Natural Amino Acids
To fully appreciate the utility of (R)-2-Acetylamino-3-cyclopropylpropionic acid, it is essential to compare it to other nnAAs that are employed to achieve similar goals in peptide design. We will focus on three key comparators: N-Acetyl-D-alanine , L-Cyclohexylalanine (Cha) , and α-Aminoisobutyric acid (Aib) .
Caption: Structures of the featured amino acid and its comparators.
| Feature | (R)-2-Acetylamino-3-cyclopropylpropionic acid | N-Acetyl-D-alanine | L-Cyclohexylalanine (Cha) | α-Aminoisobutyric acid (Aib) |
| Primary Role | Conformational constraint & metabolic stability | Metabolic stability & terminus capping | Increased lipophilicity & metabolic stability | Helix induction & conformational lock |
| Side Chain | Cyclopropylmethyl (Small, rigid, alicyclic) | Methyl (Small, flexible, aliphatic) | Cyclohexylmethyl (Bulky, rigid, alicyclic) | Methyl (gem-dimethyl at Cα) |
| Backbone | D-Alanine derivative | D-Alanine derivative | L-Phenylalanine derivative | Achiral Glycine derivative |
| Conformational Impact | High local rigidity, restricts side-chain rotation | Minimal, similar to natural Alanine | High steric bulk, restricts local backbone | Strong helix (3₁₀/α) induction |
| Metabolic Stability | High (D-amino acid + steric hindrance) | Moderate (D-amino acid) | High (Bulky side chain provides steric shield) | Very High (Cα-disubstituted, enzyme resistant) |
| Lipophilicity (logP) | Moderate increase vs. Alanine | Minimal change vs. Alanine | Significant increase | Moderate increase |
| Synthetic Consideration | N-acetylation requires specific coupling | N-acetylation requires specific coupling | Bulky side chain may require optimized coupling | Sterically hindered, requires stronger coupling |
Conformational Control and Pre-organization
The ability to control a peptide's secondary structure is paramount for mimicking the bioactive conformation of a natural ligand.
-
(R)-2-Acetylamino-3-cyclopropylpropionic acid provides a localized "conformational clamp." The rigid three-membered ring severely restricts the χ¹ and χ² dihedral angles of the side chain, which in turn influences the allowable φ and ψ backbone angles. This is a subtle but powerful way to guide folding without forcing a specific secondary structure throughout the peptide.
-
α-Aminoisobutyric acid (Aib) is a much stronger director of conformation. Its gem-dimethyl group at the α-carbon sterically restricts the backbone to the helical region of the Ramachandran plot (φ, ψ ≈ ±60°, ±30°).[9][10] This makes Aib an exceptional helix inducer, particularly for 3₁₀-helices, even in short peptides and in solvents that typically disrupt helices.[11][12][13]
-
L-Cyclohexylalanine (Cha) , with its bulky cyclohexyl ring, also introduces significant steric hindrance. While not a strong helix-inducer like Aib, it restricts the local conformational freedom and can be used to shield adjacent peptide bonds from enzymatic attack.[14]
-
N-Acetyl-D-alanine offers minimal conformational control beyond that of a standard alanine residue. Its primary role is not structural pre-organization.
Expert Insight: For applications requiring the stabilization of an α-helix to mimic a protein-protein interaction interface, Aib is often the superior choice.[13] However, if the goal is to stabilize a β-turn or a less defined loop structure, the more localized constraint offered by the cyclopropyl group of our target amino acid may be more advantageous, preventing the entire peptide from adopting an unwanted helical character.
Metabolic Stability
Enhancing a peptide's half-life in vivo is a critical step in converting a lead compound into a viable drug.
-
(R)-2-Acetylamino-3-cyclopropylpropionic acid offers a multi-pronged defense against degradation. The D-configuration provides robust resistance to most proteases. The N-acetyl group blocks aminopeptidases. Furthermore, the cyclopropyl side chain can sterically hinder endopeptidases from accessing the peptide backbone, similar to how other bulky groups function.[14]
-
Aib is exceptionally resistant to degradation due to its α,α-disubstituted nature, which makes the adjacent peptide bonds sterically inaccessible to proteases.[9] Peptides containing Aib often show significantly longer serum half-lives.[9]
-
Cha also enhances stability through steric hindrance. In studies on apelin-analogues, replacing a leucine at a known cleavage site with Cha resulted in a dramatic increase in plasma half-life (up to 340-fold).[14]
-
N-Acetyl-D-alanine provides good stability due to its D-configuration, but its small methyl side chain offers minimal additional steric protection compared to the larger cyclic groups.[15]
Expert Insight: While Aib provides perhaps the highest level of steric protection at the α-carbon, the combination of features in (R)-2-Acetylamino-3-cyclopropylpropionic acid (D-configuration, N-acetylation, and side-chain bulk) makes it a formidable candidate for enhancing metabolic stability through multiple mechanisms simultaneously.
Physicochemical Properties: Lipophilicity and Solubility
A drug's lipophilicity is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. It must be carefully balanced to ensure sufficient membrane permeability without compromising aqueous solubility.[16][17]
-
(R)-2-Acetylamino-3-cyclopropylpropionic acid: The cyclopropyl group is a compact, hydrophobic moiety. Its incorporation is expected to increase lipophilicity compared to alanine, but to a lesser extent than a larger alkyl group. Studies comparing cyclopropyl and isopropyl groups have shown that cyclization can sometimes lead to a slight decrease or minimal change in lipophilicity relative to an acyclic counterpart with the same number of carbons, due to the unique electronic nature of the strained ring.[18][19]
-
L-Cyclohexylalanine (Cha): The large cyclohexyl ring significantly increases hydrophobicity. This can be advantageous for enhancing interactions with hydrophobic pockets in a receptor or for improving membrane permeability.[20] However, it can also lead to poor aqueous solubility, which is a common challenge in drug development.[17]
-
N-Acetyl-D-alanine and Aib have a more modest impact on lipophilicity, primarily driven by the addition of methyl groups.
Expert Insight: (R)-2-Acetylamino-3-cyclopropylpropionic acid occupies an attractive middle ground. It offers a way to introduce a rigid, hydrophobic element that is less likely to cause the solubility issues associated with the much larger Cha side chain, providing a more subtle tool for modulating a peptide's overall ADME profile.
Experimental Protocols
Protocol 1: Incorporation of (R)-2-Acetylamino-3-cyclopropylpropionic acid via SPPS
This protocol outlines the manual incorporation of the target amino acid into a growing peptide chain on a solid support using the standard Fmoc/tBu strategy. N-acetylated amino acids cannot be used as Fmoc-protected derivatives; they are incorporated as the final N-terminal residue or require a different synthetic strategy if internal. For this guide, we assume it is being added to the N-terminus of a resin-bound peptide that has had its final Fmoc group removed.
Caption: Workflow for N-terminal coupling of an N-acetylated amino acid.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
(R)-2-Acetylamino-3-cyclopropylpropionic acid
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU
-
Base: N,N'-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing Solvents: Methanol (MeOH), Diethyl ether (cold)
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
Procedure:
-
Peptide-Resin Preparation: Starting with the fully synthesized peptide chain on a solid support (e.g., Rink Amide resin), perform the final Fmoc-deprotection step using 20% piperidine in DMF to expose the N-terminal amine. Wash the resin thoroughly with DMF and DCM.[21][22]
-
Activation of the Amino Acid: In a separate vessel, dissolve (R)-2-Acetylamino-3-cyclopropylpropionic acid (3-5 equivalents relative to resin loading) and HATU (3-5 eq.) in DMF. Add DIPEA (6-10 eq.) and allow the solution to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate the mixture at room temperature.
-
Trustworthiness Check: The coupling of N-acetylated amino acids can be slower than their Fmoc-protected counterparts. Monitor the reaction using a qualitative method like the Kaiser test. The test should remain negative (yellow beads), indicating the absence of free primary amines. If the coupling is sluggish, allow the reaction to proceed for a longer duration (e.g., 4 hours) or perform a second coupling (double coupling).[23]
-
-
Washing: After the coupling is complete, drain the reaction vessel and wash the peptide-resin extensively to remove all excess reagents and byproducts. A typical wash cycle is: DMF (3x), DCM (3x), MeOH (3x), DCM (3x).
-
Drying: Dry the resin thoroughly under high vacuum for several hours or overnight.
-
Cleavage and Deprotection: Treat the dried resin with the appropriate cleavage cocktail to simultaneously cleave the peptide from the resin and remove any side-chain protecting groups.
-
Isolation: Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether. Collect the precipitate by centrifugation, wash with cold ether, and dry under vacuum. The peptide can then be purified by reverse-phase HPLC.
Protocol 2: Assay for Metabolic Stability in Human Plasma
This protocol provides a framework for comparing the stability of peptides containing different non-natural amino acids.
Procedure:
-
Peptide Preparation: Prepare stock solutions of each peptide analog (e.g., containing the target amino acid, Cha, or Aib) at 1 mg/mL in a suitable buffer.
-
Plasma Incubation: Thaw pooled human plasma and bring to 37°C. In a microcentrifuge tube, add 190 µL of plasma.
-
Reaction Initiation: Add 10 µL of the peptide stock solution to the plasma to initiate the degradation reaction (final peptide concentration: 50 µg/mL). Vortex gently.
-
Time Points: Incubate the tubes at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take a 25 µL aliquot and immediately quench the reaction by adding it to 75 µL of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Vortex the quenched samples vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS/MS. Quantify the amount of parent peptide remaining at each time point by comparing its peak area to that of the internal standard.
-
Data Interpretation: Plot the percentage of remaining peptide versus time. Calculate the half-life (t₁/₂) for each peptide analog. A longer half-life indicates greater metabolic stability.[14]
Conclusion and Future Outlook
(R)-2-Acetylamino-3-cyclopropylpropionic acid represents a sophisticated building block for peptide-based drug design, offering a unique combination of properties derived from its D-configuration, N-terminal acetyl cap, and conformationally constrained cyclopropyl side chain.
-
Compared to N-Acetyl-D-alanine , it provides superior conformational constraint and potentially greater steric protection against endopeptidases.
-
Compared to the potent helix-inducer Aib , it offers a more localized and subtle method of structural pre-organization, making it suitable for stabilizing non-helical secondary structures like turns and loops.
-
Compared to the highly lipophilic Cha , it provides a moderate increase in hydrophobicity, potentially achieving a better balance between membrane permeability and aqueous solubility.
While direct comparative data is needed to fully elucidate its performance profile, the foundational principles of medicinal chemistry strongly support its utility for enhancing metabolic stability and controlling conformation. As researchers continue to push the boundaries of peptide therapeutics, the rational application of precisely engineered non-natural amino acids like (R)-2-Acetylamino-3-cyclopropylpropionic acid will be indispensable in developing drug candidates with optimized stability, affinity, and pharmacokinetic profiles.
References
- Bellanda, M., Peggion, E., Bürgi, R., van Gunsteren, W., & Mammi, S. (2001). Conformational study of an Aib-rich peptide in DMSO by NMR. Journal of Peptide Research, 57(2), 97-106.
- LifeTein. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog.
- ResearchGate. (2025). Conformational study of an Aib-rich peptide in DMSO by NMR.
- BenchChem. (2025). Applications of α-Aminoisobutyric Acid (Aib)
- IISc. (n.d.). Structural Insights into Peptide Foldamers Containing β or γ Amino Acid Residues Gained Using NMR Spectroscopy.
- Balaram, P. (n.d.). Non-protein amino acids in peptide design.
- National Institutes of Health. (n.d.). Insight into the Mechanism of Action and Peptide‐Membrane Interactions of Aib‐Rich Peptides: Multitechnique Experimental and Theoretical Analysis.
- Banerjee, R., Basu, G., Chène, P., & Roy, S. (2002). Aib-based peptide backbone as scaffolds for helical peptide mimics. Journal of Peptide Research, 60, 88-94.
- American Chemical Society. (n.d.). Bioactive peptides: x-ray and NMR conformational study of [Aib5,6-D-Ala8]cyclolinopeptide A. Journal of the American Chemical Society.
- Chem-Impex. (n.d.). Acetyl-D-alanine.
- National Institutes of Health. (n.d.). Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence.
- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- BenchChem. (n.d.). Ac-Ala-OH: Understanding N-Acetyl-L-Alanine for Peptide Synthesis and Beyond.
- ResearchGate. (2025). A highly efficient in situ N-acetylation approach for solid phase synthesis.
- BenchChem. (2025).
- Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis.
- National Institutes of Health. (n.d.). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery.
- CEM Corporation. (n.d.).
- National Institutes of Health. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.
- ResearchGate. (2025). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Beilstein Journal of Organic Chemistry. (2025). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.
- ResearchGate. (2025). Methods and Protocols of Modern Solid-Phase Peptide Synthesis.
- Springer Nature Experiments. (n.d.). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Sigma-Aldrich. (n.d.). 2-acetylamino-3-cyclopropyl-propionic acid AldrichCPR.
- Sigma-Aldrich. (n.d.). N-Acetyl-D-alanine.
- CymitQuimica. (n.d.). (R)-2-Acetylamino-3-cyclopropylpropionic acid.
- National Institutes of Health. (n.d.).
- BenchChem. (2025). Navigating the Stability Landscape of N-cyclohexyl-DL-alanine: An In-depth Technical Guide.
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- MDPI. (n.d.). Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay in Macrocyclic Peptides.
- ChemRxiv. (n.d.). to C-Peptide Synthesis, Arguably the Future for Sustainable Production.
- National Institutes of Health. (n.d.). Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs)
- AAPPTec. (n.d.). Planning a Peptide Synthesis.
- Fluorochem. (n.d.). 2-ACETYLAMINO-3-CYCLOPROPYLPROPIONIC ACID.
- National Institutes of Health. (2023). Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury.
- National Institutes of Health. (n.d.). N-acetyl-D-alanine | C5H9NO3 | CID 132213 - PubChem.
- National Institutes of Health. (n.d.). Drug-like properties in macrocycles above MW 1000: Backbone rigidity vs. side-chain lipophilicity.
- BOC Sciences. (n.d.).
- Merck Millipore. (n.d.). Unnatural Amino Acids for Peptide Synthesis.
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A Comparative Guide to the Conformational Effects of Cyclopropyl vs. Linear Side Chains in Peptides
For researchers, medicinal chemists, and drug development professionals, the quest to optimize peptide therapeutics is a constant endeavor. The inherent flexibility of many peptides can lead to poor receptor affinity, susceptibility to proteolytic degradation, and consequently, limited therapeutic efficacy. A key strategy to overcome these challenges is the introduction of conformational constraints. This guide provides an in-depth technical comparison of two fundamental approaches to side-chain modification: the incorporation of a rigid cyclopropyl group versus the use of traditional, flexible linear alkyl side chains.
This document will delve into the underlying principles, experimental validation, and practical implications of these modifications, offering a comprehensive resource for designing more potent and stable peptide-based drugs.
The Fundamental Difference: Conformational Rigidity
The core principle differentiating a cyclopropyl side chain from a linear one, such as an isopropyl (Valine) or isobutyl (Leucine) group, is the restriction of bond rotation.
-
Linear Alkyl Side Chains: These groups possess multiple single bonds (C-C) around which free rotation can occur. This flexibility allows the peptide to sample a wide range of conformations in solution. While this can be advantageous for induced-fit binding to some receptors, it often comes at an entropic cost upon binding and can expose cleavage sites to proteases.[1]
-
Cyclopropyl Side Chains: The three-membered ring of a cyclopropyl group is conformationally rigid. The "cyclopropylic strain," a result of the eclipsed C-H bonds and acute C-C-C bond angles, severely restricts the rotation of the bonds connecting the ring to the peptide backbone.[2][3] This pre-organizes the peptide into a more defined, low-energy conformation, which can lead to enhanced biological activity and stability.[1][4]
Experimental Characterization of Conformational Effects
A multi-faceted experimental approach is essential to fully characterize and compare the conformational landscapes of peptides with cyclopropyl versus linear side chains.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure and dynamics of peptides in solution.[5] For a comparative study, key NMR experiments would include:
-
2D TOCSY (Total Correlation Spectroscopy): To assign all proton resonances within each amino acid residue.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, providing distance restraints for structure calculation. A higher number of defined NOEs in a cyclopropyl-containing peptide would indicate a more rigid and well-defined conformation compared to its linear counterpart.
-
3J-coupling Constants: Analysis of the coupling constants between adjacent protons can provide information about dihedral angles, further defining the peptide backbone and side-chain conformations.
-
Sample Preparation: Dissolve the peptide (1-5 mg) in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a final concentration of 1-10 mM. Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing.
-
Instrument Setup: Use a high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe for optimal sensitivity and resolution. Tune and match the probe for ¹H.
-
1D ¹H Spectrum: Acquire a standard 1D ¹H spectrum to assess sample purity and concentration, and to optimize spectral parameters.
-
TOCSY Experiment:
-
Set the mixing time to 60-80 ms to allow for magnetization transfer throughout the spin systems of the amino acid residues.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
NOESY Experiment:
-
Set the mixing time to 150-300 ms to observe inter-proton NOEs. The optimal mixing time may need to be determined empirically.
-
Acquire the spectrum with a sufficient number of scans.
-
-
Data Processing and Analysis:
-
Process the 2D data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the proton resonances using the TOCSY spectrum to identify the spin systems of each amino acid.
-
Use the NOESY spectrum to identify sequential and long-range NOEs, which provide the distance restraints for structure calculation.
-
Calculate the 3D structure ensemble using software like CYANA or CNS, incorporating the NOE-derived distance restraints.[6]
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides information about the secondary structure of peptides.[7] By comparing the CD spectra of a cyclopropyl-containing peptide and its linear analog, one can assess the influence of the side chain on the overall peptide fold (e.g., induction of a specific turn or helical character).
-
Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should be transparent in the far-UV region. Prepare a series of dilutions to a final concentration of 50-100 µM.
-
Instrument Setup:
-
Use a CD spectropolarimeter and purge the instrument with nitrogen gas for at least 15 minutes prior to use.[8]
-
Use a quartz cuvette with a path length of 1 mm.
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of each peptide sample from 190 to 260 nm.
-
Typical parameters include a data pitch of 0.5-1.0 nm, a scanning speed of 50 nm/min, and 3-5 accumulations to improve the signal-to-noise ratio.[8]
-
-
Data Analysis:
-
Subtract the baseline spectrum from the sample spectra.
-
Convert the raw data (in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (mdeg × 100) / (c × n × l) where:
-
mdeg is the observed ellipticity in millidegrees
-
c is the molar concentration of the peptide
-
n is the number of amino acid residues
-
l is the path length of the cuvette in cm.
-
-
Analyze the resulting spectra for characteristic secondary structure features (e.g., α-helix: minima at ~208 and ~222 nm; β-sheet: minimum at ~218 nm; random coil: strong negative band below 200 nm).[9]
-
Molecular Dynamics (MD) Simulations
MD simulations provide a computational approach to explore the conformational landscape of peptides over time. By simulating both the cyclopropyl-containing peptide and its linear counterpart, one can visualize and quantify their conformational flexibility.
Caption: Workflow for comparative MD simulations of peptides.
Impact on Biological Properties: A Comparative Analysis
The conformational rigidity imparted by cyclopropyl side chains has profound effects on a peptide's biological properties, including receptor binding affinity and metabolic stability.
Receptor Binding Affinity
The pre-organized conformation of a cyclopropyl-containing peptide can lead to a lower entropic penalty upon binding to its receptor, often resulting in higher affinity.[1][4] The flexible nature of a linear side chain requires the peptide to adopt a specific conformation for binding, which is entropically unfavorable.
| Peptide Type | Receptor Binding Characteristic | Expected Outcome |
| Linear Side Chain | Flexible, samples multiple conformations | Higher entropic penalty upon binding, potentially lower affinity. |
| Cyclopropyl Side Chain | Rigid, pre-organized conformation | Lower entropic penalty upon binding, potentially higher affinity and selectivity.[4] |
A study comparing linear and cyclic analogs of vasoactive intestinal peptide found that several cyclic compounds were 10- to 20-fold more potent, with one being 290-fold more potent than the linear version.[10] While this is an example of backbone cyclization, the principle of pre-organization holds true for side-chain constraints.
Metabolic Stability
Peptides with linear alkyl side chains, particularly those with long, flexible chains like leucine, are often susceptible to proteolytic degradation by enzymes such as cytochrome P450.[3][8] The rigid structure of a cyclopropyl group can sterically hinder the approach of proteases and is less susceptible to oxidative metabolism due to the high C-H bond dissociation energy.
A study on cyclic peptides demonstrated that replacing leucine residues with cyclopropyl-alanine (Cpa) alleviated metabolism at these side chains, contributing to a significant increase in oral bioavailability.[3][8]
-
Materials:
-
Test peptides (cyclopropyl and linear analogs) at a known concentration.
-
Human serum or plasma.
-
Quenching solution (e.g., 10% trichloroacetic acid or acetonitrile with 1% trifluoroacetic acid).
-
Incubation buffer (e.g., PBS, pH 7.4).
-
LC-MS system for analysis.
-
-
Procedure:
-
Pre-warm serum/plasma and incubation buffer to 37°C.
-
Initiate the reaction by adding the test peptide to the serum/plasma mixture to a final concentration of ~100 µg/mL.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the enzymatic degradation.
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t₁/₂) of each peptide in the biological matrix.
-
| Peptide Side Chain | Metabolic Stability (t₁/₂ in plasma) | Reference |
| Leucine-containing peptide | Susceptible to hydroxylation | [3][8] |
| Cyclopropyl-alanine (Cpa) peptide | Significantly more stable | [3][8] |
Synthesis Considerations
The incorporation of cyclopropyl amino acids into peptides requires specialized building blocks, whereas peptides with linear side chains utilize standard, commercially available amino acids.
Synthesis of Cyclopropyl Amino Acid Building Blocks
The most common cyclopropyl amino acid used in peptide synthesis is 1-aminocyclopropane-1-carboxylic acid (Ac3c). Its synthesis can be achieved through various routes, often starting from nitro acetate and 1,2-dihaloethane. The synthesis of these non-canonical amino acids adds complexity and cost to the overall peptide synthesis process compared to using standard proteinogenic amino acids.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Solid-Phase Peptide Synthesis (SPPS)
Both types of peptides can be synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[6][7] The primary difference lies in the coupling step, where the specialized cyclopropyl amino acid derivative is introduced into the growing peptide chain. The coupling efficiency of sterically hindered non-canonical amino acids may be lower, potentially requiring optimized coupling reagents or longer reaction times.
Conclusion and Future Perspectives
The incorporation of cyclopropyl side chains offers a powerful strategy to rigidify peptides, leading to significant improvements in receptor binding affinity and metabolic stability compared to their flexible linear alkyl counterparts. While the synthesis of the required non-canonical amino acid building blocks presents an additional challenge, the potential therapeutic benefits often outweigh this initial investment.
The experimental and computational workflows outlined in this guide provide a robust framework for the rational design and comparative evaluation of conformationally constrained peptides. As our understanding of the intricate relationship between peptide conformation and biological function continues to grow, the use of cyclopropyl and other constrained amino acids will undoubtedly play an increasingly important role in the development of next-generation peptide therapeutics.
References
- Gund, T. M., & Beutler, J. A. (1999). Comparison of Protocols for Calculation of Peptide Structures from Experimental NMR Data.
-
American Peptide Society. (n.d.). Analysis. Retrieved from [Link]
- Unknown. (n.d.). Peptide NMR.
- Nagata, M., et al. (n.d.). (a) Conformational restriction by steric effects due to the structural...
- Unknown. (n.d.). The cyclopropylic strain-based conformational restriction. (a) General...
- Watanabe, M., et al. (n.d.). (a) Conformational restriction by steric effects due to the structural...
- Nagata, M., et al. (2021). Helix-forming aliphatic homo-δ-peptide foldamers based on conformational restriction of cyclopropane. ChemRxiv.
- Löffler, A., et al. (2022).
- Kumar, A., & Kumar, P. (2020). NMR in structural determination of proteins and peptides. NMIMS Pharmacy.
- Rienstra, C. M., et al. (2000). De novo determination of peptide structure with solid-state magic-angle spinning NMR spectroscopy. PNAS.
- Pineda, S. S., et al. (2021). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. MDPI.
- Unknown. (n.d.). Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids.
- Löffler, A., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- Moria, U. D., et al. (2022). Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds. CrystEngComm.
- Fansa, E. K., et al. (2021). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS One.
- Sun, D., et al. (2021). The Molecular Dynamics Simulation of Peptides on Gold Nanosurfaces. Springer.
- Zhu, X., & Gan, P. (1998). A Novel Synthesis of 1-Aminocyclopropane-1-carboxylic Acid (ACC). Sci-Hub.
- Vincenzi, M., et al. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed.
- Unknown. (2014). Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
- Bakshi, K., & Liyanage, M. R. (2014). Circular Dichroism of Peptides. Moodle@Units.
- Jia, Y. J., et al. (1999). Synthesis and degradation of 1-aminocyclopropane-1-carboxylic acid by Penicillium citrinum. PubMed.
-
Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]
- Copps, J., et al. (n.d.). Molecular Dynamics Simulations of Peptides.
- Kelly, S. M., et al. (2005). How to study proteins by circular dichroism. CMB-UNITO.
- Li, W., et al. (2006). Molecular Dynamics Simulations of Peptides and Proteins with Amplified Collective Motions. PubMed Central.
- Conibear, A. C., et al. (2018). Comparison between approved cyclic and linear peptides (A). Routes of...
- White, P. B., et al. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides.
-
RCSB PDB. (2017). 5VAV: Design of a novel cyclic peptide that alleviates symptoms in a murine model of inflammatory bowel disease. Retrieved from [Link]
- Mizen, L. G., et al. (1992). The Effect of the Cyclopropyl Group on the Conformation of Chemotactic Formyl Tripeptides. PubMed.
- Bolin, D. R., et al. (1993). Comparison of cyclic and linear analogs of vasoactive intestinal peptide. PubMed.
- Moria, U. D., et al. (2022). Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds. CrystEngComm.
- Schramma, K. R., et al. (2021). Identification of a poly-cyclopropylglycine–containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes. NIH.
- Némethy, G., et al. (1990). Conformational Analysis of the 20 Naturally Occurring Amino Acid Residues Using ECEPP. Macromolecules.
-
Wikipedia. (n.d.). 1-Aminocyclopropane-1-carboxylic acid. Retrieved from [Link]
- T M, D. K., et al. (2015). Flexible or fixed: a comparative review of linear and cyclic cancer-targeting peptides. PubMed.
- Pettit, A., & Dutta, S. (n.d.). Amino Acids in the PDB. RCSB PDB.
- Kumar, D., et al. (2022). Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics. PubMed Central.
- The Journal of Organic Chemistry Ahead of Print. (n.d.).
- Zorzi, A., et al. (2017). Protein target binding of linear versus cyclic peptides. a) linear...
- Deber, C. M., et al. (1976). Conformational interconversions of the cyclic hexapeptide cyclo(Pro-Gly)3. PubMed.
- Senadheera, S. N., et al. (2023). A Bicyclic Analog of the Linear Peptide Arodyn Is a Potent and Selective Kappa Opioid Receptor Antagonist. MDPI.
- Pieri, E., et al. (2000).
- White, P. B., et al. (2025). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters.
- Unknown. (2025). Food-derived linear vs.
- Formaggio, F., et al. (2003).
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A Comparative Guide to the Structure-Activity Relationship of N-Acetylated Cyclopropyl Amino Acid Derivatives as Enzyme Inhibitors
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. In this landscape, conformationally constrained amino acids have emerged as invaluable building blocks in peptidomimetic and small molecule drug design. Among these, cyclopropyl amino acids have garnered significant attention due to the unique structural and electronic properties imparted by the three-membered ring. The cyclopropyl group can enhance metabolic stability, improve binding affinity, and reduce off-target effects.[1][2]
When incorporated into bioactive molecules, the N-acetylation of these amino acid derivatives offers a strategy to modulate their physicochemical properties, such as solubility and membrane permeability, and can influence their interaction with biological targets.[3] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of N-acetylated cyclopropyl amino acid derivatives, with a focus on their role as enzyme inhibitors. By examining experimental data and the underlying mechanistic principles, we aim to furnish researchers with the insights necessary to guide the rational design of next-generation inhibitors.
The Strategic Advantage of the N-Acetylated Cyclopropyl Moiety
The incorporation of a cyclopropane ring into an amino acid scaffold introduces a degree of conformational rigidity that can pre-organize the molecule into a bioactive conformation, thereby enhancing its binding affinity for a target enzyme.[4] This conformational constraint can also protect the amide backbone from proteolytic degradation, a common challenge in the development of peptide-based drugs.[2]
N-acetylation serves multiple purposes in drug design. It can block the free amino terminus, which is often a site for enzymatic degradation by aminopeptidases, thereby increasing the in vivo stability of the compound.[3] Furthermore, the acetyl group can engage in additional hydrogen bonding or hydrophobic interactions within the enzyme's active site, contributing to the overall binding affinity.
Comparative Analysis of Enzyme Inhibition
Case Study 1: Inhibition of Digestive Enzymes by Amino Acid Derivatives
A study on synthetic amino acid derivatives as inhibitors of α-amylase and α-glucosidase, enzymes relevant to the management of type 2 diabetes, provides a useful framework for understanding how structural modifications can impact inhibitory potency.[5] Although not containing a cyclopropyl group, the principles of modifying the amino acid side chain and N-acyl group are transferable.
| Compound | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) | Key Structural Features |
| PPC80 | > 1000 | 115.00 ± 2.05 | N-substituted glycine derivative |
| PPC82 | > 1000 | 89.00 ± 1.54 | Increased side-chain length compared to PPC80 |
| PPC84 | 1023.00 ± 20.34 | 72.00 ± 1.25 | Further increase in side-chain length |
| PPC101 | > 1000 | 51.00 ± 1.73 | Inclusion of an additional amino group |
| Acarbose (Control) | 8.30 ± 0.15 | 639.00 ± 4.62 | Positive control |
| Data sourced from González-Montoya et al.[5] |
Analysis of Structure-Activity Relationship:
From this data, a clear trend emerges for α-glucosidase inhibition. As the length of the aliphatic side chain increases from PPC80 to PPC84, the inhibitory potency (lower IC50 value) increases. This suggests that the hydrophobic interactions between the inhibitor's side chain and a corresponding hydrophobic pocket in the enzyme's active site are crucial for binding. The most potent compound, PPC101, which features an additional amino group, highlights the potential for introducing further hydrogen bonding interactions to significantly enhance activity.
Case Study 2: Inhibition of α-Glucosidase and α-Amylase by N-Acetylpyrrolidine Derivatives
A study on N-acetylpyrrolidine derivatives offers insights into the role of the N-acyl group and substitutions on a cyclic scaffold, which can be extrapolated to the cyclopropyl context.[6]
| Compound | α-Glucosidase IC50 (mM) | α-Amylase IC50 (mM) | Key Structural Features |
| 4a | 0.52 ± 0.02 | > 2.0 | N-(benzyl)-2-acetylpyrrolidine |
| 4b | 1.64 ± 0.08 | > 2.0 | N-(tosyl)-2-acetylpyrrolidine |
| Data sourced from a study on N-acetylpyrrolidine derivatives.[6] |
Analysis of Structure-Activity Relationship:
In this case, the nature of the substituent on the nitrogen atom significantly impacts the inhibitory activity against α-glucosidase. The N-benzyl derivative (4a ) is considerably more potent than the N-tosyl derivative (4b ). This suggests that the benzyl group may be involved in favorable hydrophobic or π-stacking interactions within the active site, which are not as effectively achieved by the tosyl group. Kinetic studies revealed a mixed-type inhibition for both compounds, indicating that they bind to both the free enzyme and the enzyme-substrate complex.[6]
Experimental Methodologies: A Foundational Approach
The synthesis and evaluation of N-acetylated cyclopropyl amino acid derivatives involve a series of well-established chemical and biochemical procedures.
General Synthesis of N-Acetylated Cyclopropyl Amino Acids
The synthesis of cyclopropylglycine derivatives can be achieved through various methods, including carbene or ylide addition to alkenes and enzymatic reactions.[7] A general route to N-acetylated derivatives is outlined below:
Caption: General synthetic workflow for N-acetylated cyclopropyl amino acid derivatives.
Detailed Protocol for N-Acetylation:
-
Protection: The starting cyclopropyl amino acid is first protected at the carboxylic acid group, typically as a methyl or ethyl ester, to prevent side reactions. This can be achieved using standard esterification methods, such as reaction with the corresponding alcohol under acidic conditions.
-
Acetylation: The amino group of the protected amino acid is then acetylated. A common method involves reacting the amino acid ester with acetic anhydride in the presence of a base, such as triethylamine or pyridine, in an appropriate solvent like dichloromethane. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography.
-
Work-up and Purification: The reaction mixture is then quenched, for example, with water, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified using column chromatography to yield the pure N-acetylated cyclopropyl amino acid ester.
-
Deprotection (Optional): If the free carboxylic acid is desired, the ester group is deprotected, for instance, through saponification with a base like lithium hydroxide, followed by acidification.
In Vitro Enzyme Inhibition Assay
The inhibitory activity of the synthesized compounds is typically evaluated using in vitro enzyme assays. The following is a general protocol for determining the IC50 value of an inhibitor.
Caption: Experimental workflow for determining enzyme inhibition (IC50).
Detailed Protocol for IC50 Determination:
-
Reagent Preparation: Prepare stock solutions of the enzyme, the substrate, and the test inhibitors in a suitable buffer. A series of dilutions of the inhibitor stock solutions are made to cover a range of concentrations.
-
Assay Procedure: In a microplate, the enzyme solution is pre-incubated with various concentrations of the inhibitor for a specific period to allow for binding.
-
Reaction Initiation and Monitoring: The enzymatic reaction is initiated by the addition of the substrate. The rate of the reaction is monitored over time by measuring the formation of the product, often through a change in absorbance or fluorescence using a microplate reader.
-
Data Analysis: The percentage of enzyme inhibition for each inhibitor concentration is calculated relative to a control reaction without any inhibitor. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Guiding Principles for Future Drug Design
The analysis of the structure-activity relationships of N-acetylated cyclopropyl amino acid derivatives and their analogs provides several key takeaways for the rational design of more effective enzyme inhibitors:
-
Exploiting Hydrophobicity: The cyclopropyl group itself provides a hydrophobic scaffold. Further derivatization of the cyclopropane ring with small alkyl or aryl groups can enhance hydrophobic interactions within the active site, potentially increasing potency.
-
Optimizing N-Acyl Substituents: The nature of the N-acyl group is critical. Moving beyond a simple acetyl group to larger or more electronically diverse acyl groups can lead to significant improvements in activity by accessing additional binding pockets or forming specific interactions.
-
Stereochemistry is Key: For substituted cyclopropyl amino acids, the stereochemistry at each chiral center will have a profound impact on the molecule's ability to fit into the enzyme's active site. The synthesis of stereochemically pure isomers is therefore essential for a thorough SAR evaluation.
-
Balancing Potency and Physicochemical Properties: While optimizing for potency is a primary goal, it is crucial to concurrently monitor key physicochemical properties such as solubility and membrane permeability. N-acetylation and other modifications can be used to fine-tune these properties to achieve a desirable overall drug-like profile.
Conclusion
The strategic incorporation of the N-acetylated cyclopropyl amino acid motif holds considerable promise in the design of novel enzyme inhibitors. A systematic approach to exploring the structure-activity relationships, guided by the principles of medicinal chemistry and supported by robust synthetic and biological evaluation protocols, is paramount to unlocking the full potential of this versatile chemical scaffold. While the publicly available data for a comprehensive, direct comparison is still emerging, the insights gleaned from related compound classes provide a strong foundation for future research in this exciting area of drug discovery.
References
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Andrianov, V., et al. (2009). Novel amide derivatives as inhibitors of histone deacetylase: design, synthesis and SAR. European Journal of Medicinal Chemistry, 44(3), 1067-85. Available from: [Link]
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Toma, L., et al. (1987). Synthesis and angiotension converting enzyme inhibitory activity of L-lysyl-N-substituted glycine derivatives. Journal of Medicinal Chemistry, 30(9), 1547-51. Available from: [Link]
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Aygül, A., et al. (2018). Synthesis and Evaluation of N -[1-(((3,4-Diphenylthiazol-2(3 H )-ylidene)amino)methyl)cyclopentyl]acetamide Derivatives for the Treatment of Diseases Belonging to MAOs. Letters in Drug Design & Discovery, 15(9). Available from: [Link]
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Hisamochi, K., et al. (2018). Discovery of Novel Selective Acetyl-CoA Carboxylase (ACC) 1 Inhibitors. ACS Medicinal Chemistry Letters, 9(2), 114-119. Available from: [Link]
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Wang, Y., et al. (2015). Design, Synthesis and Biological Evaluation of Tasiamide Analogues as Tumor Inhibitors. Molecules, 20(10), 19131-48. Available from: [Link]
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Amanote Research. (n.d.). Synthesis, Characterization and Biological Evaluation. Available from: [Link]
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Zefirov, N. S., et al. (2000). Synthesis of Amino Acids of Cyclopropylglycine Series. Russian Chemical Reviews, 69(4), 333-358. Available from: [Link]
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Apostol, T.-V., et al. (2021). Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. Molecules, 26(16), 5035. Available from: [Link]
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Albeck, A., et al. (2000). Peptidyl cyclopropenones: Reversible inhibitors, irreversible inhibitors, or substrates of cysteine proteases? Journal of the American Chemical Society, 122(51), 12633-12641. Available from: [Link]
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Ou, C.-Y., et al. (2010). Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana. Journal of Biological Chemistry, 285(43), 32966-32975. Available from: [Link]
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Vangala, S. R., et al. (2021). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 48, 128254. Available from: [Link]
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Ghasemian, S., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega, 8(33), 30048-30062. Available from: [Link]
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Li, N., et al. (2010). Identification of novel inhibitors of 1-aminocyclopropane-1-carboxylic acid synthase by chemical screening in Arabidopsis thaliana. The Journal of biological chemistry, 285(43), 32966–32975. Available from: [Link]
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Chansiw, N., et al. (2021). Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase. Research in Pharmaceutical Sciences, 16(5), 498-507. Available from: [Link]
-
Ghasemian, S., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS omega, 8(33), 30048–30062. Available from: [Link]
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González-Montoya, M., et al. (2022). Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. Molecules (Basel, Switzerland), 27(19), 6257. Available from: [Link]
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Singh, R., et al. (2007). Papain-like proteases: Applications of their inhibitors. African Journal of Biotechnology, 6(9). Available from: [Link]
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Tamada, M., et al. (1995). Cyclopropenone-containing cysteine proteinase inhibitors. Synthesis and enzyme inhibitory activities. Journal of medicinal chemistry, 38(1), 21–28. Available from: [Link]
-
Wu, X., & Huang, T. (2020). Recent development in acetyl-CoA carboxylase inhibitors and their potential as novel drugs. Future medicinal chemistry, 12(6), 533–561. Available from: [Link]
-
Saino, T., et al. (1988). Protease-inhibitory activities of leupeptin analogues. The Journal of antibiotics, 41(2), 220–225. Available from: [Link]
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In vitro assays for testing the efficacy of peptides containing N-Acetyl-3-cyclopropyl-D-alanine
An In-Depth Guide to In Vitro Efficacy Testing of Peptides Containing N-Acetyl-3-cyclopropyl-D-alanine
Introduction: The Rationale for N-Acetyl-3-cyclopropyl-D-alanine in Peptide Therapeutics
In the landscape of peptide drug development, the pursuit of enhanced stability and bioactivity is paramount. Native peptides, while offering high specificity, are often hampered by rapid enzymatic degradation in vivo.[1][2] The incorporation of non-canonical amino acids is a cornerstone strategy to overcome these limitations. N-Acetyl-3-cyclopropyl-D-alanine represents a sophisticated building block designed to confer multiple advantages.
The D-isomeric form provides inherent resistance to proteases, which are stereospecific for L-amino acids.[3][4] The cyclopropyl moiety, a strained carbocycle, introduces conformational rigidity, which can lock the peptide into a bioactive conformation and improve metabolic stability.[3][5] Furthermore, N-terminal acetylation blocks the action of exopeptidases, further extending the peptide's half-life. The combination of these features makes peptides containing this residue promising therapeutic candidates, but they require a robust and well-designed panel of in vitro assays to validate their efficacy.
This guide provides a comparative analysis of essential in vitro assays, explaining the causality behind experimental choices to empower researchers in selecting the most appropriate methods for their N-Acetyl-3-cyclopropyl-D-alanine-containing peptides.
A Framework for Assay Selection
Choosing the right assay is not a linear process but a strategic decision-making workflow. The primary biological question dictates the category of assay, which in turn informs the specific technology to be employed. The following decision tree illustrates a logical approach to navigating the assay selection process.
Caption: A decision framework for selecting in vitro assays.
Category 1: Target Binding and Affinity Assays
The foundational step in characterizing any therapeutic peptide is to confirm its interaction with the intended biological target. These assays quantify the strength (affinity) and kinetics of the binding event.
Comparative Analysis of Binding Assays
| Assay | Principle | Throughput | Key Output | Pros | Cons |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index as the peptide (analyte) flows over its immobilized target.[6] | Low to Medium | Affinity (KD), Kinetics (kon, koff) | Real-time, label-free, provides kinetic data.[6] | Requires protein immobilization which can affect activity; high instrument cost.[7] |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon direct titration of the peptide into a solution containing the target protein.[6] | Low | Affinity (KD), Stoichiometry (n), Thermodynamics (ΔH, ΔS) | Label-free, in-solution, provides full thermodynamic profile.[6] | Requires large amounts of pure protein; low throughput.[6] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Uses antibodies and enzymatic reactions to detect and quantify the binding of a peptide to an immobilized target.[8][9] | High | Relative Affinity (EC50), Specificity | High throughput, highly sensitive, well-established. | Indirect assay; requires specific antibodies and labels. |
| Pull-Down Assay | Uses a "bait" peptide (often biotinylated) immobilized on beads to capture its "prey" protein from a complex mixture like a cell lysate.[10] | Low | Identification of Binding Partners | Identifies novel interactions; good for validation. | Largely qualitative; prone to non-specific binding. |
Featured Protocol: Surface Plasmon Resonance (SPR)
Causality: SPR is chosen here because it provides not only affinity (KD) but also the kinetic parameters of association (kon) and dissociation (koff). This level of detail is crucial for understanding how modifications like N-Acetyl-3-cyclopropyl-D-alanine affect the binding dynamics compared to a native peptide.
Step-by-Step Methodology:
-
Chip Preparation & Target Immobilization:
-
Select a sensor chip appropriate for your target protein (e.g., a CM5 chip for amine coupling).
-
Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified target protein in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to immobilize it onto the surface via covalent linkage.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine-HCl. A reference channel should be prepared similarly but without the target protein to subtract non-specific binding.
-
-
Analyte Preparation:
-
Prepare a dilution series of the peptide containing N-Acetyl-3-cyclopropyl-D-alanine in a suitable running buffer (e.g., HBS-EP+). Concentrations should span at least two orders of magnitude around the expected KD (e.g., 1 nM to 100 nM).
-
Include a zero-concentration sample (buffer only) for double referencing.
-
-
Binding Analysis:
-
Inject the peptide solutions sequentially over both the target and reference channels at a constant flow rate.
-
Monitor the binding response (in Response Units, RU) in real-time. Allow sufficient time for association and dissociation phases.
-
After each injection, regenerate the chip surface with a pulse of a harsh solution (e.g., glycine-HCl, pH 1.5) to remove the bound peptide without denaturing the target.
-
-
Data Analysis:
-
Subtract the reference channel signal from the target channel signal for each injection.
-
Subtract the "zero-concentration" signal to correct for buffer effects (double referencing).
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate kon, koff, and the equilibrium dissociation constant (KD = koff/kon).
-
Category 2: Cell-Based Functional Assays
Binding to a target is necessary but not sufficient. A therapeutic peptide must elicit a desired biological response. Cell-based assays are critical for evaluating the peptide's functional potency in a biologically relevant context.[11] The choice of assay depends entirely on the peptide's intended mechanism of action.
Common Functional Assay Platforms
| Assay Type | Application Example | Principle |
| Cytotoxicity/Viability (e.g., MTT, MTS) | Anticancer peptides | Measures the metabolic activity of cells, which correlates with cell viability. A reduction in signal indicates cytotoxicity.[12] |
| Cell Proliferation (e.g., BrdU, Ki67) | Growth factor mimetics | Quantifies the rate of DNA synthesis or the expression of proliferation markers to assess mitogenic activity. |
| Apoptosis (e.g., Caspase-Glo, Annexin V) | Pro-apoptotic anticancer peptides | Detects the activation of key executioner caspases (e.g., caspase-3/7) or the externalization of phosphatidylserine, both hallmarks of apoptosis.[11] |
| Reporter Gene Assay | Receptor agonists/antagonists | Uses a cell line engineered with a reporter gene (e.g., luciferase, GFP) under the control of a response element linked to a specific signaling pathway. Peptide activity modulates reporter expression.[11] |
| Antimicrobial Assay (e.g., MIC Determination) | Antimicrobial peptides | Determines the minimum inhibitory concentration (MIC) required to inhibit the visible growth of a specific microorganism.[13] |
Featured Protocol: Anticancer Peptide Cytotoxicity (MTT Assay)
Causality: The MTT assay is a robust, colorimetric, and widely adopted method for assessing cell viability. It provides a quantitative measure of a peptide's cytotoxic potency (IC50), making it ideal for comparing the modified peptide against a native version or other standard-of-care drugs.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Peptide Treatment:
-
Prepare a 2x concentrated serial dilution of the peptide in serum-free medium.
-
Remove the old medium from the cells and add 100 µL of the peptide dilutions to the respective wells.
-
Include "cells only" (vehicle control) and "medium only" (blank control) wells. A known cytotoxic drug (e.g., doxorubicin) should be used as a positive control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each peptide concentration relative to the vehicle control (100% viability).
-
Plot the percentage viability against the logarithm of the peptide concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.
-
Category 3: Stability Assays
A primary reason for incorporating N-Acetyl-3-cyclopropyl-D-alanine is to enhance stability.[3] Therefore, it is crucial to experimentally verify this improvement. Stability assays assess the peptide's integrity over time in biologically relevant matrices.
Sources
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- 2. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. All-D amino acid-containing channel-forming antibiotic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide design to control protein–protein interactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00243A [pubs.rsc.org]
- 7. General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide Binding Assays - Creative Peptides-Peptide Drug Discovery [pepdd.com]
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- 11. Proteins & Peptides In Vitro Potency Assay - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
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- 13. Measuring antimicrobial peptide activity on epithelial surfaces in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Peptides With and Without Cyclopropyl Amino Acids
Introduction
In the realm of therapeutic peptide development, overcoming inherent limitations such as poor metabolic stability and conformational flexibility is paramount.[1][2] Peptides, while offering high specificity and potency, are often susceptible to rapid degradation by proteases in vivo, limiting their bioavailability and therapeutic efficacy.[2] A promising strategy to mitigate these challenges is the incorporation of unnatural amino acids designed to impart specific, desirable properties.[1] Among these, cyclopropyl amino acids have emerged as powerful tools for enhancing the structural integrity and proteolytic resistance of peptides.[3][4][5]
This guide provides a comprehensive comparison of the stability of peptides containing cyclopropyl amino acids versus their non-cyclized counterparts. We will delve into the mechanistic underpinnings of this enhanced stability, supported by experimental data, and provide detailed protocols for researchers to assess these properties in their own laboratories.
The Role of Cyclopropyl Amino Acids in Peptide Stabilization
The introduction of a cyclopropyl group into an amino acid side chain or backbone imposes significant conformational constraints.[6][7][8] This rigidity stems from the inherent strain within the three-membered ring, which restricts bond rotations and influences the local peptide backbone conformation.[6][7][8][9] This "cyclopropylic strain" can favor specific secondary structures, such as helices or turns, which are often less susceptible to enzymatic recognition and cleavage compared to more flexible, random coil conformations.[10]
The stabilization effect can be attributed to two primary factors:
-
Conformational Pre-organization: By locking the peptide into a more defined and stable conformation, cyclopropyl amino acids reduce the entropic penalty of binding to a target receptor and can shield protease-sensitive peptide bonds.[5][11]
-
Steric Hindrance: The bulky and rigid nature of the cyclopropyl group can sterically hinder the approach of proteases to the scissile bond, thereby reducing the rate of enzymatic degradation.[10]
Comparative Analysis: Proteolytic Stability
The most significant advantage of incorporating cyclopropyl amino acids is the marked increase in resistance to proteolytic degradation.[3][4][10] This enhanced stability translates to a longer in vivo half-life, a critical parameter for therapeutic peptides.
Experimental Evidence
Numerous studies have demonstrated the stabilizing effect of cyclopropyl amino acids. For instance, the incorporation of bulky cycloalkyl α,β-dehydroamino acids into model peptides has been shown to significantly enhance their stability against proteolysis, with larger ring sizes exhibiting greater effects.[10] Similarly, the cyclization of peptides, a related strategy that also introduces conformational constraints, has been shown to enhance proteolytic stability and improve cell penetration.[12][13]
Table 1: Comparative Proteolytic Stability of Peptides
| Peptide Sequence | Modification | Protease | Half-life (t½) | Reference |
| Ac-Ala-Ala-Ala-NH2 | None | Trypsin | 15 min | Hypothetical Data |
| Ac-Ala-Ac3c-Ala-NH2 | 1-Aminocyclopropanecarboxylic acid (Ac3c) | Trypsin | > 240 min | Hypothetical Data |
| Linear RGD Peptide | None | Serum | 30 min | [11] |
| Cyclic RGD Peptide | N-terminal cyclization | Serum | > 180 min | [11] |
Note: The data in the table is illustrative and synthesized from general findings in the cited literature. Specific half-life values will vary depending on the peptide sequence, the specific cyclopropyl amino acid used, and the experimental conditions.
Experimental Protocol: In Vitro Protease Stability Assay
This protocol outlines a general method for assessing the stability of peptides in the presence of a specific protease, such as trypsin, using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for analysis.[14][15][16]
Materials:
-
Peptide stock solution (with and without cyclopropyl amino acid)
-
Protease stock solution (e.g., Trypsin)
-
Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA)
-
RP-HPLC system with a C18 column
Procedure:
-
Peptide Incubation:
-
Prepare a solution of the peptide in the assay buffer at a final concentration of 0.1-1 mg/mL.
-
Add the protease to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
Incubate the reaction mixture at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.[17]
-
-
RP-HPLC Analysis:
-
Analyze the quenched samples by RP-HPLC.
-
Monitor the disappearance of the parent peptide peak and the appearance of degradation product peaks over time.
-
-
Data Analysis:
-
Calculate the percentage of the remaining parent peptide at each time point relative to the 0-minute time point.
-
Plot the percentage of remaining peptide against time to determine the degradation kinetics and the peptide's half-life.
-
Comparative Analysis: Conformational Effects
The conformational rigidity imparted by cyclopropyl amino acids can be characterized using spectroscopic techniques such as Circular Dichroism (CD) spectroscopy.[18][19][20] CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, providing insights into the secondary structure of peptides (e.g., α-helix, β-sheet, random coil).[18][21][22]
Expected Observations
Peptides incorporating cyclopropyl amino acids are expected to exhibit CD spectra indicative of a more ordered secondary structure compared to their flexible, non-cyclized analogs. For example, an increase in helicity would be reflected by more negative molar ellipticity values at 208 and 222 nm.[18]
Table 2: Comparative Conformational Analysis of Peptides
| Peptide | Predominant Conformation (in TFE) | Molar Ellipticity [θ] at 222 nm (deg cm² dmol⁻¹) | Reference |
| Template Peptide (Linear) | Random Coil | -5,000 | [20] |
| Template Peptide with Ac3c | α-helix | -25,000 | [20] |
| Template Peptide with Ac4c | α-helix | -30,000 | [20] |
| Template Peptide with Ac5c | α-helix | -28,000 | [20] |
Note: TFE (Trifluoroethanol) is a solvent known to promote helical structures. Ac3c, Ac4c, and Ac5c represent 1-aminocyclopropane-, 1-aminocyclobutane-, and 1-aminocyclopentane-1-carboxylic acid, respectively.
Experimental Protocol: Circular Dichroism (CD) Spectroscopy
This protocol provides a general procedure for analyzing the secondary structure of peptides using CD spectroscopy.[18][19][23]
Materials:
-
Purified peptide solution (>95% purity)
-
Appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4) or solvent (e.g., TFE)
-
CD spectropolarimeter
-
Quartz cuvette (e.g., 1 mm path length)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the peptide in the chosen buffer or solvent.
-
Determine the precise concentration of the peptide solution.
-
Dilute the stock solution to a final concentration suitable for CD measurements (typically 0.1-0.2 mg/mL).[19]
-
-
Instrument Setup:
-
Purge the CD spectropolarimeter with nitrogen gas.
-
Set the experimental parameters: wavelength range (e.g., 190-260 nm), bandwidth, scan speed, and number of accumulations.[19]
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer/solvent alone in the cuvette.
-
Record the CD spectrum of the peptide solution.[19]
-
-
Data Processing:
-
Subtract the baseline spectrum from the peptide spectrum.
-
Convert the raw data (millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (mdeg * MRW) / (10 * l * c) where:
-
mdeg is the recorded ellipticity in millidegrees
-
MRW is the mean residue weight (molecular weight / number of amino acids)
-
l is the path length of the cuvette in cm
-
c is the peptide concentration in g/L
-
-
-
Secondary Structure Estimation:
-
Analyze the processed CD spectrum to estimate the secondary structure content of the peptide using deconvolution software.
-
Visualizing the Concepts
Mechanism of Proteolytic Degradation
Caption: Workflow of enzymatic degradation of a flexible peptide.
Stabilizing Effect of Cyclopropyl Amino Acids
Caption: Mechanism of enhanced stability in peptides with cyclopropyl amino acids.
Conclusion
The incorporation of cyclopropyl amino acids represents a robust and effective strategy for enhancing the stability of therapeutic peptides. By inducing conformational rigidity and providing steric shielding, these non-canonical amino acids significantly increase resistance to proteolytic degradation, a key hurdle in peptide drug development. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the stabilizing effects of cyclopropyl amino acids on their peptides of interest. As the demand for more potent and bioavailable peptide therapeutics grows, the strategic use of cyclopropyl amino acids will undoubtedly play a crucial role in the design of next-generation peptide drugs.
References
- The Effect of the Cyclopropyl Group on the Conformation of Chemotactic Formyl Tripeptides. (Source: vertexaisearch.cloud.google.com)
- The synthesis of cyclopropane amino acids and peptides.
-
Analysis - American Peptide Society. (Source: American Peptide Society) [Link]
- The synthesis of cyclopropane amino acids and peptides.
- Structure Analysis of Unfolded Peptides I: Vibrational Circular Dichroism Spectroscopy. (Source: vertexaisearch.cloud.google.com)
-
Helix-forming aliphatic homo-δ-peptide foldamers based on conformational restriction of cyclopropane. (Source: ChemRxiv) [Link]
-
Using circular dichroism spectra to estimate protein secondary structure. (Source: Sandiego) [Link]
-
Using circular dichroism spectra to estimate protein secondary structure. (Source: PMC - NIH) [Link]
-
Synthesis of Chiral Alkenyl Cyclopropane Amino Acids for Incorporation into Stapled Peptides. (Source: The Journal of Organic Chemistry - ACS Publications) [Link]
-
Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. (Source: PMC - NIH) [Link]
-
(a) Conformational restriction by steric effects due to the structural... (Source: ResearchGate) [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (Source: PubMed Central) [Link]
-
Synthesis and Studies of Bulky Cycloalkyl α,β-Dehydroamino Acids that Enhance Proteolytic Stability. (Source: PMC - NIH) [Link]
-
How can I check the stabilty of my peptide in various proteases in vitro by SDS PAGE? (Source: ResearchGate) [Link]
-
(a) Conformational restriction by steric effects due to the structural... (Source: ResearchGate) [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (Source: ACS Pharmacology & Translational Science) [Link]
-
Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. (Source: Journal of the American Chemical Society) [Link]
-
Cyclization of peptides enhances proteolytic stability and thus... (Source: ResearchGate) [Link]
-
Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. (Source: PLOS One) [Link]
-
Helical Template Peptides Containing Cyclic α,α-Disubstituted Amino Acids: Ring-Size Effects on Conformation and siRNA Delivery. (Source: The Journal of Organic Chemistry) [Link]
-
Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability: interplay between the N-terminal amino acid alkyl side chain and the cyclopropyl group of alpha-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors. (Source: PubMed) [Link]
-
Improvement of biological activity and proteolytic stability of peptides by coupling with a cyclic peptide. (Source: PubMed) [Link]
-
A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. (Source: Organic Letters - ACS Publications) [Link]
-
Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics. (Source: PMC) [Link]
-
Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. (Source: Request PDF - ResearchGate) [Link]
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (Source: PMC - PubMed Central) [Link]
- A Comprehensive Review on Current Advances in Peptide Drug Development and Design. (Source: vertexaisearch.cloud.google.com)
-
Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals. (Source: PMC - NIH) [Link]
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- 3. EP0135429A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]
- 4. WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]
- 5. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Studies of Bulky Cycloalkyl α,β-Dehydroamino Acids that Enhance Proteolytic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improvement of biological activity and proteolytic stability of peptides by coupling with a cyclic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 17. researchgate.net [researchgate.net]
- 18. americanpeptidesociety.org [americanpeptidesociety.org]
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- 21. home.sandiego.edu [home.sandiego.edu]
- 22. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Structure Analysis of Unfolded Peptides I: Vibrational Circular Dichroism Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
A Senior Application Scientist's Guide to the Structural Verification of N-Acetyl-3-cyclopropyl-D-alanine: A Comparative NMR Analysis
For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's structure and purity is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison of synthesized versus commercially available N-Acetyl-3-cyclopropyl-D-alanine, with a core focus on the cross-referencing of Nuclear Magnetic Resonance (NMR) data. We will delve into the causality behind experimental choices, from synthesis to spectral acquisition, to provide a self-validating framework for your own research.
While direct commercial sources for N-Acetyl-3-cyclopropyl-D-alanine are not abundant, its precursor, 3-cyclopropyl-D-alanine, is available from various suppliers. This guide will, therefore, provide a robust synthesis protocol for the target compound, predict its NMR spectral characteristics based on foundational principles and data from analogous structures, and outline the comparative methodology you can employ.
The Strategic Importance of the Cyclopropyl Moiety
The incorporation of a cyclopropyl group into amino acid scaffolds is a common strategy in medicinal chemistry. This small, strained ring system introduces conformational rigidity, which can enhance binding affinity to biological targets and improve metabolic stability. However, the unique electronic environment of the cyclopropyl ring also imparts characteristic signatures in NMR spectra, which are crucial for structural confirmation. The protons and carbons of the cyclopropyl ring typically appear at unusually high field (upfield) in the NMR spectrum due to the ring's magnetic anisotropy.[1][2]
Synthesis of N-Acetyl-3-cyclopropyl-D-alanine
The most direct and efficient method for preparing N-Acetyl-3-cyclopropyl-D-alanine is through the N-acetylation of the commercially available 3-cyclopropyl-D-alanine. Acetic anhydride is a common and effective acetylating agent for this transformation.[3]
Experimental Protocol: Synthesis
Materials:
-
3-Cyclopropyl-D-alanine
-
Acetic Anhydride
-
Deionized Water
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Sodium Sulfate (anhydrous)
-
Silica Gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 3-cyclopropyl-D-alanine (1.0 eq) in a 1:1 mixture of deionized water and dichloromethane.
-
Acetylation: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.2 eq) dropwise while stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash with 1 M HCl, followed by deionized water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure N-Acetyl-3-cyclopropyl-D-alanine.
NMR Spectroscopic Analysis: The Fingerprint of a Molecule
NMR spectroscopy is an unparalleled technique for the structural elucidation of small organic molecules.[4][5][6] By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, we can piece together the molecular structure. For our target molecule, we will acquire both ¹H and ¹³C NMR spectra.
Experimental Protocol: NMR Data Acquisition
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized N-Acetyl-3-cyclopropyl-D-alanine in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain a singlet for each unique carbon atom.
-
Typical parameters: pulse angle of 45-90°, longer acquisition time and relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ¹³C.
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired data.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Predicted NMR Data for N-Acetyl-3-cyclopropyl-D-alanine
In the absence of a publicly available spectrum for N-Acetyl-3-cyclopropyl-D-alanine, we can predict the expected chemical shifts based on the known values for N-acetyl-D-alanine and the characteristic shifts for cyclopropyl groups.[2][7]
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0-9.0 | br s | 1H | -COOH | Carboxylic acid protons are typically broad and downfield. |
| ~6.0-6.5 | d | 1H | -NH- | Amide proton, coupled to the α-proton. |
| ~4.3-4.6 | m | 1H | α-CH | Methine proton adjacent to the nitrogen and carbonyl, coupled to the NH and β-CH₂ protons. |
| ~2.0-2.2 | s | 3H | -COCH₃ | Acetyl methyl protons, singlet. |
| ~1.5-1.8 | m | 2H | β-CH₂ | Methylene protons adjacent to the cyclopropyl group and the α-carbon. |
| ~0.8-1.2 | m | 1H | cyclopropyl-CH | Methine proton of the cyclopropyl ring. |
| ~0.2-0.6 | m | 4H | cyclopropyl-CH₂ | Methylene protons of the cyclopropyl ring, characteristically upfield. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~173-176 | -COOH | Carboxylic acid carbonyl carbon. |
| ~170-172 | -COCH₃ | Amide carbonyl carbon. |
| ~50-55 | α-CH | Alpha-carbon attached to the nitrogen. |
| ~35-40 | β-CH₂ | Beta-carbon adjacent to the cyclopropyl ring. |
| ~22-25 | -COCH₃ | Acetyl methyl carbon. |
| ~8-12 | cyclopropyl-CH | Methine carbon of the cyclopropyl ring. |
| ~3-7 | cyclopropyl-CH₂ | Methylene carbons of the cyclopropyl ring, characteristically upfield. |
Cross-Referencing and Data Comparison
The core of this guide is the comparative analysis. Once you have synthesized your N-Acetyl-3-cyclopropyl-D-alanine and acquired its NMR spectra, you would compare it to the data from a commercially available sample. If a commercial sample is not available with provided spectra, you can use the predicted data as a benchmark.
Workflow for Comparative Analysis
Caption: A flowchart illustrating the process of comparing NMR data from synthesized and commercial samples.
Data Comparison Table
| Feature | Synthesized Sample | Commercial Sample / Predicted Data | Analysis |
| ¹H NMR | |||
| Chemical Shift (δ, ppm) | Record experimental values | Record supplier/predicted values | Shifts should match within ±0.02 ppm. |
| Multiplicity | Record experimental patterns | Record supplier/predicted patterns | Splitting patterns (singlet, doublet, triplet, multiplet) must be identical. |
| Coupling Constants (J, Hz) | Calculate from spectra | Record supplier/predicted values | J-values are highly diagnostic and should be consistent. |
| Integration | Record relative integrals | Record expected proton ratios | The ratio of protons for each signal should match the molecular structure. |
| ¹³C NMR | |||
| Chemical Shift (δ, ppm) | Record experimental values | Record supplier/predicted values | Shifts should match within ±0.2 ppm. |
| Number of Signals | Count unique signals | Count expected unique carbons | Should correspond to the number of non-equivalent carbons in the molecule. |
| Purity | |||
| Impurity Signals | Identify any extraneous peaks | Should be free of significant impurities | The presence of unexpected signals in the synthesized sample indicates impurities. |
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. The expected upfield shifts of the cyclopropyl protons and carbons are a key diagnostic feature. If your synthesized material exhibits these characteristic signals in the predicted regions, it provides strong evidence of successful synthesis. The ultimate confirmation comes from the congruence of all data points – ¹H and ¹³C chemical shifts, coupling constants, and integrations – with the expected values. Any significant deviation would warrant further investigation and purification.
Conclusion
This guide provides a comprehensive framework for the synthesis and NMR-based structural verification of N-Acetyl-3-cyclopropyl-D-alanine. By understanding the rationale behind the synthetic and analytical steps, and by carefully comparing experimental data with predicted or reference spectra, researchers can be confident in the identity and purity of their compounds. This rigorous approach is essential for the integrity of subsequent research and development activities.
References
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Tech, S1: 001. [Link]
-
Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]
-
University of Gothenburg. (2023). Small molecule-NMR. Retrieved from [Link]
-
PubChem. (n.d.). N-Acetyl-L-alanine. Retrieved from [Link]
-
PubChem. (n.d.). N-Acetyl-D-alanine. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000766). Retrieved from [Link]
-
PubChem. (n.d.). D-Cyclopropylalanine. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]
- Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. I. Cyclopropane Derivatives. Journal of the American Chemical Society, 85(20), 3218–3223.
-
Human Metabolome Database. (n.d.). Showing metabocard for N-Acetyl-L-alanine (HMDB0000766). Retrieved from [Link]
-
PubChem. (n.d.). D-Alanine. Retrieved from [Link]
-
A-Z of Green Chemistry. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Retrieved from [Link]
Sources
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- 2. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. orientjchem.org [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
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- 7. D-Alanine | C3H7NO2 | CID 71080 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of (R)-2-Acetylamino-3-cyclopropylpropionic Acid: A Comparative Analysis of Enzymatic and Chemical Methodologies
For researchers and professionals in drug development, the efficient and stereoselective synthesis of non-proteinogenic amino acids is a critical endeavor. These unique building blocks are integral to the design of novel therapeutics with enhanced potency, stability, and target specificity. One such molecule of interest is (R)-2-Acetylamino-3-cyclopropylpropionic acid, a chiral cyclopropane-containing amino acid derivative. Its synthesis presents a compelling case study for comparing the efficacy of modern enzymatic methods against traditional chemical approaches. This guide provides an in-depth, objective comparison of these two synthetic paradigms, supported by experimental insights and data, to empower you in selecting the optimal strategy for your research and development needs.
Introduction to (R)-2-Acetylamino-3-cyclopropylpropionic Acid
(R)-2-Acetylamino-3-cyclopropylpropionic acid, also known as N-acetyl-D-cyclopropylalanine, is a chiral building block whose cyclopropyl moiety imparts conformational rigidity and unique electronic properties. This can lead to improved binding affinity and metabolic stability in peptide-based drug candidates. The R-enantiomer is often the biologically active form, making its stereoselective synthesis a key challenge.
The Chemical Approach: A Classic, Yet Demanding Route
Traditional organic chemistry offers a well-established, albeit often multi-step, pathway to (R)-2-Acetylamino-3-cyclopropylpropionic acid. A common strategy involves the initial synthesis of the racemic N-acetyl amino acid, followed by a resolution step to isolate the desired R-enantiomer. The Erlenmeyer-Plöchl reaction, leading to an azlactone intermediate, is a classic method for the synthesis of the racemic precursor.
This chemical route, while versatile, often necessitates the use of harsh reagents, flammable solvents, and elevated temperatures. Furthermore, the resolution of the racemic mixture can be inefficient, with a theoretical maximum yield of 50% for the desired enantiomer without a racemization/recycling protocol for the unwanted S-enantiomer.
Caption: Workflow for the chemical synthesis of (R)-2-Acetylamino-3-cyclopropylpropionic acid.
The Enzymatic Advantage: Precision and Sustainability
Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral molecules.[1] For the production of (R)-2-Acetylamino-3-cyclopropylpropionic acid, an enzymatic kinetic resolution approach is particularly effective. This method utilizes an enantioselective enzyme to selectively hydrolyze one enantiomer of a racemic mixture, leaving the desired enantiomer unreacted and in high enantiomeric excess.
Amidases, particularly from bacterial species like Rhodococcus, are well-suited for this purpose.[2] These enzymes can catalyze the enantioselective hydrolysis of the amide bond in racemic N-acetyl-DL-cyclopropylalanine. The L-selective amidases will convert the S-enantiomer to L-cyclopropylalanine, leaving the desired N-acetyl-D-cyclopropylalanine ((R)-2-Acetylamino-3-cyclopropylpropionic acid) untouched. This method operates under mild, aqueous conditions, avoiding the need for harsh chemicals and organic solvents.
Caption: Workflow for the enzymatic synthesis of (R)-2-Acetylamino-3-cyclopropylpropionic acid.
Performance Comparison: Enzymatic vs. Chemical Synthesis
The choice between an enzymatic and a chemical approach often comes down to a trade-off between various performance metrics. The following table provides a comparative overview based on typical experimental outcomes for the synthesis of chiral N-acetylated amino acids.
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
| Starting Material | Cyclopropanecarboxaldehyde, N-acetylglycine | N-acetyl-DL-cyclopropylalanine |
| Key Transformation | Azlactone formation and resolution | Enzymatic kinetic resolution |
| Stereoselectivity | Achieved through resolution (max 50% yield per enantiomer) | High enantioselectivity (e.g., >99% ee) |
| Typical Yield | Lower overall yield due to resolution step | High yield for the desired enantiomer (approaching 50%) |
| Reaction Conditions | Harsh (high temp., strong acids/bases, organic solvents) | Mild (near-neutral pH, room temp., aqueous media) |
| Reagents | Acetic anhydride, sodium acetate, resolving agents | Enzyme (amidase), buffer salts |
| Environmental Impact | Higher, due to solvent use and waste generation | Lower, "greener" process |
| Process Complexity | Multi-step, including a potentially tedious resolution | Simpler, often a one-pot resolution |
Experimental Protocols
Chemical Synthesis: A Representative Protocol for N-acetyl-DL-cyclopropylalanine
This protocol is adapted from the well-established Erlenmeyer-Plöchl synthesis of N-acetylated amino acids.
Step 1: Synthesis of 4-cyclopropylidene-2-methyloxazol-5(4H)-one (Azlactone)
-
In a round-bottom flask, combine cyclopropanecarboxaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and anhydrous sodium acetate (1.0 eq).
-
Add acetic anhydride (3.0 eq) to the mixture.
-
Heat the reaction mixture at 100°C for 2 hours with constant stirring.
-
Cool the mixture to room temperature and pour it into ice-cold water to precipitate the azlactone.
-
Collect the crude azlactone by filtration and wash it thoroughly with cold water.
Step 2: Hydrolysis to N-acetyl-DL-cyclopropylalanine
-
Suspend the crude azlactone in a 1 M aqueous sodium hydroxide solution.
-
Stir the mixture at room temperature until the solid dissolves completely, indicating the hydrolysis of the azlactone.
-
Acidify the solution to a pH of approximately 2-3 with concentrated hydrochloric acid to precipitate the N-acetyl-DL-cyclopropylalanine.
-
Collect the product by filtration, wash with cold water, and dry under vacuum.
Note: The resolution of the racemic product to obtain the (R)-enantiomer would typically follow, for example, through the formation of diastereomeric salts with a chiral amine.
Enzymatic Synthesis: A Representative Protocol for (R)-2-Acetylamino-3-cyclopropylpropionic acid
This protocol is based on the principle of enzymatic kinetic resolution using an L-selective amidase.
-
Prepare a buffered solution (e.g., 50 mM phosphate buffer, pH 7.5) in a temperature-controlled reaction vessel.
-
Dissolve N-acetyl-DL-cyclopropylalanine in the buffer to a desired concentration (e.g., 50-100 mM).
-
Add the L-selective amidase (e.g., from Rhodococcus sp., either as a whole-cell catalyst or a purified enzyme) to the reaction mixture.
-
Incubate the reaction at a controlled temperature (typically 30-40°C) with gentle agitation.
-
Monitor the progress of the reaction by measuring the conversion of the S-enantiomer using a suitable analytical method (e.g., chiral HPLC).
-
Once the conversion reaches approximately 50%, stop the reaction by denaturing the enzyme (e.g., by heat treatment or pH shift).
-
Separate the desired (R)-2-Acetylamino-3-cyclopropylpropionic acid from the hydrolyzed (S)-cyclopropylalanine. This can often be achieved by adjusting the pH to exploit the different isoelectric points of the amino acid and the N-acetylated amino acid, leading to selective precipitation. Alternatively, chromatographic methods can be employed.
-
Collect the purified (R)-2-Acetylamino-3-cyclopropylpropionic acid and dry it. The enantiomeric excess of the final product is expected to be high (>99%).
A Senior Application Scientist's Perspective
The choice between enzymatic and chemical synthesis for (R)-2-Acetylamino-3-cyclopropylpropionic acid is not merely a matter of preference but a strategic decision based on the specific requirements of your project.
The chemical approach offers the advantage of utilizing readily available and relatively inexpensive starting materials. It is a well-understood and robust methodology. However, its drawbacks are significant, particularly in the context of modern, sustainable drug development. The use of harsh reagents, the generation of substantial waste, and the inherent inefficiency of resolving a racemic mixture make it a less attractive option for large-scale, environmentally conscious manufacturing.
In contrast, the enzymatic synthesis represents a more elegant and efficient solution for obtaining the enantiopure target molecule. The high selectivity of amidases allows for the production of (R)-2-Acetylamino-3-cyclopropylpropionic acid with excellent enantiomeric purity under mild, environmentally friendly conditions.[3] While the initial investment in enzyme acquisition or development might be a consideration, the benefits of a streamlined process, reduced environmental footprint, and higher quality product often outweigh this cost, especially in an industrial setting. The enzymatic route is a prime example of how green chemistry principles can be integrated into the synthesis of valuable pharmaceutical intermediates.
For academic research and small-scale synthesis, the chemical route may be a viable option for accessing the racemic material. However, for any application where enantiopurity and sustainability are paramount, the enzymatic approach is undoubtedly the superior strategy.
References
-
Kotlova, E. K., Chestukhina, G. G., Astaurova, O. B., Leonova, T. E., Yanenko, A. S., & Debabov, V. G. (1999). Isolation and primary characterization of an amidase from Rhodococcus rhodochrous. Biochemistry (Moscow), 64(4), 384-389. [Link]
-
Nawaz, M. S., Khan, A. A., Seng, J. E., Leakey, J. E., Siitonen, P. H., & Cerniglia, C. E. (1994). Purification and characterization of an amidase from an acrylamide-degrading Rhodococcus sp. Applied and Environmental Microbiology, 60(9), 3343-3348. [Link]
-
Applied and Environmental Microbiology. (1997). Formation of a Chiral Hydroxamic Acid with an Amidase from Rhodococcus erythropolis MP50 and Subsequent Chemical Lossen Rearrangement to a Chiral Amine. Applied and Environmental Microbiology, 63(9), 3390-3393. [Link]
-
MDPI. (2024). Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. MDPI. [Link]
-
PMC. (2018). An Update: Enzymatic Synthesis for Industrial Applications. PMC. [Link]
- Google Patents. (n.d.). Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.
-
ResearchGate. (n.d.). Scheme 29. Kinetic enzymatic resolution of racemic N-acetyl phenylalanine and analogues via interesterification reaction. ResearchGate. [Link]
Sources
A Senior Application Scientist's Guide to Benchmarking the Chiral Purity of Synthesized (R)-2-Acetylamino-3-cyclopropylpropionic acid
Introduction: The Imperative of Chiral Purity in Drug Development
In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of safety and efficacy. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, remains a stark reminder of this principle.[1]
(R)-2-Acetylamino-3-cyclopropylpropionic acid is a non-proteinogenic amino acid, a class of molecules increasingly utilized as building blocks in the synthesis of complex active pharmaceutical ingredients (APIs). The introduction of a cyclopropyl ring imposes significant conformational constraints, which can be key to a drug's interaction with its biological target. Ensuring the synthesized (R)-enantiomer is free from its (S)-counterpart is paramount. This guide provides a comprehensive framework for researchers and drug development professionals to rigorously benchmark the chiral purity of synthesized (R)-2-Acetylamino-3-cyclopropylpropionic acid against certified standards, ensuring the integrity of downstream applications.
Foundational Analytical Strategies for Chiral Discrimination
The determination of enantiomeric excess (ee) requires an analytical environment where the enantiomers behave differently.[2] This is achieved by introducing another chiral entity, such as a chiral stationary phase in chromatography, or by measuring a property unique to chiral molecules, like optical rotation.
-
High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase (CSP): This is the gold standard for determining enantiomeric excess.[3] CSPs create a chiral environment where enantiomers form transient diastereomeric complexes with differing energies, leading to different retention times and, thus, separation.[4] Its high resolution, sensitivity, and accuracy make it the preferred method for quantitative purity analysis.[5]
-
Polarimetry: This classical technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[6][7] While it can confirm the presence of an optically active compound and determine the direction of rotation, it is generally less sensitive than HPLC for quantifying high enantiomeric excess and is susceptible to interference from other chiral impurities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce chemical shift differences between the enantiomeric signals, allowing for their quantification.[9][10] This method is powerful but can be more complex to develop and may not offer the same high-throughput capabilities as HPLC.
For the purpose of this guide, we will focus on Chiral HPLC as the primary, most robust quantitative method and discuss polarimetry as an essential orthogonal method for confirming the identity of the bulk material.
The Benchmarking Workflow: A Self-Validating System
A trustworthy analysis relies on a workflow that validates itself at each critical juncture. This involves not just analyzing the synthesized sample, but running it in parallel with known standards to ensure system suitability and accurate peak identification.
Caption: Workflow for Chiral Purity Benchmarking.
Experimental Protocols
Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)
This protocol outlines a robust method for the separation and quantification of the (R)- and (S)-enantiomers of 2-Acetylamino-3-cyclopropylpropionic acid. The choice of a polysaccharide-based CSP is based on their proven broad applicability for resolving N-acylated amino acids.[3][11]
4.1.1 Materials and Instrumentation
-
Reference Standards:
-
Certified (R)-2-Acetylamino-3-cyclopropylpropionic acid (≥99.5% purity).
-
Racemic (RS)-2-Acetylamino-3-cyclopropylpropionic acid.
-
-
Instrumentation: HPLC system with UV detector.
-
Chiral Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP.
-
Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA).
4.1.2 Step-by-Step Protocol
-
Mobile Phase Preparation: Prepare the mobile phase consisting of n-Hexane / Isopropanol / Trifluoroacetic Acid (85:15:0.1, v/v/v) . Filter and degas the solution before use.
-
Causality: The hexane/IPA mixture provides the primary separation mechanism on the polysaccharide phase. TFA is added as an acidic modifier to suppress the ionization of the carboxylic acid group, leading to improved peak shape and consistent retention.[3]
-
-
Standard & Sample Preparation:
-
Racemic Standard (System Suitability): Accurately weigh and dissolve racemic material in the mobile phase to a final concentration of approximately 0.5 mg/mL. This solution is critical to verify that the column can separate the two enantiomers.[4]
-
Certified (R)-Standard (Peak Identification): Prepare a solution of the certified (R)-standard in the mobile phase at ~0.5 mg/mL. This will be used to definitively identify the retention time of the desired enantiomer.
-
Synthesized Sample: Prepare the synthesized product to be tested in the same manner, aiming for a final concentration of ~0.5 mg/mL.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before transferring them to HPLC vials.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
-
Analysis Sequence:
-
Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability: Inject the racemic standard solution. The resolution between the two enantiomer peaks should be greater than 1.5.
-
Peak Identification: Inject the certified (R)-standard to confirm the retention time of the (R)-enantiomer.
-
Sample Analysis: Inject the synthesized sample.
-
-
Data Analysis & Calculation:
-
Integrate the peak areas for both the (R)- and (S)-enantiomers in the chromatogram of the synthesized sample.
-
Calculate the enantiomeric excess (% ee) using the following formula[4]: % ee = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100
-
Orthogonal Method: Polarimetry
This method serves as a qualitative confirmation of the bulk sample's chiral identity.[12] A positive optical rotation should be observed for the (R)-enantiomer, corresponding to the certified standard.
4.2.1 Step-by-Step Protocol
-
Instrument Calibration: Calibrate the polarimeter using a blank solvent (e.g., Methanol).
-
Sample Preparation: Prepare a solution of the synthesized product in Methanol at a precisely known concentration (e.g., c = 1.0 g/100 mL).
-
Measurement: Measure the optical rotation (α) of the sample solution at a standard wavelength (e.g., Sodium D-line, 589 nm) and temperature (e.g., 20 °C).
-
Calculate Specific Rotation [α]: Use Biot's law to calculate the specific rotation and compare it to the value reported for the certified reference material.[12]
-
[α] = α / (l x c)
-
where α = observed rotation, l = path length in dm, c = concentration in g/mL.
-
Data Presentation and Benchmarking
The primary objective is to compare the chiral purity of the synthesized batch against the certified reference material. The data below is presented as an example of a successful benchmark analysis.
| Sample ID | Retention Time (S)-Isomer (min) | Retention Time (R)-Isomer (min) | Peak Area (S)-Isomer | Peak Area (R)-Isomer | Resolution (Rs) | Enantiomeric Excess (% ee) |
| Racemic Standard | 10.2 | 11.5 | 501,345 | 498,655 | 1.8 | 0.27% |
| Certified (R)-Standard | - | 11.5 | Not Detected | 999,870 | N/A | >99.9% |
| Synthesized Lot #123 | 10.2 | 11.5 | 1,520 | 998,480 | 1.8 | 99.69% |
Interpretation:
-
The racemic standard demonstrates the method's capability to separate the enantiomers with excellent resolution (Rs = 1.8).
-
The certified (R)-standard confirms the later eluting peak at 11.5 minutes corresponds to the desired (R)-enantiomer.
-
The synthesized lot shows a very small peak at the retention time of the undesired (S)-enantiomer, leading to a calculated enantiomeric excess of 99.69%. This high level of purity would be considered excellent for many pharmaceutical applications.
Conclusion and Best Practices
This guide establishes a robust framework for the chiral purity determination of synthesized (R)-2-Acetylamino-3-cyclopropylpropionic acid. The primary reliance on a validated chiral HPLC method provides sensitive and accurate quantification of enantiomeric excess, while orthogonal analysis by polarimetry confirms the bulk stereochemical identity.[13]
Key Takeaways for Scientific Integrity:
-
Never rely on a single injection: Always perform system suitability tests with a racemic standard.
-
Use certified standards: A Certified Reference Material (CRM) is non-negotiable for unambiguous peak identification and method validation.[14]
-
Document everything: Maintain meticulous records of mobile phase preparation, sample concentrations, and all instrument parameters to ensure reproducibility.
By adhering to these principles, researchers and drug development professionals can generate reliable, high-quality data, ensuring the chiral integrity of their molecules and the ultimate safety and efficacy of the medicines they develop.
References
-
CAT GmbH. (n.d.). Analyses of amino acids, Enantiomeric purity. Retrieved from [Link]
-
Ribeiro, J. P., et al. (2022). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. Retrieved from [Link]
-
YesWeLab. (n.d.). Polarimetry: analysis of chiral substances. Retrieved from [Link]
-
Foss, F. W., et al. (2020). How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC? ChemistrySelect. Retrieved from [Link]
-
Patterson, D., et al. (2017). Absolute optical chiral analysis using cavity-enhanced polarimetry. Science Advances. Retrieved from [Link]
-
IBZ Messtechnik. (n.d.). Chiral compound analyses and Faraday polarimetry. Retrieved from [Link]
-
Sánchez, J. M., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. Retrieved from [Link]
-
Pacific BioLabs. (n.d.). Polarimetry. Retrieved from [Link]
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Biocompare. (2024). NMR Spectroscopy Used to Directly Measure Molecular Chirality. Retrieved from [Link]
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ResearchGate. (n.d.). Differentiation of Chiral Compounds Using NMR Spectroscopy. Retrieved from [Link]
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Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Retrieved from [Link]
-
MDPI. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Retrieved from [Link]
-
PubMed. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Retrieved from [Link]
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Chemeducator. (n.d.). Chirality And Nmr. Retrieved from [Link]
-
Shodhganga. (n.d.). Methodological Developments in NMR for Chiral Analysis using Selective Excitation. Retrieved from [Link]
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ResearchGate. (2021). Development of High-purity Certified Reference Materials for 17 Proteinogenic Amino Acids by Traceable Titration Methods. Retrieved from [Link]
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Safety Operating Guide
Proper Disposal of (R)-2-Acetylamino-3-cyclopropylpropionic Acid: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of (R)-2-Acetylamino-3-cyclopropylpropionic acid, ensuring compliance with safety regulations and promoting a culture of safety within your research environment. The procedures outlined below are grounded in established best practices and regulatory frameworks to minimize risk to personnel and the environment.
Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. (R)-2-Acetylamino-3-cyclopropylpropionic acid possesses the following key hazard classifications:
-
GHS Pictogram: GHS07 (Exclamation mark)[1]
-
Signal Word: Warning[1]
-
Hazard Statement: H302 - Harmful if swallowed[1]
-
Classification: Acute Toxicity 4, Oral
This classification necessitates that (R)-2-Acetylamino-3-cyclopropylpropionic acid be treated as a hazardous chemical waste. Under no circumstances should this compound be disposed of in the regular trash or down the drain.[2][3] The principle of minimizing waste generation should always be a primary consideration in experimental design.[4]
Personal Protective Equipment (PPE)
Prior to handling (R)-2-Acetylamino-3-cyclopropylpropionic acid for disposal, ensure the following minimum PPE is worn:
-
Safety glasses or goggles: To protect against accidental splashes.
-
Chemical-resistant gloves: Nitrile or other appropriate glove material should be used.
-
Laboratory coat: To protect skin and clothing.
Segregation and Collection of Waste
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.
Step 1: Designate a Satellite Accumulation Area (SAA) Establish a designated SAA in your laboratory at or near the point of waste generation.[5][6][7] This area must be under the control of the laboratory personnel generating the waste.
Step 2: Select an Appropriate Waste Container Use a chemically compatible container for collecting the waste. Plastic containers are often preferred.[4] The container must be in good condition with a secure, tight-fitting lid.[6]
Step 3: Label the Waste Container The waste container must be clearly and accurately labeled from the moment the first drop of waste is added.[4] The label must include:
-
The full chemical name: "(R)-2-Acetylamino-3-cyclopropylpropionic acid" (avoiding abbreviations or formulas)[6]
-
An indication of the hazards (e.g., "Harmful if swallowed" or the GHS pictogram)[5][7]
Step 4: Waste Collection
-
Solid Waste: Collect solid (R)-2-Acetylamino-3-cyclopropylpropionic acid directly into the labeled hazardous waste container.
-
Solutions: Collect aqueous or solvent-based solutions containing this compound in a designated liquid hazardous waste container. Do not mix incompatible waste streams.
-
Contaminated Materials: Any materials, such as weighing paper, gloves, or pipette tips, that are contaminated with (R)-2-Acetylamino-3-cyclopropylpropionic acid should also be placed in the designated solid hazardous waste container.
Step 5: Container Management in the SAA Keep the hazardous waste container securely closed at all times, except when adding waste.[3][6] This is a critical step to prevent the release of vapors and to avoid spills.
Disposal of Empty Containers
Empty containers that once held (R)-2-Acetylamino-3-cyclopropylpropionic acid must also be managed as hazardous waste until properly decontaminated.
Step 1: Rinsing the Container Thoroughly rinse the empty container with a suitable solvent (e.g., water or another solvent in which the compound is soluble).
Step 2: Collection of Rinsate The first rinse of the container must be collected and disposed of as hazardous waste.[2] This rinsate should be added to the appropriate liquid hazardous waste container.
Step 3: Final Disposal of the Rinsed Container After thorough rinsing and air-drying, the container can typically be disposed of in the regular trash or recycled, depending on institutional policies. Ensure all labels are fully defaced or removed.[3]
Arranging for Waste Pickup
Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.
Step 1: Monitor Waste Accumulation Be aware of the accumulation limits for your laboratory's designated waste generator status (e.g., Very Small, Small, or Large Quantity Generator).[5][7]
Step 2: Request a Pickup When the waste container is approaching full (approximately 90%), or in accordance with your institution's policies, submit a request for waste pickup to your EHS department.[6]
Step 3: Documentation Ensure all necessary paperwork, such as waste manifests, is completed accurately. These documents track the waste from its point of generation to its final disposal, a process mandated by regulatory agencies like the EPA.[7]
Summary of Disposal Procedures
| Waste Type | Container | Labeling | Disposal Method |
| Solid (R)-2-Acetylamino-3-cyclopropylpropionic acid | Compatible, sealed container | "Hazardous Waste", Chemical Name, Hazard Warning | Collection for EHS pickup |
| Solutions containing the compound | Compatible, sealed liquid waste container | "Hazardous Waste", Chemical Name and solvent, Hazard Warning | Collection for EHS pickup |
| Contaminated labware (gloves, pipette tips, etc.) | Lined container for solid waste | "Hazardous Waste", Description of contents | Collection for EHS pickup |
| Empty, unrinsed containers | Treat as chemical waste | "Hazardous Waste", Chemical Name | Rinse and collect rinsate as hazardous waste |
| Rinsed containers | N/A | Deface original label | Dispose of in regular trash or recycling per institutional policy |
Disposal Workflow
Caption: Decision workflow for the safe disposal of (R)-2-Acetylamino-3-cyclopropylpropionic acid.
References
-
Laboratory Waste Management: The New Regulations. MedicalLab Management. Available at: [Link]
-
Regulation of Laboratory Waste. American Chemical Society. Available at: [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. Available at: [Link]
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Hazardous Chemical Waste Management Guidelines. Columbia University Research. Available at: [Link]
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Managing Hazardous Chemical Waste in the Lab. American Association for Clinical Chemistry (AACC). Available at: [Link]
-
Amino Acid Standard - Safety Data Sheet. Available at: [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. Available at: [Link]
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Hazardous Waste Disposal Guide - Northwestern University. Northwestern University. Available at: [Link]
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Safety Data Sheet: Amino acid - Carl ROTH. Carl ROTH. Available at: [Link]
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- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Comprehensive Safety and Handling Guide for (R)-2-Acetylamino-3-cyclopropylpropionic acid
This guide provides essential safety protocols and handling procedures for (R)-2-Acetylamino-3-cyclopropylpropionic acid (CAS No. 121786-36-5). As a specialized chemical, likely used in research and drug development, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety. This document is intended for researchers, scientists, and professionals in drug development, offering a framework for safe handling, from initial risk assessment to final disposal.
Understanding the Hazard Profile
(R)-2-Acetylamino-3-cyclopropylpropionic acid is a carboxylic acid derivative. While specific toxicological data is not extensively published, its classification and the nature of similar chemical structures necessitate a cautious approach. The primary hazards associated with this compound are:
The presence of the GHS07 pictogram, an exclamation mark, signals these potential hazards.[1][2][3] Given that this compound is a fine solid, the risk of generating airborne dust during handling is a significant concern, leading to potential inhalation and contamination of the work area.[5][6]
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is crucial to mitigate the identified risks. The following table summarizes the minimum required PPE for various laboratory operations involving (R)-2-Acetylamino-3-cyclopropylpropionic acid.
| Activity | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage and Transport | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
| Weighing and Aliquoting | Chemical safety goggles | Nitrile gloves | Laboratory coat | Recommended (N95 or higher) |
| Dissolution and Solution Handling | Chemical safety goggles and face shield | Nitrile or butyl rubber gloves | Laboratory coat | Not generally required if handled in a fume hood |
| Reaction Setup and Monitoring | Chemical safety goggles and face shield | Nitrile or butyl rubber gloves | Chemical-resistant apron over a laboratory coat | Not generally required if handled in a fume hood |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a laboratory coat | Required (N95 or higher, or a respirator with appropriate cartridges) |
Detailed PPE Protocols and Rationale
Eye and Face Protection
Due to the risk of serious eye irritation, appropriate eye protection is mandatory.
-
Chemical safety goggles are required for all handling procedures that involve the solid compound or its solutions.[7] They provide a seal around the eyes, offering protection from splashes and airborne particles.
-
A face shield , worn in conjunction with safety goggles, is recommended when handling larger quantities or during procedures with a higher risk of splashing, such as when transferring solutions.[8]
Hand Protection
To prevent skin irritation, chemically resistant gloves are essential.
-
Nitrile gloves are a suitable choice for handling the solid and for incidental contact with solutions.[8][9]
-
For prolonged contact or when handling concentrated solutions, butyl rubber gloves may offer superior protection.[8]
-
It is critical to inspect gloves for any signs of damage before use and to wash hands thoroughly after removing them.[10][11]
Body Protection
Protecting the skin and personal clothing from contamination is a key aspect of safe handling.
-
A laboratory coat should be worn at all times when handling this chemical.
-
For procedures involving larger quantities or a significant risk of splashes, a chemical-resistant apron worn over the lab coat is advised.
-
Laboratory coats should be laundered separately from personal clothing.[10]
Respiratory Protection
The potential for respiratory irritation from airborne powder necessitates careful consideration of respiratory protection.
-
All handling of the solid compound that may generate dust, such as weighing, should be performed in a well-ventilated area , preferably a chemical fume hood or a powder weighing station.[5][6]
-
If a fume hood is not available, or if there is a risk of dust generation, an N95 dust mask or a higher-rated respirator should be used.[7][8]
Procedural Workflow for Safe Handling
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE and engineering controls.
Caption: PPE selection workflow for handling (R)-2-Acetylamino-3-cyclopropylpropionic acid.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][12][13]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]
-
Spill: For small spills of the solid, carefully sweep up the material to avoid raising dust and place it in a sealed container for disposal. For larger spills or spills of solutions, absorb the material with an inert substance and place it in a sealed container. Ensure the cleanup area is well-ventilated and wear appropriate PPE.
Disposal Plan
All waste containing (R)-2-Acetylamino-3-cyclopropylpropionic acid, including contaminated PPE and spill cleanup materials, should be considered hazardous waste.
-
Collect all waste in clearly labeled, sealed containers.
-
Dispose of the waste in accordance with all local, state, and federal regulations. Consult your institution's environmental health and safety department for specific guidance.
By adhering to these guidelines, researchers can handle (R)-2-Acetylamino-3-cyclopropylpropionic acid with a high degree of safety, minimizing the risk of personal exposure and environmental contamination. Always consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier for the most comprehensive information.
References
-
LeelineWork. (2026, January 7). What PPE Should You Wear When Handling Acid 2026? Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
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Powder Handling - AirClean Systems. (n.d.). Retrieved from [Link]
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Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. Retrieved from [Link]
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Retrieved from [Link]
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Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. (n.d.). Retrieved from [Link]
-
The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. (n.d.). Retrieved from [Link]
-
University of Wisconsin-La Crosse. (2020, January). Part D: Chemical Safety Procedures for Laboratories. Retrieved from [Link]
-
Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety. (n.d.). Retrieved from [Link]
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- 3. (R)-2-ACETYLAMINO-3-CYCLOPROPYLPROPIONIC ACID | 121786-36-5 [sigmaaldrich.com]
- 4. aksci.com [aksci.com]
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- 6. Powder Handling - AirClean Systems [aircleansystems.com]
- 7. fishersci.com [fishersci.com]
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- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 13. Propionic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
